molecular formula C15H16N2O6 B554581 Z-Ala-OSu CAS No. 3401-36-3

Z-Ala-OSu

Cat. No.: B554581
CAS No.: 3401-36-3
M. Wt: 320.30 g/mol
InChI Key: OFIYNISEFIEQBC-JTQLQIEISA-N
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Description

Z-Ala-OSu, also known as this compound, is a useful research compound. Its molecular formula is C15H16N2O6 and its molecular weight is 320.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIYNISEFIEQBC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356929
Record name Z-Ala-OSu
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Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3401-36-3
Record name L-Alanine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3401-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-Ala-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Z-Ala-OSu in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-OSu, chemically known as N-Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester, is a widely utilized activated amino acid derivative in peptide chemistry. Its stability and high reactivity make it a valuable reagent for the formation of peptide bonds in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group provides robust protection for the amine terminus of alanine, while the N-hydroxysuccinimide (OSu) ester function serves as an excellent leaving group, facilitating efficient coupling with the free amino group of another amino acid or peptide. This guide provides a comprehensive overview of this compound, including its synthesis, properties, and applications in peptide chemistry, with a focus on experimental protocols and quantitative data.

Core Concepts

At the heart of its utility, this compound is an activated ester . The electron-withdrawing nature of the N-hydroxysuccinimide moiety makes the carbonyl carbon of the alanine residue highly electrophilic and susceptible to nucleophilic attack by an amino group. This pre-activation strategy obviates the need for in-situ coupling reagents at the peptide bond formation step, often leading to cleaner reactions and higher yields.

The benzyloxycarbonyl (Z) protecting group is a cornerstone of classic peptide synthesis. It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, providing an orthogonal deprotection strategy in the presence of other acid- or base-labile protecting groups.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₅H₁₆N₂O₆
Molecular Weight 320.30 g/mol
CAS Number 3401-36-3
Appearance White to off-white crystalline powder
Melting Point 119-123 °C
Optical Activity [α]20/D −39±1°, c = 1% in dioxane
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of Z-L-alanine with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

  • Z-L-alanine

  • N-hydroxysuccinimide (NHS)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Z-L-alanine (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM or THF.

  • Slowly add the DCC solution to the Z-L-alanine/NHS solution dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.

  • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM or THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure this compound as a white crystalline solid.

  • Dry the product under vacuum.

Expected Yield: 85-95%

Purity Assessment: Purity can be assessed by melting point determination and confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Solution-Phase Peptide Coupling using this compound

This protocol describes the coupling of this compound with a C-terminally protected amino acid ester (e.g., H-Gly-OMe).

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Add this compound (1.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Expected Yield: 80-90%

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual coupling of this compound to a resin-bound amino acid in a standard Fmoc-based SPPS workflow.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)

  • 20% Piperidine in DMF

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the piperidine treatment for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling:

    • Dissolve this compound (3.0 equivalents relative to resin loading) and DIPEA (3.0 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • The resin is now ready for the next coupling cycle or for capping of unreacted amines.

Data Presentation

ParameterSynthesis of this compoundSolution-Phase Coupling (Z-Ala-Gly-OMe)Solid-Phase Coupling
Typical Yield 85-95%80-90%>99% (coupling efficiency)
Purity >98% after recrystallization>95% after chromatographyMonitored by Kaiser test
Reaction Time 14-18 hours2-4 hours1-2 hours
Key Reagents Z-L-alanine, NHS, DCCThis compound, H-Gly-OMe·HCl, TEAThis compound, DIPEA, Piperidine

Mandatory Visualizations

Synthesis of this compound

G Z_Ala Z-L-Alanine Reaction Reaction @ 0°C to RT Z_Ala->Reaction NHS N-Hydroxysuccinimide NHS->Reaction DCC DCC DCC->Reaction Solvent Anhydrous DCM/THF Solvent->Reaction Filtration Filtration Reaction->Filtration Z_Ala_OSu This compound Recrystallization Recrystallization Z_Ala_OSu->Recrystallization DCU DCU (precipitate) Filtration->Z_Ala_OSu Filtrate Filtration->DCU Solid Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis of this compound.

Solution-Phase Peptide Coupling

G Amino_Ester_HCl Amino Acid Ester HCl Neutralization Neutralization Amino_Ester_HCl->Neutralization Base TEA or DIPEA Base->Neutralization Z_Ala_OSu This compound Coupling Coupling Reaction Z_Ala_OSu->Coupling Solvent Anhydrous DCM/DMF Solvent->Coupling Neutralization->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification Workup->Purification Dipeptide Protected Dipeptide Purification->Dipeptide

Caption: Workflow for solution-phase peptide coupling.

Solid-Phase Peptide Synthesis Cycle

G Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling with this compound (DIPEA, DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Ready for Next Cycle or Cleavage Washing2->Next_Cycle

Caption: A single coupling cycle in SPPS using this compound.

Applications in Drug Development and Research

The use of this compound extends to the synthesis of various biologically active peptides. For instance, it can be a crucial building block in the synthesis of:

  • Enzyme Substrates and Inhibitors: Peptides containing alanine are often used to probe the specificity of proteases. This compound provides a convenient way to introduce a Z-protected alanine residue into a peptide sequence designed to study enzyme kinetics or to act as an inhibitor.

  • Antimicrobial Peptides (AMPs): Many AMPs feature alanine residues. The straightforward coupling chemistry of this compound facilitates the efficient synthesis of these peptides for research into new antibiotic agents.

  • Peptides in Cancer Research: Alanine-containing peptides are investigated for their roles in various cancer-related pathways. This compound can be employed in the synthesis of peptide-based therapeutics or diagnostic tools for oncology.

Conclusion

This compound remains a highly relevant and valuable reagent in the field of peptide chemistry. Its ease of synthesis, stability, and high coupling efficiency make it a reliable choice for the incorporation of a Z-protected alanine residue in both solution-phase and solid-phase peptide synthesis. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors.

Z-Ala-OSu: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Z-Ala-OSu, a key reagent in peptide synthesis. The information is intended for researchers, scientists, and professionals involved in drug development and other fields requiring the chemical synthesis of peptides.

Core Chemical Properties

This compound, also known as Z-L-alanine hydroxysuccinimide ester, is a crystalline solid widely used as an activated amino acid derivative for the formation of peptide bonds.[1][2] Its activated N-hydroxysuccinimide (NHS) ester group makes it highly susceptible to nucleophilic attack by the amino group of another amino acid or peptide, facilitating efficient coupling.[3]

The quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₆N₂O₆[1][4]
Molecular Weight 320.30 g/mol
CAS Number 3401-36-3
Appearance Crystals
Melting Point 119-123 °C
Optical Activity [α]20/D −39±1°, c = 1% in dioxane
Storage Temperature −20°C

Chemical Structure and Identification

This compound is the N-hydroxysuccinimide ester of N-benzyloxycarbonyl-L-alanine (Z-Ala-OH). The "Z" group (benzyloxycarbonyl or Cbz) serves as a protecting group for the amine of the alanine residue, preventing unwanted side reactions during peptide synthesis. The molecule's stereochemistry is derived from the L-alanine enantiomer.

Key Identifiers:

  • IUPAC Name: (2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

  • Synonyms: Z-L-alanine hydroxysuccinimide ester, Cbz-L-Ala-OSu

  • SMILES: C--INVALID-LINK--NC(=O)OCC2=CC=CC=C2

  • InChI Key: OFIYNISEFIEQBC-JTQLQIEISA-N

Peptide_Coupling_Workflow start Start: Prepare Reactants dissolve_amine Dissolve Amino Component (e.g., H-AA-OR) in Solvent start->dissolve_amine add_base Add Non-Nucleophilic Base (e.g., DIPEA) dissolve_amine->add_base free_amine Generate Free Amine (Nucleophile) add_base->free_amine add_Z_Ala_OSu Add this compound Solution free_amine->add_Z_Ala_OSu coupling Peptide Bond Formation (Stir at RT) add_Z_Ala_OSu->coupling monitor Monitor Reaction (TLC / LC-MS) coupling->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify Product (e.g., Chromatography) workup->purify end End: Purified Z-Dipeptide purify->end

References

Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester, commonly referred to as Z-Ala-OSu, is a pivotal reagent in the field of peptide chemistry. As an activated form of Z-L-alanine, it serves as a valuable building block in the synthesis of peptides, facilitating the formation of amide bonds with high efficiency and stereochemical purity. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group of alanine, while the N-hydroxysuccinimide (NHS) ester activates the carboxyl group for facile nucleophilic attack by an amino group. This guide provides an in-depth overview of the fundamental properties, synthesis, and applications of this compound, complete with detailed experimental protocols and technical data.

Core Properties and Specifications

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized below for quick reference.

PropertyValue
Molecular Formula C₁₅H₁₆N₂O₆
Molecular Weight 320.30 g/mol
Appearance White to off-white crystalline powder
Melting Point 119-123 °C
Optical Activity [α]²⁰/D −39±1°, c = 1% in dioxane
CAS Number 3401-36-3
Storage Temperature -20°C
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dioxane. Insoluble in water.

Synthesis of Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide Ester

The synthesis of this compound is typically achieved by the activation of the carboxylic acid of Benzyloxycarbonyl-L-alanine (Z-Ala-OH) with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The DCC facilitates the formation of the active ester by promoting the condensation reaction and removing water as dicyclohexylurea (DCU), an insoluble byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzyloxycarbonyl-L-alanine (Z-Ala-OH)

  • N-hydroxysuccinimide (NHS)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a clean, dry round-bottom flask, dissolve Benzyloxycarbonyl-L-alanine (1.0 eq) and N-hydroxysuccinimide (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane.

  • Slowly add the DCC solution dropwise to the Z-Ala-OH and NHS solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a white solid.

  • Recrystallize the crude product from an ethyl acetate/hexane solvent system to yield pure Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester.

Reaction Monitoring:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane. The consumption of the starting material (Z-Ala-OH) and the formation of the product (this compound) can be visualized under UV light or by staining with a suitable reagent.

Synthesis_of_Z_Ala_OSu Z_Ala_OH Z-Ala-OH Reaction Reaction in DCM Z_Ala_OH->Reaction NHS N-Hydroxysuccinimide (NHS) NHS->Reaction DCC DCC DCC->Reaction Z_Ala_OSu This compound Reaction->Z_Ala_OSu DCU DCU (precipitate) Reaction->DCU

Synthesis of this compound.

Application in Peptide Synthesis

This compound is a ready-to-use activated amino acid derivative for peptide synthesis. It readily reacts with the free amino group of an amino acid or peptide to form a new peptide bond. This reaction proceeds under mild conditions and generally results in high yields with minimal racemization.

Experimental Protocol: Solution-Phase Peptide Coupling using this compound

This protocol describes the synthesis of the dipeptide Z-Alanyl-Glycine methyl ester (Z-Ala-Gly-OMe) as an example.

Materials:

  • Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester (this compound)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Glycine methyl ester hydrochloride (1.0 eq) in DCM and cool to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in DCM.

  • Add the this compound solution to the solution of free glycine methyl ester.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting materials by TLC.

  • Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield pure Z-Ala-Gly-OMe.

Peptide_Coupling_Workflow Start Start Neutralization Neutralize H-Gly-OMe·HCl with TEA in DCM Start->Neutralization Coupling Couple with this compound in DCM Neutralization->Coupling Workup Aqueous Workup (HCl, NaHCO₃, Brine) Coupling->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification End Z-Ala-Gly-OMe Purification->End

Solution-Phase Peptide Coupling Workflow.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a stable compound but should be stored in a cool, dry place to prevent degradation. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester is a highly effective and versatile reagent for peptide synthesis. Its stability, high reactivity, and the ease of purification of the resulting peptides make it an invaluable tool for chemists in both academic research and industrial drug development. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in the synthesis of complex peptides.

An In-depth Technical Guide to the Function and Reactivity of Cbz-Ala-OSu for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Carbobenzyloxy-L-alanine N-hydroxysuccinimide ester (Cbz-Ala-OSu) is a widely utilized activated amino acid derivative in peptide synthesis. This technical guide provides a comprehensive overview of its core function, reactivity profile, and practical applications. Detailed experimental protocols for its synthesis and use in peptide coupling are presented, alongside a discussion of potential side reactions and mitigation strategies. Quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior. This document serves as an essential resource for researchers and professionals engaged in the chemical synthesis of peptides for therapeutic and research purposes.

Introduction to Cbthis compound

Cbthis compound, with the chemical formula C15H16N2O6 and a molecular weight of 320.30 g/mol , is an N-α-protected amino acid derivative where the carboxyl group of L-alanine is activated as an N-hydroxysuccinimide (NHS) ester.[1][2] The carbobenzyloxy (Cbz or Z) group serves as a robust urethane-type protecting group for the α-amino functionality, preventing unwanted side reactions during peptide bond formation.[3] The NHS ester is a highly effective activating group that facilitates the efficient formation of an amide bond upon reaction with a primary amine, such as the N-terminus of a growing peptide chain.[4][5]

The primary function of Cbthis compound is to act as an electrophilic building block in the stepwise elongation of a peptide chain. Its high reactivity, coupled with the relative stability of the NHS ester compared to other activating groups, makes it a valuable reagent in both solution-phase and solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

A summary of the key chemical and physical properties of Cbthis compound is provided in Table 1.

PropertyValueReference
CAS Number 3401-36-3
Molecular Formula C15H16N2O6
Molecular Weight 320.30 g/mol
Appearance White to off-white crystalline powder
Melting Point 119-123 °C
Optical Activity [α]20/D −39±1°, c = 1% in dioxane
Storage Temperature -20°C
Purity (typical) >98%

Core Function and Reactivity

The utility of Cbthis compound in peptide synthesis is centered around the reactivity of the N-hydroxysuccinimide ester. This functionality transforms the relatively unreactive carboxylic acid of Cbz-L-alanine into a potent acylating agent.

Mechanism of Action: Peptide Bond Formation

The formation of a peptide bond using Cbthis compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary amine (e.g., the N-terminus of a peptide) attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which subsequently collapses to form a stable amide bond and release N-hydroxysuccinimide as a water-soluble byproduct.

G cluster_0 Reactants cluster_1 Transition State cluster_2 Products CbzAlaOSu Cbthis compound Tetrahedral Tetrahedral Intermediate CbzAlaOSu->Tetrahedral Nucleophilic Attack Peptide H2N-Peptide Peptide->Tetrahedral CoupledPeptide Cbz-Ala-Peptide Tetrahedral->CoupledPeptide Collapse NHS N-Hydroxysuccinimide Tetrahedral->NHS

Peptide bond formation using Cbthis compound.
Competitive Reactions: Hydrolysis

A significant competing reaction in peptide coupling with NHS esters is hydrolysis of the activated ester by water. This side reaction regenerates the original carboxylic acid (Cbz-L-alanine) and renders the reagent inactive for coupling. The rate of hydrolysis is pH-dependent, increasing with higher pH. Therefore, it is crucial to perform coupling reactions under anhydrous or near-anhydrous conditions to maximize yield.

G CbzAlaOSu Cbthis compound Peptide Peptide Bond Formation (Aminolysis) CbzAlaOSu->Peptide Desired Reaction Hydrolysis Hydrolysis CbzAlaOSu->Hydrolysis Side Reaction H2O Water (H2O) H2O->Hydrolysis Amine Primary Amine (R-NH2) Amine->Peptide CoupledProduct Coupled Peptide Peptide->CoupledProduct CbzAlaOH Cbz-Ala-OH Hydrolysis->CbzAlaOH

Competition between aminolysis and hydrolysis.
Racemization

A critical consideration in peptide synthesis is the preservation of stereochemical integrity. Racemization, the loss of chirality at the α-carbon of the amino acid, can occur during the activation and coupling steps. For urethane-protected amino acids like Cbthis compound, the risk of racemization is generally low. The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which is less likely with the Cbz protecting group compared to other protecting groups. However, the presence of a strong base can increase the risk of racemization.

Experimental Protocols

Synthesis of Cbthis compound

Cbthis compound is typically synthesized from Cbz-L-alanine and N-hydroxysuccinimide using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

  • Cbz-L-alanine

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve Cbz-L-alanine (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethyl acetate/hexanes to yield pure Cbthis compound as a white crystalline solid.

Representative Yields for NHS Ester Synthesis:

Coupling AgentSolventReaction Time (h)Typical Yield (%)
DCCDCM12-1685-95
EDCDMF1280-90
Peptide Coupling using Cbthis compound

This protocol describes a general procedure for coupling Cbthis compound to the N-terminus of a peptide in solution phase.

Materials:

  • Cbthis compound

  • Peptide with a free N-terminus (as a hydrochloride or trifluoroacetate salt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

Procedure:

  • Dissolve the N-terminally deprotected peptide salt (1.0 equivalent) in anhydrous DMF or DCM.

  • Add DIPEA (1.1-1.2 equivalents) to neutralize the salt and free the amine.

  • In a separate flask, dissolve Cbthis compound (1.1 equivalents) in a minimal amount of anhydrous DMF or DCM.

  • Add the Cbthis compound solution to the peptide solution with stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours or until completion, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by flash chromatography or recrystallization.

Factors Affecting Peptide Coupling Efficiency:

ParameterEffect on YieldNotes
Solvent HighAprotic polar solvents like DMF and DCM are preferred.
Base ModerateA non-nucleophilic base is crucial to avoid side reactions.
Temperature ModerateRoom temperature is typically sufficient.
Reaction Time HighOver-extension can lead to side reactions.
Stoichiometry HighA slight excess of Cbthis compound is often used.

Visualization of Workflows and Relationships

Synthesis Workflow for Cbthis compound

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification Reactants Dissolve Cbz-Ala & NHS in anhydrous solvent Cooling Cool to 0°C Reactants->Cooling DCC_add Add DCC solution dropwise Cooling->DCC_add Stir Stir at 0°C then RT DCC_add->Stir DCU_precipitate DCU precipitates Stir->DCU_precipitate Filter Filter to remove DCU DCU_precipitate->Filter Wash Wash with NaHCO3 and brine Filter->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Final_Product Pure Cbthis compound Recrystallize->Final_Product

Workflow for the synthesis of Cbthis compound.
Logical Relationship of Reactivity and Side Reactions

G CbzAlaOSu Cbthis compound Aminolysis Aminolysis (Desired Reaction) CbzAlaOSu->Aminolysis Favored by: - Anhydrous conditions - Primary amine nucleophile Hydrolysis Hydrolysis (Side Reaction) CbzAlaOSu->Hydrolysis Favored by: - Presence of water - High pH Racemization Racemization (Side Reaction) Aminolysis->Racemization Influenced by: - Strong base - Prolonged reaction time

Factors influencing Cbthis compound reactivity.

Conclusion

Cbthis compound is a highly effective and versatile reagent for the incorporation of L-alanine residues in peptide synthesis. Its utility stems from the reliable reactivity of the N-hydroxysuccinimide ester towards primary amines, leading to the efficient formation of peptide bonds. A thorough understanding of its synthesis, reaction mechanism, and potential side reactions such as hydrolysis and racemization is paramount for its successful application. By adhering to optimized experimental protocols and carefully controlling reaction conditions, researchers can leverage the favorable properties of Cbthis compound to achieve high yields and purity in the synthesis of target peptides. This guide provides the foundational knowledge and practical methodologies to aid in the effective use of this important synthetic building block.

References

An In-depth Technical Guide to Z-Ala-OSu for Beginners in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Carbobenzyloxy-L-alanine N-hydroxysuccinimide ester (Z-Ala-OSu), a key reagent for solution-phase peptide synthesis. It is intended for researchers, scientists, and professionals in drug development who are new to peptide synthesis or wish to understand the fundamentals of using activated esters for this purpose. This document details the chemical properties of this compound, provides quantitative data on its performance, and offers detailed experimental protocols for its application.

Introduction to this compound

This compound is an activated ester of the amino acid L-alanine, where the amino group is protected by a carbobenzyloxy (Z) group, and the carboxylic acid is activated by N-hydroxysuccinimide (OSu). This pre-activated form facilitates the formation of a peptide bond with the free amino group of another amino acid or peptide without the need for in-situ coupling reagents, making it a convenient and efficient tool in solution-phase peptide synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₅H₁₆N₂O₆
Molecular Weight 320.30 g/mol
CAS Number 3401-36-3
Appearance White to off-white crystalline powder
Melting Point 119-123 °C
Optical Activity [α]20/D −39±1°, c = 1% in dioxane
Storage Temperature -20°C

Core Concepts: The Role of this compound in Peptide Bond Formation

The use of this compound in peptide synthesis is predicated on the principle of activating the carboxyl group to facilitate nucleophilic attack by the amino group of a second amino acid. The N-hydroxysuccinimide ester is a good leaving group, which makes the carbonyl carbon of the alanine residue highly electrophilic and susceptible to reaction with a primary or secondary amine. The Z-group protects the N-terminus of the alanine from unwanted side reactions, such as self-polymerization.

The general reaction mechanism involves the nucleophilic attack of the amino group of a C-terminally protected amino acid (e.g., an amino acid methyl ester) on the activated carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond and releases N-hydroxysuccinimide as a byproduct.

Peptide_Bond_Formation Z_Ala_OSu This compound Tetrahedral_Intermediate Tetrahedral Intermediate Z_Ala_OSu->Tetrahedral_Intermediate Amino_Acid_Ester H₂N-AA-OR' Amino_Acid_Ester->Tetrahedral_Intermediate Dipeptide Z-Ala-AA-OR' Tetrahedral_Intermediate->Dipeptide NHS N-Hydroxysuccinimide Tetrahedral_Intermediate->NHS Elimination

Figure 1: General reaction pathway for peptide bond formation using this compound.

Quantitative Data on Dipeptide Synthesis

The efficiency of peptide coupling using this compound can be influenced by various factors, including the nature of the amino acid being coupled, the solvent, and the reaction conditions. Table 2 provides a summary of representative yields for the synthesis of various Z-protected dipeptides. It is important to note that these values are illustrative and can vary based on the specific experimental setup.

Dipeptide SynthesizedCoupling PartnerYield (%)Purity (%)Reference
Z-Ala-Phe-OMeH-Phe-OMe~85>95[1][2]
Z-Ala-Gly-OEtH-Gly-OEt~90>95-
Z-Ala-Val-OMeH-Val-OMe~80>95-
Z-Ala-Leu-OMeH-Leu-OMe~88>95-

Note: Yields are approximate and based on literature for similar solution-phase peptide couplings. Purity is typically assessed after purification by crystallization or column chromatography.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in synthesizing a dipeptide using this compound.

Protocol 1: Coupling of this compound with an Amino Acid Ester

This protocol describes the synthesis of a Z-protected dipeptide ester, for example, Z-Ala-Phe-OMe.

Materials:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp

Procedure:

  • Preparation of the Amino Acid Ester Free Base:

    • Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 equivalent) in dichloromethane.

    • Add triethylamine (1.1 equivalents) dropwise at 0°C (ice bath).

    • Stir the mixture for 30 minutes at 0°C. The formation of triethylammonium chloride precipitate will be observed.

    • The resulting solution/suspension containing the free amino acid ester is used directly in the next step.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

    • Add the solution of this compound to the freshly prepared amino acid ester solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC.

    • Spot the reaction mixture on a TLC plate alongside the starting materials (this compound and the amino acid ester).

    • Develop the TLC plate in a suitable solvent system (e.g., 1:1 hexane/ethyl acetate).

    • Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to this compound has disappeared.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Ala-Phe-OMe.

  • Purification:

    • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

    • Silica Gel Column Chromatography: If crystallization is not effective, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[3]

Protocol 2: Deprotection of the Z-Group by Catalytic Transfer Hydrogenation

This protocol describes the removal of the carbobenzyloxy (Z) protecting group from the dipeptide.

Materials:

  • Z-Ala-Phe-OMe

  • Palladium on charcoal (10% Pd/C)

  • Formic acid or Ammonium formate

  • Methanol

  • Celite®

Procedure:

  • Reaction Setup:

    • Dissolve the Z-protected dipeptide (1.0 equivalent) in methanol.

    • Carefully add 10% Pd/C (approximately 10% by weight of the peptide).

    • To this suspension, add formic acid (2-3 equivalents) or ammonium formate (3-5 equivalents) as the hydrogen donor.[4][5]

  • Deprotection Reaction:

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction by TLC, observing the disappearance of the UV-active Z-protected starting material.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected dipeptide, H-Ala-Phe-OMe.

Characterization of the Final Product

The identity and purity of the synthesized dipeptide should be confirmed by analytical techniques such as:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the amino acid residues. For a dipeptide like Z-Ala-Phe-OMe, one would expect to see signals for the alanine methyl group, the α-protons of both residues, the methylene protons of the phenylalanine side chain and the Z-group, and the aromatic protons of the phenylalanine and Z-group.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Workflow and Signaling Pathway Diagrams

The overall experimental workflow for the synthesis of a dipeptide using this compound is illustrated below.

Peptide_Synthesis_Workflow cluster_coupling Peptide Coupling cluster_deprotection Z-Group Deprotection start This compound & H-AA-OR'·HCl free_base Free Base Generation (TEA/DIPEA) start->free_base coupling Coupling Reaction (4-12h, RT) free_base->coupling workup_coupling Aqueous Work-up coupling->workup_coupling purification Purification (Crystallization or Chromatography) workup_coupling->purification z_dipeptide Z-Dipeptide Ester purification->z_dipeptide deprotection_reaction Catalytic Transfer Hydrogenation (Pd/C, H-donor) z_dipeptide->deprotection_reaction workup_deprotection Filtration & Evaporation deprotection_reaction->workup_deprotection final_product Final Dipeptide Ester workup_deprotection->final_product

Figure 2: Experimental workflow for dipeptide synthesis using this compound.

Conclusion

This compound is a valuable and user-friendly reagent for beginners in solution-phase peptide synthesis. Its pre-activated nature simplifies the coupling process by eliminating the need for in-situ activating agents, often leading to high yields and purities. The protocols outlined in this guide provide a solid foundation for the synthesis of simple dipeptides. For more complex peptides, further optimization of reaction conditions and purification strategies may be necessary. Careful monitoring of the reaction progress and thorough characterization of the final product are crucial for successful peptide synthesis.

References

The Gatekeeper of Peptide Synthesis: An In-Depth Guide to the Z Protecting Group in Z-Ala-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the critical role of the benzyloxycarbonyl (Z) protecting group in the synthesis of peptides using N-(benzyloxycarbonyl)-L-alanine N-hydroxysuccinimide ester (Z-Ala-OSu). This document elucidates the chemical principles, experimental protocols, and strategic importance of the Z group in preventing unwanted side reactions and ensuring the fidelity of peptide chain elongation.

Introduction: The Imperative for Controlled Peptide Synthesis

The synthesis of peptides, essential tools in drug discovery and biomedical research, is a stepwise process requiring exquisite control over the reactive functional groups of the constituent amino acids. Uncontrolled reactions between the amino and carboxyl groups would lead to a chaotic mixture of oligomers. To direct the formation of a specific peptide sequence, the amino group of one amino acid must be temporarily blocked or "protected" while its carboxyl group is activated to react with the free amino group of another. The benzyloxycarbonyl (Z or Cbz) group is a foundational and widely used amine protecting group that fulfills this critical role. This guide focuses on its function within this compound, a versatile reagent for introducing an alanine residue into a growing peptide chain.

The Dual Functionality of this compound

This compound is a bifunctional molecule meticulously designed for efficient peptide synthesis. It comprises three key components: the amino acid L-alanine, the N-terminal Z protecting group, and the C-terminal N-hydroxysuccinimide (OSu) ester.

  • The Z (Benzyloxycarbonyl) Protecting Group: The Z group is a carbamate-based protecting group that masks the nucleophilicity of the alanine's α-amino group.[1][2][3] This prevents the alanine from reacting with other activated amino acids or with itself, thereby ensuring that it acts as the N-terminal residue in the newly formed peptide bond.[2] The Z group is known for its stability under a range of conditions and its tendency to promote crystallinity in the protected amino acid, which aids in purification.[1]

  • The OSu (N-hydroxysuccinimide) Ester: The OSu group is an activating group attached to the carboxyl group of alanine. It converts the carboxylic acid into a highly reactive ester, making it an excellent leaving group during the nucleophilic attack by the amino group of the incoming amino acid. This activation facilitates the formation of the amide (peptide) bond under mild conditions.

Experimental Protocols

Synthesis of N-(Benzyloxycarbonyl)-L-alanine N-hydroxysuccinimide ester (this compound)

The synthesis of this compound is typically achieved by the activation of the carboxyl group of N-(benzyloxycarbonyl)-L-alanine (Z-Ala-OH) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

  • N-(benzyloxycarbonyl)-L-alanine (Z-Ala-OH)

  • N-hydroxysuccinimide (NHS)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve Z-Ala-OH (1.0 equivalent) and NHS (1.0 equivalent) in anhydrous dioxane or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled solution with continuous stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form. Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white crystalline solid.

  • Dry the product under vacuum.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%)
This compoundC₁₅H₁₆N₂O₆320.30119-12385-95
Peptide Coupling: Synthesis of N-(Benzyloxycarbonyl)-L-alanyl-L-proline methyl ester (Z-Ala-Pro-OMe)

This protocol describes the reaction of this compound with the methyl ester of L-proline. The proline's carboxyl group is protected as a methyl ester to prevent its reaction.

Materials:

  • This compound

  • L-proline methyl ester hydrochloride (H-Pro-OMe·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve H-Pro-OMe·HCl (1.0 equivalent) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-30 minutes at 0 °C.

  • Add this compound (1.0 equivalent) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure Z-Ala-Pro-OMe.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%)
Z-Ala-Pro-OMeC₁₇H₂₂N₂O₅334.37Not available>90

The Z-Group Deprotection: Unveiling the N-terminus for Chain Elongation

A key advantage of the Z group is its selective removal under conditions that typically do not affect other common protecting groups, such as Boc or Fmoc, or the peptide bonds themselves. The most common method for Z-group deprotection is catalytic hydrogenolysis.

Deprotection Protocol:

  • Dissolve the Z-protected peptide (e.g., Z-Ala-Pro-OMe) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on charcoal (Pd/C, typically 5-10% by weight).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent to yield the deprotected dipeptide (H-Ala-Pro-OMe).

Visualizing the Workflow

Z_Ala_OSu_Workflow cluster_activation Activation cluster_coupling Peptide Coupling cluster_deprotection Deprotection Z_Ala_OH Z-Ala-OH Z_Ala_OSu This compound Z_Ala_OH->Z_Ala_OSu NHS N-Hydroxysuccinimide (NHS) NHS->Z_Ala_OSu DCC DCC DCC->Z_Ala_OSu Z_Ala_Pro_OMe Z-Ala-Pro-OMe Z_Ala_OSu->Z_Ala_Pro_OMe H_Pro_OMe H-Pro-OMe H_Pro_OMe->Z_Ala_Pro_OMe Ala_Pro_OMe H-Ala-Pro-OMe Z_Ala_Pro_OMe->Ala_Pro_OMe H2_PdC H2, Pd/C H2_PdC->Ala_Pro_OMe Z_Protection_Mechanism Alanine Alanine H₂N-CH(CH₃)-COOH Z_Ala Z-Alanine C₆H₅CH₂OCONH-CH(CH₃)-COOH Alanine->Z_Ala Z_Cl Benzyl Chloroformate C₆H₅CH₂OCOCl Z_Cl->Z_Ala Base Base (-HCl) Base->Z_Ala Peptide_Coupling_Mechanism Z_Ala_OSu This compound Z-NH-CH(CH₃)-CO-OSu Dipeptide Z-Dipeptide Z-NH-CH(CH₃)-CO-NH-R' Z_Ala_OSu->Dipeptide Amino_Acid Amino Acid Ester H₂N-R' Amino_Acid->Dipeptide NHS_leaving NHS Dipeptide->NHS_leaving releases

References

N-Hydroxysuccinimide Ester Activation of Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the N-hydroxysuccinimide (NHS) ester activation of amino acids, a cornerstone chemical strategy for the formation of stable amide bonds. Widely employed in peptide synthesis, bioconjugation, and the development of antibody-drug conjugates (ADCs), NHS ester chemistry offers a robust and versatile method for covalently linking molecules. This document details the core chemical principles, provides detailed experimental protocols, presents quantitative data for reaction optimization, and outlines potential challenges and solutions.

Core Principles of NHS Ester Chemistry

The fundamental principle of NHS ester chemistry lies in a two-step process: the "activation" of a carboxylic acid and the subsequent "coupling" to a primary amine.

  • Activation: A carboxylic acid, such as the C-terminus of an N-protected amino acid, is reacted with N-hydroxysuccinimide. This reaction is typically mediated by a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The carbodiimide activates the carboxyl group, making it susceptible to nucleophilic attack by NHS.[1] This forms a highly reactive, yet relatively stable, NHS ester, converting the hydroxyl of the carboxylic acid into an excellent leaving group.[1][2]

  • Coupling: The resulting NHS ester readily reacts with a primary amine (e.g., the N-terminus of another amino acid or the ε-amino group of a lysine residue) via nucleophilic acyl substitution.[3] The unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1]

Caption: NHS Ester Activation and Coupling Mechanism.

Quantitative Data for Reaction Optimization

The efficiency of NHS ester chemistry is a balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis of the NHS ester. This interplay is heavily influenced by reaction conditions, most notably pH.

Table 1: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)

The stability of the NHS ester is critical for efficient conjugation. The primary competing reaction is hydrolysis, which is highly dependent on pH and temperature.

pHTemperatureHalf-life
7.00°C4-5 hours
7.04°C4-5 hours
8.0RT~125-210 minutes
8.5RT~130-180 minutes
8.64°C10 minutes
9.0RT~110-125 minutes

Note: RT = Room Temperature. Half-life values can vary based on the specific molecule and buffer composition.

Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters

While NHS esters are highly selective for primary amines, reactions with other nucleophilic side chains can occur, particularly under specific conditions. Understanding this reactivity profile is crucial for predicting potential side products.

Functional GroupAmino Acid Residue(s)Relative ReactivityResulting LinkageStability of LinkageFavorable Conditions
Primary Amine Lysine (ε-amine), N-terminus (α-amine)High (Primary Target) AmideVery StablepH 7.2-8.5
Thiol CysteineModerateThioesterLabileGenerally less favored than aminolysis. High thiol concentrations should be avoided.
Phenolic Hydroxyl TyrosineLowEsterLess StableMore significant at pH < 7 where primary amines are protonated.
Aliphatic Hydroxyl Serine, ThreonineLowEsterLess StableCan occur, but generally a minor side reaction.
Imidazole HistidineVery LowAcyl-imidazoleUnstableGenerally considered a minor side reaction.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a Boc-protected amino acid NHS ester and its subsequent coupling to a primary amine.

Protocol 1: Synthesis of Boc-Amino Acid-NHS Ester

This protocol provides a general procedure for the activation of an N-terminally Boc-protected amino acid using EDC and NHS in an organic solvent.

Materials:

  • N-Boc-Amino Acid (e.g., Boc-Alanine)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-Boc-amino acid (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add NHS (1.2 equivalents) and EDC·HCl (1.2 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 22 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: Quench the reaction by adding deionized water (approximately 5 times the volume of DMF used).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes of the aqueous layer).

  • Washing: Combine the organic phases and wash sequentially with deionized water (2 x 7.5 volumes) and brine (2 x 5 volumes) to remove residual DMF and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Boc-amino acid-NHS ester.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization or silica gel chromatography. However, due to the risk of hydrolysis, the crude product is often used directly in the next step if purity is sufficient.

Protocol 2: Coupling of an NHS Ester to a Primary Amine

This protocol describes a general procedure for labeling a protein (or other amine-containing molecule) with a pre-activated NHS ester.

Materials:

  • Protein or peptide with primary amines (in an amine-free buffer)

  • NHS ester-functionalized molecule (e.g., fluorescent dye, biotin, or the product from Protocol 1)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate, pH 7.2-8.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF (if the NHS ester is not water-soluble)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography/desalting column or dialysis cassette)

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.

  • Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The final concentration of organic solvent should ideally not exceed 10%.

  • Quenching (Optional but Recommended): Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS ester.

  • Purification: Remove unreacted NHS ester, the NHS byproduct, and quenching reagent from the labeled protein conjugate. This is typically achieved using a desalting column (for rapid separation) or dialysis against an appropriate buffer.

Workflows and Logical Relationships

Visualizing the workflow can aid in experimental planning and execution. The following diagrams illustrate the key decision points and steps in the synthesis and application of amino acid NHS esters.

// Nodes start [label="Start:\nN-Protected Amino Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dissolve_aa [label="Dissolve Amino Acid\nin Anhydrous DMF", fillcolor="#FFFFFF", fontcolor="#202124"]; add_reagents [label="Add NHS & EDC\n(1.2 eq each)", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="React at RT\n(e.g., 22h)", fillcolor="#FFFFFF", fontcolor="#202124"]; quench [label="Quench with Water", fillcolor="#FFFFFF", fontcolor="#202124"]; extract [label="Extract with EtOAc", fillcolor="#FFFFFF", fontcolor="#202124"]; wash [label="Wash with Water & Brine", fillcolor="#FFFFFF", fontcolor="#202124"]; dry [label="Dry (Na₂SO₄) &\nConcentrate", fillcolor="#FFFFFF", fontcolor="#202124"]; purify_check [label="Purity Check", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify (Optional)\nRecrystallization/Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; end_product [label="Product:\nBoc-AA-NHS Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve_aa; dissolve_aa -> add_reagents; add_reagents -> react; react -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> purify_check; purify_check -> end_product [label="Sufficient"]; purify_check -> purify [label="Insufficient"]; purify -> end_product; } }

Caption: Experimental Workflow for NHS Ester Synthesis.

// Nodes start [label="Start: Amine-Molecule\n& NHS Ester", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prep_amine [label="Prepare Amine-Molecule\nin Amine-Free Buffer\n(pH 7.2-8.5)", fillcolor="#FFFFFF", fontcolor="#202124"]; prep_nhs [label="Dissolve NHS Ester\nin Anhydrous DMSO/DMF\n(Immediately before use)", fillcolor="#FFFFFF", fontcolor="#202124"]; combine [label="Add NHS Ester Solution\nto Amine Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="Incubate:\n1-2h at RT or\nOvernight at 4°C", fillcolor="#FFFFFF", fontcolor="#202124"]; quench [label="Quench Reaction\n(e.g., Tris or Glycine)", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purify Conjugate\n(Desalting, Dialysis)", fillcolor="#FFFFFF", fontcolor="#202124"]; end_product [label="Final Product:\nPurified Conjugate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep_amine; start -> prep_nhs; prep_amine -> combine; prep_nhs -> combine; combine -> react; react -> quench; quench -> purify; purify -> end_product; } }

Caption: Experimental Workflow for Amine Coupling.

Conclusion

N-hydroxysuccinimide ester activation of amino acids is a powerful and widely adopted technique in bioconjugation and peptide synthesis. Its success hinges on a thorough understanding of the underlying chemistry, particularly the competition between aminolysis and hydrolysis. By carefully controlling reaction parameters such as pH, buffer composition, and temperature, researchers can achieve high-yield, specific conjugations. The protocols and data presented in this guide provide a solid foundation for the successful design and execution of experiments utilizing NHS ester chemistry, enabling the development of novel therapeutics, diagnostics, and research tools.

References

An In-depth Technical Guide on the Solubility and Stability of Z-Ala-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester (Z-Ala-OSu), a critical reagent in peptide synthesis and bioconjugation. Understanding these properties is paramount for optimizing reaction conditions, ensuring reproducibility, and maintaining the integrity of this valuable synthetic building block.

Solubility Profile

This compound is a neutral, protected amino acid active ester. Its solubility is dictated by the physicochemical properties of both the N-benzyloxycarbonyl (Z) protecting group and the N-hydroxysuccinimide (NHS) ester moiety.

Qualitative Solubility:

This compound is generally soluble in a range of polar aprotic organic solvents commonly used in peptide synthesis. These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dioxane

It is also reported to be soluble in water or 1% acetic acid.[1] To enhance solubility in aqueous solutions, gentle heating to 37°C and sonication can be employed.[1]

Quantitative Solubility Data:

SolventEstimated SolubilityNotes
Dimethylformamide (DMF)HighCommonly used as a solvent for peptide coupling reactions involving this compound.
Dimethyl sulfoxide (DMSO)HighAnother excellent solvent for dissolving this compound. Note that residual DMSO can be difficult to remove. Peptides containing Cys (C) and Met (M) can be unstable in DMSO.
Acetonitrile (ACN)ModerateOften used in purification by reversed-phase HPLC. Solubility may be lower compared to DMF and DMSO.
Tetrahydrofuran (THF)ModerateA suitable solvent, but its lower polarity compared to DMF and DMSO might result in lower solubility.
DioxaneModerateHas been used as a solvent for optical rotation measurements of this compound, suggesting adequate solubility.
WaterLow to ModerateSoluble in water or 1% acetic acid.[1] The presence of the hydrophobic Z-group limits high aqueous solubility.
EthanolModerateN-protected amino acid esters are often recrystallized from ethanol, indicating moderate solubility at elevated temperatures and lower solubility at room temperature.[2]

Stability Profile

The stability of this compound is a critical factor, as its degradation, primarily through hydrolysis, leads to the inactive Z-alanine and N-hydroxysuccinimide, which can complicate subsequent reactions and purifications.

Key Factors Influencing Stability:

  • pH: The NHS ester is susceptible to hydrolysis, a reaction that is significantly accelerated by increasing pH. In aqueous solutions, NHS esters are most stable at acidic pH (around 4-6) and hydrolyze rapidly under neutral to basic conditions.

  • Temperature: Higher temperatures increase the rate of hydrolysis. For long-term storage, low temperatures are essential.

  • Moisture: this compound is moisture-sensitive. Exposure to atmospheric moisture can lead to gradual hydrolysis of the solid material.

Quantitative Stability Data (Hydrolysis):

While specific kinetic data for the hydrolysis of this compound is not extensively published, the stability of NHS esters, in general, has been studied. Active esters of alanine have been categorized as "fast hydrolyzing" compared to those of other amino acids like isoleucine or valine. The rate of aminolysis (reaction with an amine) is generally much faster than the rate of hydrolysis, which is favorable for peptide coupling reactions.

The following table provides estimated half-lives for NHS esters in aqueous solutions at different pH values and temperatures, which can serve as a general guideline for handling this compound.

pHTemperatureEstimated Half-life
6.025 °CSeveral hours
7.025 °C~ 1 hour
8.025 °CMinutes
8.525 °C< 10 minutes

Storage Recommendations:

For optimal stability, this compound should be stored under the following conditions:

  • Temperature: -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.

  • Container: Use a tightly sealed container.

  • Desiccation: Store over a desiccant to absorb any residual moisture.

When stored at -80°C, the product is reported to be stable for up to 6 months, and at -20°C, for up to 1 month. Before use, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a solid in a solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or moles/L.

Protocol for Assessing Stability by Monitoring Hydrolysis

This protocol utilizes HPLC to monitor the degradation of this compound in an aqueous buffer over time.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a dry organic solvent (e.g., acetonitrile).

  • Reaction Buffer Preparation: Prepare aqueous buffers at the desired pH values (e.g., pH 5.0, 7.0, and 8.5).

  • Initiation of Hydrolysis: Add a small aliquot of the this compound stock solution to a known volume of the pre-warmed reaction buffer to achieve a final desired concentration.

  • Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the hydrolysis reaction by adding the aliquot to a solution that stops the degradation, such as a low pH mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the quenched samples by a validated reversed-phase HPLC method to separate and quantify the remaining this compound and the formed Z-alanine.

  • Data Analysis: Plot the concentration of this compound versus time to determine the hydrolysis rate and calculate the half-life (t½) at each pH.

Visualizations

Logical Workflow for Solubility and Stability Assessment

G Workflow for this compound Characterization cluster_solubility Solubility Determination cluster_stability Stability Assessment (Hydrolysis) prep_sol Prepare Supersaturated Solution (Excess this compound in Solvent) equil Equilibrate (Shake at Constant Temp) prep_sol->equil separate_sol Phase Separation (Centrifugation) equil->separate_sol quant_sol Quantify Supernatant (HPLC) separate_sol->quant_sol calc_sol Calculate Solubility quant_sol->calc_sol end End calc_sol->end prep_stab Prepare this compound Stock (in Dry Organic Solvent) init_stab Initiate Hydrolysis (Add to Aqueous Buffer) prep_stab->init_stab sample Time-Point Sampling init_stab->sample quench Quench Reaction sample->quench quant_stab Analyze by HPLC quench->quant_stab calc_stab Calculate Rate & Half-life quant_stab->calc_stab calc_stab->end start Start start->prep_sol start->prep_stab

Caption: A generalized workflow for determining the solubility and assessing the stability of this compound.

Degradation Pathway of this compound via Hydrolysis

G Primary Degradation Pathway of this compound Z_Ala_OSu This compound N-benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester Z_Ala_OH Z-Ala-OH N-benzyloxycarbonyl-L-alanine Z_Ala_OSu->Z_Ala_OH Hydrolysis NHS NHS N-hydroxysuccinimide Z_Ala_OSu->NHS Hydrolysis H2O H₂O (Moisture/Aqueous Buffer) H2O->Z_Ala_OSu

Caption: The hydrolysis of this compound yields Z-alanine and N-hydroxysuccinimide.

References

Z-Ala-OSu: A Technical Guide to Safe Handling and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and a detailed experimental protocol for the use of Z-Ala-OSu (N-Benzyloxycarbonyl-L-alanine N-succinimidyl ester), a key reagent in peptide synthesis. The information is compiled to ensure safe laboratory practices and successful experimental outcomes.

Product Identification and Properties

This compound is an amino acid derivative used as a building block in peptide synthesis.[1][2] Its activated N-hydroxysuccinimide (NHS) ester allows for efficient peptide bond formation.[3]

PropertyValueSource
Synonyms Z-L-alanine hydroxysuccinimide ester, Cbthis compound[1][4]
CAS Number 3401-36-3
Molecular Formula C15H16N2O6
Molecular Weight 320.30 g/mol
Appearance Crystals or crystalline powder
Melting Point 119-123 °C
Optical Activity [α]20/D −39±1°, c = 1% in dioxane
Storage Temperature -20°C

Safety and Handling

Safety AspectRecommendationSource
Personal Protective Equipment (PPE) Eyeshields, Gloves, Type N95 (US) respirator
Handling Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools.
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials. Recommended storage at -20°C.
Fire Prevention Prevent fire caused by electrostatic discharge steam.

Experimental Protocol: Synthesis of Z-Ala-Pro-OH Dipeptide

This protocol describes the use of this compound as a stable, activated intermediate for the synthesis of the dipeptide Z-Ala-Pro-OH. This method offers high coupling efficiency without the need for additional in-situ activation agents.

Materials:

  • This compound

  • L-Proline

  • Anhydrous, non-nucleophilic organic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Stirring apparatus

  • Reaction vessel

  • Purification system (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve L-Proline in the chosen anhydrous organic solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of this compound: Once the L-Proline is fully dissolved, add an equimolar amount of this compound to the solution while stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the dipeptide product.

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue can then be redissolved in a suitable solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) and brine to remove any unreacted starting materials and by-products.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure Z-Ala-Pro-OH dipeptide.

  • Characterization: The final product should be characterized by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity.

Visualized Workflows

The following diagrams illustrate the logical flow for handling this compound and its application in peptide synthesis.

Z_Ala_OSu_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage Store at -20°C in a dry, well-ventilated area ppe Wear appropriate PPE: Eyeshields, Gloves, N95 Respirator storage->ppe Before use handling_env Handle in a well-ventilated hood ppe->handling_env avoid_contact Avoid contact with skin and eyes handling_env->avoid_contact avoid_dust Avoid dust and aerosol formation handling_env->avoid_dust disposal Dispose of in accordance with local regulations avoid_contact->disposal After use avoid_dust->disposal

Caption: Safe Handling Workflow for this compound.

Peptide_Synthesis_Workflow start Start: Dissolve L-Proline add_z_ala_osu Add this compound start->add_z_ala_osu react Stir at Room Temperature add_z_ala_osu->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Z-Ala-Pro-OH characterize->end

Caption: Experimental Workflow for Z-Ala-Pro-OH Synthesis.

References

Methodological & Application

Application Notes and Protocols for Z-Ala-OSu in Solution-Phase Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of dipeptides in the solution phase using N-α-Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester (Z-Ala-OSu). This method offers a reliable and straightforward approach for forming peptide bonds, a critical step in peptide chemistry and drug development.

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the preparation of dipeptides and shorter peptide fragments, offering advantages in scalability and purification for specific applications. The use of pre-activated amino acid derivatives, such as N-hydroxysuccinimide (NHS) esters, simplifies the coupling step by avoiding the in-situ activation that can sometimes lead to side reactions. This compound is a commercially available or readily synthesized activated alanine derivative, where the benzyloxycarbonyl (Z) group provides robust protection of the N-terminus. This protocol details the coupling of this compound with a C-terminally protected amino acid ester to yield a protected dipeptide.

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of the free amino group of an amino acid ester on the activated carbonyl carbon of this compound. This results in the formation of a stable amide (peptide) bond and the release of N-hydroxysuccinimide as a byproduct.

Reaction_Pathway Z_Ala_OSu This compound Protected_Dipeptide Z-Ala-NH-CHR-COOR' Z_Ala_OSu->Protected_Dipeptide + Amino_Acid_Ester H₂N-CHR-COOR' Amino_Acid_Ester->Protected_Dipeptide Coupling in Organic Solvent NHS N-Hydroxysuccinimide Protected_Dipeptide->NHS +

Caption: Chemical reaction for dipeptide synthesis using this compound.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of a protected dipeptide, for example, Z-Ala-Gly-OEt.

Materials and Reagents
  • N-α-Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester (this compound)

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) or other C-terminally protected amino acid ester hydrochlorides

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Free Amino Acid Ester

  • Dissolve the amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl, 1.1 equivalents) in a suitable organic solvent such as DCM.

  • To this solution, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise at 0 °C (ice bath).

  • Stir the mixture at 0 °C for 15-30 minutes to generate the free amino acid ester. This mixture is typically used directly in the next step.

Step 2: Peptide Coupling Reaction

  • In a separate reaction vessel, dissolve this compound (1.0 equivalent) in the same organic solvent (e.g., DCM).

  • Add the freshly prepared solution of the free amino acid ester from Step 1 to the this compound solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, dilute the reaction mixture with the organic solvent (e.g., DCM or EtOAc).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl solution (twice) to remove unreacted amine and excess base.

    • Saturated NaHCO₃ solution (twice) to remove unreacted this compound and N-hydroxysuccinimide.

    • Brine (once) to remove residual water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel.[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the solution-phase synthesis of a dipeptide using the this compound protocol.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Peptide Coupling cluster_workup Work-up & Purification Z_Ala_OSu This compound Coupling Coupling Reaction (DCM or DMF, RT, 2-4h) Z_Ala_OSu->Coupling Amino_Acid_Ester_HCl Amino Acid Ester HCl Amino_Acid_Ester_HCl->Coupling Base Base (e.g., TEA) Base->Coupling Dilution Dilute with Solvent Coupling->Dilution Wash_Acid Wash with 1M HCl Dilution->Wash_Acid Wash_Base Wash with sat. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry over Na₂SO₄ Wash_Brine->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Final_Product Pure Protected Dipeptide Purification->Final_Product

Caption: Workflow for this compound dipeptide synthesis.

Quantitative Data

The yield of the dipeptide synthesis can vary depending on the specific amino acid ester used, the reaction conditions, and the efficiency of the purification process. The following table summarizes representative data for similar solution-phase peptide coupling reactions.

N-Protected Amino AcidAmino Acid EsterCoupling ConditionsReported Yield (%)Reference
Z-L-Phg-OHH-Val-OMe-HClEDC-HCl/Oxyma Pure, DCM, rt, 14-15hHigh[2]
Boc-D-Ala-OHH-Val-OBnMixed Anhydride, CH₂Cl₂, rt, overnight96[3]
Boc-Ala-OHH-Val-OBnMixed Anhydride, CH₂Cl₂, rt, overnight98[3]

Note: The yields presented are for different coupling methods but provide a general expectation for solution-phase dipeptide synthesis. For the this compound protocol, yields are generally reported to be good to high. Empirical optimization is recommended to achieve the best results for a specific dipeptide.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the this compound active ester.

  • Incomplete Reaction: If TLC indicates the presence of starting materials after the recommended reaction time, the reaction can be allowed to proceed for a longer duration.

  • Purification Challenges: If the crude product is an oil, purification by flash column chromatography is recommended over recrystallization.

  • Racemization: While the use of N-hydroxysuccinimide esters generally minimizes racemization, it is good practice to analyze the optical purity of the final product, especially when dealing with racemization-prone amino acids.[4]

  • Deprotection: The Z-group on the final dipeptide can be removed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield the free dipeptide. The ester protecting group can be removed by saponification (e.g., with NaOH or LiOH).

References

Application Notes and Protocols for Z-Ala-OSu in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-OSu, or N-Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester, is an activated amino acid derivative frequently employed in solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) protecting group offers orthogonality with the commonly used Fmoc and Boc strategies, providing flexibility in the synthesis of complex peptides. The N-hydroxysuccinimide (OSu) ester is a highly reactive leaving group that facilitates efficient peptide bond formation. These application notes provide a comprehensive overview of the use of this compound in SPPS, including detailed protocols and comparative data.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 3401-36-3
Molecular Formula C₁₅H₁₆N₂O₆
Molecular Weight 320.3 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, NMP, and DCM
Storage Store at -20°C, desiccated

Application in Solid-Phase Peptide Synthesis

This compound serves as a building block for the introduction of an alanine residue into a growing peptide chain on a solid support. Its primary advantages lie in the stability of the Z-group to the reagents used for Fmoc and Boc removal, allowing for selective deprotection strategies.

General Workflow for SPPS using this compound

The following diagram illustrates the typical workflow for incorporating a this compound residue in an Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling with this compound Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Next_Cycle Proceed to next coupling cycle Capping->Next_Cycle

Caption: General workflow for a single coupling cycle in SPPS.

Experimental Protocols

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol outlines the manual coupling of this compound to a resin with a free N-terminal amine.

Materials:

  • Resin with free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Deprotection (if applicable): If the N-terminus is protected (e.g., with Fmoc), perform the deprotection step according to standard protocols (e.g., 20% piperidine in DMF for Fmoc removal).

  • Washing: Wash the resin thoroughly with DMF (3 x 10 mL/g resin) and then with DCM (3 x 10 mL/g resin) to remove residual deprotection reagents.

  • Coupling Solution Preparation: Dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF.

  • Coupling Reaction: Add the this compound solution to the resin. Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test) or the chloranil test. A negative test indicates the absence of free primary amines and the completion of the coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted N-terminal amines, a capping step can be performed using acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

Protocol 2: On-Resin Deprotection of the Z-Group by Catalytic Transfer Hydrogenation

This protocol describes the removal of the Z-group from the N-terminus of the peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin with an N-terminal Z-group

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or formic acid

  • Methanol (MeOH) or a mixture of MeOH and acetic acid

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

Procedure:

  • Resin Preparation: Swell the Z-protected peptide-resin in the chosen solvent (e.g., MeOH) in the reaction vessel.

  • Catalyst Addition: Carefully add 10% Pd/C to the resin suspension (typically 10-20% by weight relative to the peptide-resin).

  • Hydrogen Donor Addition: Add the hydrogen donor, such as ammonium formate (4-5 equivalents relative to the Z-group) or formic acid.

  • Reaction: Purge the reaction vessel with an inert gas and stir the mixture vigorously at room temperature. The reaction time can range from 2 to 24 hours.

  • Monitoring the Deprotection: The progress of the deprotection can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Catalyst Removal: Once the deprotection is complete, filter the reaction mixture to remove the Pd/C catalyst. Wash the resin thoroughly with the reaction solvent and then with DMF and DCM.

Protocol 3: Cleavage of the Peptide from the Resin and Final Deprotection of the Z-Group

This protocol details the cleavage of the peptide from the solid support and the simultaneous or subsequent removal of the Z-group.

Cleavage from Resin: A standard cleavage cocktail for many resins is a mixture of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water. A typical composition is 95% TFA, 2.5% TIS, and 2.5% water.[1]

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin) and allow the mixture to react at room temperature for 2-4 hours.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.

Deprotection of Z-Group (Post-Cleavage): If the Z-group is not removed during the cleavage step, it can be removed by catalytic hydrogenolysis in solution.

Procedure:

  • Dissolution: Dissolve the cleaved, Z-protected peptide in a suitable solvent such as methanol or a mixture of methanol and acetic acid.[1]

  • Hydrogenolysis: Add 10% Pd/C catalyst and a hydrogen source (e.g., hydrogen gas via a balloon or a hydrogenator, or a transfer hydrogenation reagent like ammonium formate).[1][2]

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the catalyst, and then remove the solvent under reduced pressure to obtain the deprotected peptide.

Data Presentation

While direct quantitative comparisons of this compound with other coupling reagents in a single study are limited in the public domain, the following table provides a general comparison of expected performance based on the nature of the activating group and established knowledge in peptide synthesis. The efficiency of coupling reactions is highly sequence-dependent and should be optimized for each specific case.

Coupling ReagentTypical Coupling TimeRelative ReactivityCommon AdditivesNotes
This compound 1 - 4 hoursHighNone requiredPre-activated ester, good for straightforward couplings.
HBTU/HOBt 15 - 60 minutesVery HighDIPEAWidely used, efficient, but can lead to guanidinylation side reactions.
HATU/HOAt 5 - 30 minutesHighestDIPEAVery efficient, especially for sterically hindered amino acids, but more expensive.
PyBOP/HOBt 15 - 60 minutesVery HighDIPEASimilar to HBTU, phosphonium-based.
DIC/HOBt 30 - 120 minutesHighNone (for DIC)Carbodiimide-based, cost-effective, but can form urea byproducts.

Note: Coupling times are estimates and can vary significantly based on the specific amino acid sequence, resin, and reaction conditions.

Signaling Pathways and Logical Relationships

Reaction Mechanism of this compound Coupling

The following diagram illustrates the reaction mechanism of this compound with the N-terminal amine of a resin-bound peptide.

Coupling_Mechanism cluster_reactants Reactants cluster_products Products Z_Ala_OSu This compound Coupled_Peptide Z-Ala-NH-Peptide-Resin Z_Ala_OSu->Coupled_Peptide Nucleophilic attack by N-terminal amine NHS N-hydroxysuccinimide Z_Ala_OSu->NHS Elimination of leaving group Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: Mechanism of peptide bond formation using this compound.

Deprotection of the Z-Group by Hydrogenolysis

This diagram shows the general mechanism for the removal of the benzyloxycarbonyl (Z) protecting group via catalytic hydrogenolysis.

Z_Deprotection Z_Peptide Z-NH-Peptide Intermediate [Unstable Carbamic Acid] Z_Peptide->Intermediate Hydrogenolysis H2_PdC H₂ / Pd/C H2_PdC->Intermediate Deprotected_Peptide H₂N-Peptide Intermediate->Deprotected_Peptide Decarboxylation Toluene Toluene Intermediate->Toluene CO2 CO₂ Intermediate->CO2

Caption: Mechanism of Z-group removal by catalytic hydrogenolysis.

Conclusion

This compound is a valuable reagent in solid-phase peptide synthesis, particularly when the orthogonality of the Z-group is required. The protocols provided herein offer a starting point for the successful incorporation and subsequent deprotection of Z-protected alanine residues. As with all SPPS protocols, optimization of reaction conditions for specific peptide sequences is recommended to achieve the highest possible yield and purity.

References

Application Notes and Protocols for Z-Ala-OSu Coupling with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester (Z-Ala-OSu) is an activated amino acid derivative widely used in peptide synthesis and bioconjugation.[1][2] The N-hydroxysuccinimide (NHS) ester group makes the alanine's carboxyl group highly reactive towards nucleophilic attack by primary amines, facilitating the efficient formation of a stable amide bond.[1][3] This reaction is a cornerstone of both solid-phase and solution-phase peptide synthesis for incorporating an alanine residue into a growing peptide chain.

The benzyloxycarbonyl (Z) group serves as a crucial N-terminal protecting group, preventing unwanted side reactions at the amino terminus of the alanine residue during the coupling process. The key advantages of using this compound and other NHS esters include their high reactivity and selectivity towards primary aliphatic amines, relative stability which allows for isolation, and the ability to perform reactions under mild, often aqueous, conditions.

Reaction Mechanism

The coupling of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The reaction can be broken down into two main steps:

  • Nucleophilic Attack : The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure : The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the elimination of N-hydroxysuccinimide (NHS) as a good leaving group and the formation of a stable amide (peptide) bond.

Reaction_Mechanism Z_Ala_OSu This compound Tetrahedral_Intermediate Tetrahedral Intermediate Z_Ala_OSu->Tetrahedral_Intermediate + R-NH₂ Primary_Amine Primary Amine (R-NH₂) Peptide_Product Dipeptide Product (Z-Ala-NH-R) Tetrahedral_Intermediate->Peptide_Product - NHS NHS N-Hydroxysuccinimide (NHS) Tetrahedral_Intermediate->NHS

Caption: General mechanism for this compound coupling with a primary amine.

Quantitative Data Summary

Successful coupling reactions depend on optimizing several key parameters. The following tables summarize typical conditions and considerations for the this compound coupling reaction.

Table 1: Recommended Reaction Conditions

Parameter Recommended Value/Condition Notes
pH 7.2 - 8.5 The reaction is strongly pH-dependent. Below pH 7, the amine is protonated and non-nucleophilic. Above pH 9, hydrolysis of the NHS ester becomes a significant competing reaction.
Solvent DMF, DMSO, DCM, THF, Dioxane Anhydrous, amine-free polar aprotic solvents are preferred. For biomolecules, aqueous buffers (phosphate, bicarbonate, HEPES) are common.
Temperature 0°C to Room Temperature (20-25°C) The reaction is often started at 0°C and allowed to warm to room temperature. Higher temperatures (30-40°C) can increase the rate but may also promote side reactions like racemization.
Reactant Ratio 1.0 - 1.5 equivalents of amine per equivalent of this compound. An excess of the amine can be used to drive the reaction to completion. For labeling, a 5-10 fold molar excess of the NHS ester may be used.
Reaction Time 1 - 4 hours to overnight Reaction completion should be monitored by TLC or LC-MS.

| Base (if needed) | DIPEA, Triethylamine (Et₃N) | A non-nucleophilic base is used if the primary amine is in its salt form (e.g., hydrochloride salt) to liberate the free amine. |

Table 2: Troubleshooting Guide for Low Coupling Yield

Issue Potential Cause Recommended Solution
Incomplete Reaction Steric Hindrance: Bulky groups near the amine can slow the reaction. Extend reaction time, gently increase temperature (e.g., to 30-40°C), or switch to a more potent coupling reagent if starting from the carboxylic acid.
Hydrolysis of this compound: Presence of water in reagents or solvents. Use high-purity, anhydrous solvents and reagents. Store this compound in a desiccator at -20°C.
Low Reagent Quality: Degradation of this compound. Verify the purity of the starting material via NMR or other analytical methods.
Side Product Formation Hydrolysis: Reaction with water leads to Z-Ala-OH. Minimize water content in the reaction. Lowering the buffer volume can favor the amine reaction over hydrolysis.
Racemization: Loss of stereochemical integrity at the α-carbon. Avoid excessive heat and prolonged exposure to strong bases.

| | Succinimide Ring Opening: The amine attacks the succinimide ring instead of the desired carbonyl. | This is more common with hindered amines. Using the unactivated carboxylic acid with a different coupling agent (e.g., EDC, HATU) may be a better strategy. |

Experimental Protocols

This protocol describes a general procedure for coupling this compound with a primary amine (R-NH₂) in an organic solvent.

Materials:

  • This compound (MW: 320.30 g/mol )

  • Primary amine or its hydrochloride salt

  • N,N-Diisopropylethylamine (DIPEA), if using an amine salt

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask and magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Standard workup and purification reagents (e.g., Ethyl Acetate, 1N HCl, 1N NaHCO₃, brine, MgSO₄)

Procedure:

  • Preparation: Dry all glassware thoroughly.

  • Dissolving the Amine: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equivalent) in anhydrous DMF or DCM.

  • Base Addition (if necessary): If the amine is a hydrochloride salt, add DIPEA (1.0-1.1 equivalents) to the solution and stir for 10-15 minutes to generate the free amine.

  • Addition of this compound: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DCM and add it to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Dilute the residue with Ethyl Acetate.

    • Wash the organic layer sequentially with 1N HCl (to remove excess amine and DIPEA), 1N NaHCO₃ (to remove unreacted Z-Ala-OH from hydrolysis), and saturated NaCl (brine).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization as needed.

Experimental_Workflow start Start prep Prepare Dry Glassware & Anhydrous Reagents start->prep dissolve_amine Dissolve Primary Amine (1.0 eq) in DMF/DCM prep->dissolve_amine add_base Add DIPEA (if amine salt) (1.0-1.1 eq) dissolve_amine->add_base Is amine a salt? add_Z_Ala_OSu Add this compound (1.0-1.2 eq) dissolve_amine->add_Z_Ala_OSu No add_base->add_Z_Ala_OSu react Stir at Room Temp (2-4 hours) add_Z_Ala_OSu->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Wash with Acid, Base, Brine) monitor->workup Complete purify Purify Product (Chromatography) workup->purify end End purify->end

Caption: Workflow for a typical solution-phase this compound coupling reaction.

This protocol is adapted for labeling biomolecules, such as oligonucleotides containing a primary amine modification, in an aqueous buffer system.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO or DMF

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Gel filtration column for purification

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF. This should be prepared immediately before use to minimize hydrolysis.

  • Reaction Setup: Add 5-10 molar equivalents of the this compound stock solution to the oligonucleotide solution. Gently vortex to mix. The final concentration of the organic solvent (DMSO/DMF) should ideally be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight on ice.

  • Purification: Purify the resulting Z-Ala-labeled oligonucleotide from excess reagent and NHS byproduct using a suitable method such as gel filtration (e.g., Sephadex G-25), ethanol precipitation, or HPLC.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality (this compound, Amine, Solvents) start->check_reagents check_conditions Review Reaction Conditions (pH, Temp, Stoichiometry) start->check_conditions hydrolysis Issue: Hydrolysis of NHS Ester check_reagents->hydrolysis steric_hindrance Issue: Steric Hindrance check_conditions->steric_hindrance low_reactivity Issue: Low Amine Reactivity check_conditions->low_reactivity solve_hydrolysis Action: Use Anhydrous Solvents Store Reagents Properly hydrolysis->solve_hydrolysis solve_steric Action: Increase Temp (30-40°C) Extend Reaction Time steric_hindrance->solve_steric solve_reactivity Action: Check/Adjust pH to 8.0-8.5 Ensure Amine is Not Protonated low_reactivity->solve_reactivity rerun Re-run Reaction solve_hydrolysis->rerun solve_steric->rerun solve_reactivity->rerun

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

Application Notes and Protocols for Protein Labeling with Z-Ala-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of proteins using Z-Ala-OSu (N-Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester). This compound is an amine-reactive compound that facilitates the conjugation of a Z-Ala moiety to proteins. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the N-terminus of a polypeptide chain or the epsilon-amino group of lysine residues, to form a stable amide bond.[1][2][3] The benzyloxycarbonyl (Z) group is a well-established protecting group in peptide synthesis and can also serve as a recognition element for certain proteases. This makes this compound a potentially valuable tool for various applications in proteomics, drug discovery, and diagnostics, including its use as a probe for studying enzyme activity.

Principle of the Reaction

The labeling reaction is based on the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is most efficient at a slightly alkaline pH (8.0-8.5), where the primary amines are deprotonated and thus more nucleophilic.[2][3]

Materials and Equipment

Reagents:

  • Protein of interest (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (Note: Tris-based buffers are not recommended as they contain primary amines that will compete with the labeling reaction)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification resin (e.g., Sephadex G-25) for gel filtration chromatography

Equipment:

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Spectrophotometer (for determining protein concentration and degree of labeling)

  • Chromatography columns

  • pH meter

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required depending on the specific protein and desired degree of labeling.

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

2. Labeling Reaction:

  • Add the this compound stock solution to the protein solution. A molar excess of this compound is typically used. For mono-labeling, an 8-fold molar excess is a good starting point, but this may need to be optimized.

  • Vortex the reaction mixture gently.

  • Incubate the reaction at room temperature for 1 hour or on ice overnight.

3. Quenching the Reaction:

  • Add quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted this compound.

  • Incubate for 30 minutes at room temperature.

4. Purification of the Labeled Protein:

  • Separate the labeled protein from unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

5. Characterization of the Labeled Protein:

  • Protein Concentration: Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA assay).

  • Degree of Labeling (DOL): The DOL, which is the average number of Z-Ala molecules conjugated per protein molecule, can be estimated using UV-Vis spectrophotometry if the label has a distinct absorbance. As Z-Ala itself does not have a strong absorbance in the visible range, this method is more applicable when this compound is used to introduce a chromophoric or fluorophoric group. Alternatively, mass spectrometry can be used for a more accurate determination of the DOL.

Protocol 2: Potential Application - Screening for Z-Ala Recognizing Serine Proteases

This hypothetical protocol outlines how this compound labeled proteins could be used to identify serine proteases that recognize the Z-Ala motif.

1. Enzyme Incubation:

  • Incubate the this compound labeled protein with a serine protease or a complex mixture of proteases in a suitable reaction buffer.

  • Include appropriate controls: labeled protein without proteases, and unlabeled protein with proteases.

2. Analysis of Cleavage:

  • Analyze the reaction mixture by SDS-PAGE and Western blotting (if an antibody against the protein of interest is available) to detect cleavage products. A successful cleavage would indicate that the protease recognizes the Z-Ala labeled site.

  • For more detailed analysis of cleavage sites, mass spectrometry-based proteomics approaches can be employed.

Data Presentation

The following tables provide illustrative quantitative data for a typical protein labeling experiment with this compound. Note: This data is hypothetical and for demonstration purposes only. Actual results will vary depending on the protein and experimental conditions.

Table 1: Reagent and Reaction Conditions

ParameterRecommended ValueNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
This compound Molar Excess5 - 20 foldStart with an 8-fold excess for mono-labeling and optimize.
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5Amine-free buffers are essential.
Reaction Time1 hour at RT or overnight at 4°CLonger incubation at lower temperatures may be suitable for sensitive proteins.
Quenching Reagent1 M Tris-HCl, pH 8.0Effectively stops the labeling reaction.

Table 2: Illustrative Labeling Efficiency

ProteinProtein MW (kDa)This compound Molar ExcessDegree of Labeling (DOL)
BSA66.510X1.2
Lysozyme14.310X0.8
IgG15020X2.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis Protein_Solution Protein Solution (1-10 mg/mL in amine-free buffer) Mix Mix Protein and this compound Protein_Solution->Mix Z_Ala_OSu_Solution This compound Solution (10 mg/mL in DMSO/DMF) Z_Ala_OSu_Solution->Mix Incubate Incubate (1 h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (Tris-HCl) Incubate->Quench Purify Purification (Gel Filtration) Quench->Purify Characterize Characterization (Concentration, DOL) Purify->Characterize Labeled_Protein Labeled Protein Characterize->Labeled_Protein

Caption: Experimental workflow for protein labeling with this compound.

signaling_pathway cluster_enzyme Serine Protease Activity cluster_probe Activity-Based Probing (Hypothetical) Protease Serine Protease Cleavage Cleavage Protease->Cleavage Catalyzes Binding Binding & Recognition Protease->Binding Substrate Protein Substrate Substrate->Cleavage Products Cleavage Products Cleavage->Products Labeled_Protein This compound Labeled Protein (Probe) Labeled_Protein->Binding Inhibition Potential Inhibition or Irreversible Labeling Binding->Inhibition

Caption: Hypothetical mechanism of a this compound labeled protein as a serine protease probe.

References

Application Notes and Protocols for Z-Ala-OSu Bioconjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-OSu, or N-benzyloxycarbonyl-L-alanine N-succinimidyl ester, is an amine-reactive chemical crosslinker commonly employed in bioconjugation. Its utility lies in the N-hydroxysuccinimide (NHS) ester functional group, which reacts efficiently with primary amines, such as the ε-amino group of lysine residues on antibodies, to form stable amide bonds.[1][][3] This reaction is a cornerstone of antibody labeling and the development of antibody-drug conjugates (ADCs), enabling the attachment of a wide array of molecules, including fluorescent dyes, toxins, and other therapeutic agents.[1] The benzyloxycarbonyl (Z) group provides a protective moiety for the alanine amino acid, which can serve as a simple linker. This document provides detailed application notes and protocols for the use of this compound in antibody bioconjugation.

Chemical Properties of this compound

A clear understanding of the chemical properties of this compound is crucial for its effective use in bioconjugation.

PropertyValueReference
Chemical Name (2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate[4]
Synonyms Z-L-alanine hydroxysuccinimide ester, Cbthis compound
CAS Number 3401-36-3
Molecular Formula C₁₅H₁₆N₂O₆
Molecular Weight 320.30 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents like DMSO and DMF. Soluble in water or 1% acetic acid.
Storage Desiccate at -20°C for long-term storage.

Principles of this compound Bioconjugation

The bioconjugation of this compound to antibodies relies on the nucleophilic attack of a primary amine from the antibody on the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure that the lysine residues are deprotonated and thus more nucleophilic.

ReactionMechanism cluster_reactants Reactants cluster_products Products Antibody Antibody-NH₂ (Primary Amine) Conjugate Antibody-NH-CO-Ala-Z (Stable Amide Bond) Antibody->Conjugate Nucleophilic Attack Z_Ala_OSu This compound (NHS Ester) Z_Ala_OSu->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Z_Ala_OSu->NHS Release

Experimental Protocols

Materials and Reagents
  • Antibody to be conjugated (e.g., IgG)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Prepare Antibody Solution (2-5 mg/mL in Conjugation Buffer) C Add this compound to Antibody Solution (Molar ratio optimization needed) A->C B Prepare this compound Stock Solution (10 mM in DMSO) B->C D Incubate for 1 hour at Room Temperature (Gentle mixing) C->D E Quench Reaction (Add Tris-HCl or Glycine) D->E F Purify Conjugate (Size-Exclusion Chromatography or Dialysis) E->F G Characterize Conjugate (UV-Vis for DAR, SDS-PAGE, etc.) F->G

Detailed Protocol
  • Antibody Preparation:

    • Dissolve the antibody in the conjugation buffer to a final concentration of 2-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the antibody for reaction with this compound.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of this compound stock solution to the antibody solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the linker over the antibody.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and the quenching reagent by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against PBS.

  • Characterization of the Antibody Conjugate:

    • Drug-to-Antibody Ratio (DAR) Determination: The average number of Z-Ala molecules conjugated to each antibody can be determined using UV-Vis spectrophotometry, Liquid Chromatography-Mass Spectrometry (LC-MS), or Hydrophobic Interaction Chromatography (HIC).

      • UV-Vis Spectrophotometry: This method is applicable if the conjugated molecule has a distinct absorbance peak from the antibody (typically measured at 280 nm). The DAR can be calculated using the Beer-Lambert law by measuring the absorbance at 280 nm and the specific wavelength of the conjugated molecule.

    • SDS-PAGE Analysis: Analyze the conjugate by SDS-PAGE to confirm conjugation and assess for aggregation or fragmentation.

    • Functional Assays: Perform relevant binding or activity assays to ensure that the conjugation process has not significantly impacted the antibody's function. Non-specific conjugation can sometimes lead to a decrease in binding affinity.

Quantitative Data Summary (Illustrative)

ParameterCondition 1 (10x Molar Excess)Condition 2 (20x Molar Excess)Condition 3 (40x Molar Excess)
Average Drug-to-Antibody Ratio (DAR) 2.5 ± 0.34.1 ± 0.56.8 ± 0.7
Conjugation Efficiency (%) ~60%~85%>95%
Post-Conjugation Aggregation (%) < 2%< 5%~10%
Relative Binding Affinity (%) 95%85%70%

Note: This data is for illustrative purposes only and actual results may vary depending on the specific antibody, reaction conditions, and the nature of the molecule being conjugated.

Application: Probing Cell Signaling Pathways

Antibody conjugates are powerful tools for studying cellular signaling pathways. By attaching a fluorescent dye or a specific inhibitor to an antibody that targets a cell surface receptor, researchers can visualize receptor trafficking, activation, and downstream signaling events.

EGFR/MAPK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, including the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the EGFR/MAPK pathway is implicated in various cancers.

An antibody targeting EGFR, conjugated with a fluorescent dye via a this compound linker, can be used to:

  • Visualize EGFR localization and internalization upon ligand binding.

  • Quantify receptor levels on the cell surface using flow cytometry.

  • Track the trafficking of the receptor through endocytic pathways.

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Grb2 Grb2 EGFR->Grb2 Recruitment & Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation & Activation

Conclusion

This compound is a versatile and effective reagent for the bioconjugation of antibodies. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals. Successful conjugation requires careful optimization of reaction conditions, particularly the molar ratio of this compound to the antibody, to achieve the desired drug-to-antibody ratio while preserving the antibody's integrity and function. The resulting antibody conjugates are invaluable tools for a wide range of applications, from basic research into cellular signaling to the development of novel targeted therapeutics.

References

Application Notes and Protocols for Coupling Z-Ala-OSu to an Amine-Functionalized Resin

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Reaction Conditions for Coupling Z-Ala-OSu to a Resin Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols and application notes for the coupling of N-α-benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester (this compound) to an amine-functionalized resin, a common step in solid-phase peptide synthesis (SPPS). This compound is a pre-activated amino acid derivative, where the N-hydroxysuccinimide (OSu) ester acts as a good leaving group, facilitating the formation of an amide bond with the primary or secondary amine on the solid support. This method avoids the in-situ activation steps required with carboxylic acids and coupling reagents, offering a straightforward and often efficient coupling reaction.[1][2] Proper reaction conditions are crucial for achieving high coupling efficiency, which is essential for the successful synthesis of the final peptide product.[3]

Key Reaction Parameters and Optimization

The success of the coupling reaction is dependent on several factors, including the choice of resin, solvent, reaction time, temperature, and the equivalents of the amino acid used.

  • Resin Selection: The choice of resin depends on the desired C-terminal functionality of the peptide. For peptides with a C-terminal amide, a Rink Amide or PAL resin is typically used.[4] For peptides with a C-terminal carboxylic acid, a Wang or 2-chlorotrityl resin is appropriate, although the first amino acid is typically loaded via different methods.[4] This protocol assumes the use of a resin with a free amine group available for coupling, such as an aminomethyl (AM) resin or a Rink Amide resin after Fmoc deprotection.

  • Solvents: The solvent must effectively swell the resin to ensure that the reactive sites are accessible. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most common and effective solvents for SPPS due to their excellent resin-swelling properties and ability to dissolve the protected amino acid derivatives. Dichloromethane (DCM) can also be used, sometimes in combination with DMF, but it is generally less effective at solvating growing peptide chains.

  • Stoichiometry: A molar excess of this compound is used to drive the reaction to completion. Typically, 1.5 to 4 equivalents of the activated amino acid relative to the resin's substitution capacity are recommended.

  • Temperature and Time: Most coupling reactions in SPPS are performed at room temperature. The reaction time can vary from 1 to 4 hours, and in some cases, longer reaction times or double coupling may be necessary for sterically hindered amino acids or difficult sequences.

  • Additives: While active esters like this compound can react directly with the amine on the resin, the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) can sometimes accelerate the reaction, particularly if the resin's amino groups are in their protonated (salt) form. However, the addition of a base can also increase the risk of side reactions, such as racemization. For OSu esters, coupling is often performed without a base.

Data Presentation: Recommended Reaction Conditions

The following table summarizes typical reaction conditions for the coupling of this compound to an amine-functionalized resin. The coupling efficiency is typically expected to be >99% under these conditions, which can be verified using a qualitative colorimetric test.

ParameterRecommended ConditionNotes
Resin Amine-functionalized resin (e.g., Rink Amide, Aminomethyl)Ensure the N-terminal protecting group (e.g., Fmoc) is removed before coupling.
This compound (equivalents) 2.0 - 3.0 eq.Relative to the resin loading capacity. Using a higher excess can help drive the reaction to completion.
Solvent N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)Use high-purity, amine-free solvent to avoid side reactions.
Temperature Room Temperature (20-25°C)Elevated temperatures are generally not required and may increase side reactions.
Reaction Time 1 - 2 hoursThe reaction should be monitored for completion. For difficult couplings, the time can be extended or a second coupling can be performed.
Agitation Constant gentle agitation (e.g., shaker, nitrogen bubbling)Ensures proper mixing and interaction between the reagents and the resin beads.
Base (optional) N,N-Diisopropylethylamine (DIPEA)1.0 - 2.0 eq. Can be added if the resin amine is in a salt form, but may not be necessary and can increase racemization risk.

Experimental Protocols

Protocol 1: Coupling of this compound to an Amine-Functionalized Resin

This protocol describes the general procedure for coupling this compound to a solid support with a free amine.

Materials:

  • Amine-functionalized resin (e.g., Rink Amide resin, pre-swollen and deprotected)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for SPPS with a frit

  • Shaker or nitrogen source for agitation

Procedure:

  • Resin Preparation:

    • Place the desired amount of amine-functionalized resin in the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to remove any residual reagents from the previous deprotection step.

    • Drain the solvent completely after the final wash.

  • Coupling Reaction:

    • Dissolve 2-3 equivalents of this compound in a minimal amount of DMF.

    • Add the this compound solution to the washed and drained resin.

    • Add enough additional DMF to ensure the resin is well-suspended and can be agitated freely.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction:

    • After the initial reaction time, take a small sample of the resin beads (a few milligrams) to check for the presence of free amines using a qualitative method like the Kaiser test (see Protocol 2).

    • If the test is positive (indicating incomplete reaction), continue the coupling for another 1-2 hours and re-test. If the reaction is still incomplete, a second coupling may be necessary.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution from the vessel.

    • Wash the resin thoroughly to remove excess reagents and by-products. A typical washing sequence is:

      • DMF (3 x 10 mL/g resin)

      • DCM (3 x 10 mL/g resin)

      • DMF (3 x 10 mL/g resin)

    • The resin is now ready for the next step in the synthesis (e.g., deprotection of the Z-group or another coupling cycle).

Protocol 2: Monitoring Coupling Completion with the Kaiser Test

The Kaiser test is a sensitive qualitative colorimetric assay for detecting free primary amines on the resin. A positive result (blue beads) indicates an incomplete coupling reaction, while a negative result (yellow/colorless beads) signifies completion.

Materials:

  • Resin sample from the reaction vessel

  • Kaiser Test Reagent A: 5% ninhydrin in ethanol

  • Kaiser Test Reagent B: 80% phenol in ethanol

  • Kaiser Test Reagent C: 2% aqueous potassium cyanide (KCN) diluted 1:100 in pyridine

  • Small test tube

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

    • Wash the beads in a separate small container with DMF and then ethanol to remove any residual reagents.

  • Test Execution:

    • Place the washed beads into a small test tube.

    • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.

    • Heat the test tube at 100-110°C for 3-5 minutes.

  • Observation and Interpretation:

    • Observe the color of the beads and the solution.

      • Dark blue beads and/or solution: Positive result. Free primary amines are present, and the coupling is incomplete.

      • Yellow or colorless beads and solution: Negative result. The coupling is complete (>99.5% completion).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the workflow for coupling this compound to an amine-functionalized resin.

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring cluster_post Post-Coupling Resin Amine-Functionalized Resin Wash_DMF1 Wash with DMF (3x) Resin->Wash_DMF1 Add_Reagent Add this compound Solution to Resin Wash_DMF1->Add_Reagent Z_Ala_OSu Dissolve this compound in DMF Z_Ala_OSu->Add_Reagent Agitate Agitate at Room Temp (1-2 hours) Add_Reagent->Agitate Kaiser_Test Perform Kaiser Test Agitate->Kaiser_Test Decision Coupling Complete? Kaiser_Test->Decision Decision->Agitate No Wash_Final Wash with DMF/DCM Decision->Wash_Final Yes Next_Step Proceed to Next Synthesis Step Wash_Final->Next_Step

Caption: Workflow for coupling this compound to an amine resin.

Signaling Pathway of Amide Bond Formation

This diagram illustrates the chemical transformation during the coupling reaction.

G Reactants Resin-NH₂ + this compound Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Resin-NH-CO-Ala-Z + HOSu Intermediate->Products Collapse of Intermediate (Leaving Group Departure)

Caption: Mechanism of amide bond formation with an OSu active ester.

References

Application Notes and Protocols for N-Terminal Peptide Modification using Z-Ala-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal modification of peptides is a critical strategy in drug discovery and development, offering a powerful tool to enhance therapeutic properties. Modification of the N-terminus can significantly improve a peptide's stability against enzymatic degradation, modulate its pharmacokinetic profile, and enhance its biological activity.[1] One effective method for N-terminal modification is the introduction of an alanine residue using N-Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester (Z-Ala-OSu).

This compound is an amine-reactive reagent that selectively acylates the primary amine at the N-terminus of a peptide under controlled pH conditions. The benzyloxycarbonyl (Z) protecting group provides hydrophobicity and can be readily removed under specific conditions if a free N-terminal alanine is desired. This document provides detailed application notes and protocols for the use of this compound in the N-terminal modification of peptides.

Mechanism of Action

The modification of a peptide's N-terminus with this compound proceeds via a nucleophilic acyl substitution reaction. The deprotonated primary amine of the peptide's N-terminus acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

To achieve selectivity for the N-terminal α-amine over the ε-amine of lysine residues, the reaction is typically performed at a slightly acidic to neutral pH (around 6.5-7.5). At this pH, the N-terminal amine (pKa ≈ 7.6–8.0) is more nucleophilic than the lysine side-chain amine (pKa ≈ 10.5), favoring targeted modification.[3]

Experimental Protocols

Materials
  • Peptide with a free N-terminus

  • This compound (CAS 3401-36-3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.0

  • Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Analytical Instruments: LC-MS for reaction monitoring and product characterization

Protocol for N-Terminal Modification
  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • This compound Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mM.

  • Reaction Initiation: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS.

  • Reaction Quenching: To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification: Purify the N-terminally modified peptide from the reaction mixture using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common choice.

  • Product Characterization: Collect the fractions containing the desired product and confirm its identity and purity by LC-MS analysis.

  • Lyophilization: Lyophilize the pure fractions to obtain the final N-Ala-modified peptide as a powder.

Quantitative Data

N-Terminal SequenceAcylation Conversion (%)
G HHHLRFKFY-NH₂81.9 ± 3.5
G HHLRFKFY-NH₂63.7 ± 8.6
H HHLRFKFY-NH₂64.4 ± 13.9
G HLRFKFY-NH₂45.2 ± 1.7
G SHLRFKFY-NH₂33.4 ± 1.9
H LRFKFY-NH₂29.8 ± 0.7
A HHHLRFKFY-NH₂27.4 ± 4.3
G LRFKFY-NH₂17.3 ± 0.7
G SLRFKFY-NH₂15.7 ± 1.6
L RFKFY-NH₂3.0 ± 0.7
V HHHLRFKFY-NH₂4.3 ± 7.5

Table 1: Representative conversion rates of N-terminal acylation of peptides with varying N-terminal sequences. Data adapted from a study using δ-gluconolactone as the acylating agent.[3]

Experimental Workflow and Visualization

The overall process for the N-terminal modification of a peptide with this compound, followed by purification and analysis, is depicted in the workflow diagram below.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_analysis Purification & Analysis peptide Dissolve Peptide in Reaction Buffer reaction Incubate Peptide with this compound peptide->reaction reagent Prepare this compound Stock Solution reagent->reaction quench Quench Reaction reaction->quench hplc RP-HPLC Purification quench->hplc analysis LC-MS Analysis hplc->analysis lyophilize Lyophilization analysis->lyophilize final_product Pure N-Ala-Modified Peptide lyophilize->final_product

Caption: Experimental workflow for N-terminal peptide modification.

Signaling Pathways and Logical Relationships

While direct signaling pathways specifically triggered by N-terminal alanine modification are not extensively documented, the modification itself is a key step in creating peptide-based tools to study various biological processes. For instance, the addition of an alanine residue can alter the peptide's interaction with its target receptor or enzyme, thereby modulating a downstream signaling cascade. The logical relationship is that the N-terminal modification is a prerequisite for observing the altered biological effect.

logical_relationship start Peptide modification N-Terminal Modification (this compound) start->modification modified_peptide N-Ala-Modified Peptide modification->modified_peptide interaction Altered Interaction with Target (Receptor/Enzyme) modified_peptide->interaction signaling Modulation of Downstream Signaling Pathway interaction->signaling

Caption: Logical relationship of N-terminal modification to biological effect.

References

Application Note: Z-Ala-OSu in the Synthesis of a Potent α-Chymotrypsin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-OSu (N-Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester) is a valuable activated amino acid derivative frequently employed in peptide synthesis. Its activated succinimidyl ester group facilitates efficient peptide bond formation under mild conditions, making it a crucial building block in the synthesis of peptide-based molecules, including enzyme inhibitors. This application note details the use of this compound in the synthesis of a specific peptidyl aldehyde inhibitor of α-chymotrypsin, Z-Ala-Ala-Phe-CHO. α-Chymotrypsin is a serine protease that plays a key role in the digestion of proteins in the small intestine.[1][2][3][4][5] Its dysregulation has been implicated in various pathological conditions, making it a target for inhibitor development.

Principle of Inhibition

The synthesized tripeptide aldehyde, Z-Ala-Ala-Phe-CHO, acts as a potent inhibitor of α-chymotrypsin. The aldehyde functional group is crucial for its inhibitory activity. It is believed that the inhibitor binds to the active site of the enzyme, where the aldehyde group reacts with the hydroxyl group of the catalytic serine residue (Ser-195) to form a stable hemiacetal adduct. This covalent modification of the active site serine effectively blocks the enzyme's catalytic activity. The peptide backbone of the inhibitor provides specificity, guiding it to the active site of chymotrypsin.

Quantitative Data

The inhibitory potency of Z-Ala-Ala-Phe-CHO against α-chymotrypsin can be quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for Z-Ala-Ala-Phe-CHO are reported in various studies, a representative value is provided below for comparative purposes.

InhibitorTarget EnzymeIC50 Value
Z-Ala-Ala-Phe-CHOα-Chymotrypsin~7.5 µM

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols

Synthesis of Z-Ala-Ala-Phe-CHO

This protocol outlines a plausible synthetic route for Z-Ala-Ala-Phe-CHO, incorporating this compound as a key reagent. This solution-phase synthesis involves sequential peptide couplings followed by the reduction of the C-terminal carboxyl group to an aldehyde.

Materials:

  • This compound (N-Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester)

  • H-Ala-OMe.HCl (L-Alanine methyl ester hydrochloride)

  • H-Phe-OMe.HCl (L-Phenylalanine methyl ester hydrochloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH4) or Diisobutylaluminium hydride (DIBAL-H)

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of Z-Ala-Ala-OMe:

    • Dissolve H-Ala-OMe.HCl in DMF and neutralize with DIPEA.

    • In a separate flask, dissolve this compound in DCM.

    • Add the this compound solution to the neutralized H-Ala-OMe solution dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute acid, base, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain Z-Ala-Ala-OMe.

  • Deprotection of Z-Ala-Ala-OMe:

    • Hydrolyze the methyl ester of Z-Ala-Ala-OMe using LiOH in a mixture of THF and water to yield Z-Ala-Ala-OH.

    • Acidify the reaction mixture and extract the product with an organic solvent.

    • Dry and concentrate to obtain the free acid.

  • Coupling with Phenylalanine methyl ester:

    • Activate the carboxylic acid of Z-Ala-Ala-OH using a coupling reagent such as HBTU/HOBt in the presence of DIPEA in DMF.

    • Add H-Phe-OMe.HCl (neutralized with DIPEA) to the activated dipeptide solution.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction as described in step 1 and purify the product, Z-Ala-Ala-Phe-OMe, by column chromatography.

  • Reduction to Z-Ala-Ala-Phe-ol:

    • Dissolve the tripeptide methyl ester, Z-Ala-Ala-Phe-OMe, in an anhydrous solvent like THF or DCM.

    • Cool the solution to -78°C and slowly add a reducing agent such as LiAlH4 or DIBAL-H.

    • Quench the reaction carefully with a suitable reagent (e.g., water or Rochelle's salt solution).

    • Extract the product, Z-Ala-Ala-Phe-ol, and purify by column chromatography.

  • Oxidation to Z-Ala-Ala-Phe-CHO:

    • Dissolve the purified peptide alcohol, Z-Ala-Ala-Phe-ol, in anhydrous DCM.

    • Add Dess-Martin periodinane (DMP) or another mild oxidizing agent.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction and purify the final product, Z-Ala-Ala-Phe-CHO, by column chromatography.

In Vitro α-Chymotrypsin Inhibition Assay

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) or other suitable chromogenic substrate

  • Tris-HCl buffer (pH 7.8)

  • Z-Ala-Ala-Phe-CHO (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

  • Prepare a stock solution of the substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, in a suitable solvent.

  • Prepare a series of dilutions of the inhibitor, Z-Ala-Ala-Phe-CHO, in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or solvent for the control).

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate solution to each well.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline released upon substrate cleavage absorbs at this wavelength.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Visualizations

Synthesis_Workflow Z_Ala_OSu This compound Z_Ala_Ala_OMe Z-Ala-Ala-OMe Z_Ala_OSu->Z_Ala_Ala_OMe Peptide Coupling H_Ala_OMe H-Ala-OMe H_Ala_OMe->Z_Ala_Ala_OMe Z_Ala_Ala_OH Z-Ala-Ala-OH Z_Ala_Ala_OMe->Z_Ala_Ala_OH Ester Hydrolysis Z_Ala_Ala_Phe_OMe Z-Ala-Ala-Phe-OMe Z_Ala_Ala_OH->Z_Ala_Ala_Phe_OMe Peptide Coupling H_Phe_OMe H-Phe-OMe H_Phe_OMe->Z_Ala_Ala_Phe_OMe Z_Ala_Ala_Phe_ol Z-Ala-Ala-Phe-ol Z_Ala_Ala_Phe_OMe->Z_Ala_Ala_Phe_ol Reduction Z_Ala_Ala_Phe_CHO Z-Ala-Ala-Phe-CHO Z_Ala_Ala_Phe_ol->Z_Ala_Ala_Phe_CHO Oxidation

Caption: Synthetic workflow for Z-Ala-Ala-Phe-CHO.

Chymotrypsin_Activation_and_Function cluster_pancreas Pancreas cluster_small_intestine Small Intestine Chymotrypsinogen Chymotrypsinogen (Inactive Zymogen) Trypsin Trypsin Chymotrypsinogen->Trypsin Activation Chymotrypsin α-Chymotrypsin (Active Enzyme) Trypsin->Chymotrypsin DietaryProteins Dietary Proteins Chymotrypsin->DietaryProteins Hydrolysis of Peptide Bonds Peptides Peptides DietaryProteins->Peptides

Caption: Activation and digestive role of chymotrypsin.

Inhibition_Mechanism Chymotrypsin α-Chymotrypsin Active Site (with Ser-195) EnzymeInhibitorComplex Enzyme-Inhibitor Complex Chymotrypsin->EnzymeInhibitorComplex Binding Inhibitor Z-Ala-Ala-Phe-CHO Inhibitor->EnzymeInhibitorComplex Hemiacetal Covalent Hemiacetal Adduct (Inactive Enzyme) EnzymeInhibitorComplex->Hemiacetal Nucleophilic Attack

Caption: Mechanism of chymotrypsin inhibition.

Conclusion

This compound is a versatile and efficient reagent for the incorporation of Z-protected alanine into peptide chains. This application note provides a framework for its use in the synthesis of a potent α-chymotrypsin inhibitor, Z-Ala-Ala-Phe-CHO. The detailed protocols for synthesis and in vitro testing, along with the illustrative diagrams, offer a comprehensive guide for researchers in the fields of medicinal chemistry and drug discovery who are interested in developing novel enzyme inhibitors. The principles and methods described herein can be adapted for the synthesis of other peptide-based inhibitors targeting a variety of enzymes.

References

Application Notes and Protocols: Z-Ala-OSu in the Creation of Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and proteomics, peptide libraries serve as powerful tools for identifying novel enzyme substrates, inhibitors, and receptor ligands. The chemical synthesis of these diverse libraries requires robust and efficient coupling methodologies. Z-Ala-OSu, or N-benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester, is a valuable reagent for this purpose. The benzyloxycarbonyl (Z) group provides stable N-terminal protection, while the N-hydroxysuccinimide (OSu) ester offers a pre-activated carboxyl group for efficient amide bond formation under mild conditions. This application note provides detailed protocols and data for the use of this compound in the construction of peptide libraries, particularly focusing on solid-phase peptide synthesis (SPPS) for one-bead-one-compound (OBOC) libraries.

The use of this compound is particularly advantageous for introducing an N-terminally protected alanine residue at a specific position within a peptide sequence in a library format. The Z-group can be removed under specific conditions, such as hydrogenolysis, which are orthogonal to the acid-labile protecting groups often used for amino acid side chains in Fmoc-based SPPS. This orthogonality allows for selective deprotection and further modification of the N-terminus, expanding the diversity and complexity of the synthesized library.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound in a high-throughput library synthesis context is not extensively published, the efficiency of N-hydroxysuccinimide (NHS) ester-mediated couplings in solid-phase peptide synthesis is generally high. The following table summarizes typical parameters and expected outcomes based on standard SPPS practices.

ParameterTypical Value/RangeExpected Outcome/Remarks
Reagent This compoundPre-activated amino acid for direct coupling.
Resin Type TentaGel, Rink AmideSuitable for OBOC library synthesis and subsequent on-bead or off-bead screening.
Solvent N,N-Dimethylformamide (DMF)Standard solvent for SPPS.
This compound Equivalents 2-5 eq. relative to resin loadingExcess reagent drives the reaction to completion.
Base N,N-Diisopropylethylamine (DIEA)2-5 eq.
Reaction Time 2-4 hoursGenerally sufficient for high coupling efficiency.
Reaction Temperature Room TemperatureMild conditions preserve peptide integrity.
Monitoring Kaiser Test (Ninhydrin Test)Used to confirm the completion of the coupling reaction (disappearance of free primary amines). A negative Kaiser test indicates a successful coupling.
Expected Coupling Yield >95%NHS-ester couplings are typically highly efficient. Yield can be influenced by the steric hindrance of the N-terminal amino acid on the resin.

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of a Peptide Library Incorporating Z-Ala

This protocol describes the synthesis of a peptide library on a solid support using the "split-and-mix" method for generating an OBOC library, with the incorporation of a Z-protected alanine at a defined position.

Materials:

  • Rink Amide resin (or other suitable resin for SPPS)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Split-and-Mix Synthesis (for randomized positions):

    • Divide the resin into equal portions corresponding to the number of amino acids to be coupled at the first random position.

    • In separate reaction vessels, couple a different Fmoc-protected amino acid to each portion of the resin using a standard coupling protocol (e.g., Fmoc-amino acid, HBTU, DIEA in DMF).

    • Monitor the coupling reaction using the Kaiser test.

    • Once the couplings are complete, combine all resin portions, wash thoroughly, and mix to ensure randomization.

    • Repeat the Fmoc deprotection and split-and-mix coupling cycles for each subsequent randomized position in the peptide library.

  • Incorporation of Z-Ala:

    • After the final randomized position is coupled and the N-terminal Fmoc group is removed, wash the combined resin extensively.

    • Prepare a solution of this compound (3 equivalents relative to the initial resin loading) and DIEA (3 equivalents) in DMF.

    • Add the this compound solution to the resin and shake at room temperature for 2-4 hours.

    • Monitor the reaction with the Kaiser test. A negative result indicates complete capping of the N-termini with the Z-Ala group.

    • Wash the resin thoroughly with DMF and DCM.

  • Side-Chain Deprotection and Cleavage:

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptides from the resin and remove the acid-labile side-chain protecting groups. The Z-group will remain intact.

    • Precipitate the peptides in cold diethyl ether, centrifuge, and wash the peptide pellet.

    • Lyophilize the peptides for storage and subsequent screening.

Protocol 2: On-Bead Screening of a Z-Ala Capped Peptide Library for Protease Activity

This protocol describes a general method for screening an OBOC library, where the peptides remain attached to the beads, for inhibitors or substrates of a specific protease, such as caspase-3.

Materials:

  • OBOC peptide library on TentaGel beads (synthesized with a photolabile or other cleavable linker if off-bead analysis is desired)

  • Target protease (e.g., recombinant human caspase-3)

  • Fluorogenic protease substrate (e.g., Ac-DEVD-AMC for caspase-3)

  • Assay buffer (specific to the protease)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Fluorescence microscope or plate reader

  • Micropipettes

Procedure:

  • Library Preparation: Wash the peptide library beads with assay buffer.

  • Blocking: Incubate the beads in blocking buffer for 1 hour to minimize non-specific protein binding.

  • Incubation with Protease: Incubate the beads with a solution of the target protease in assay buffer for a specified time (e.g., 30-60 minutes).

  • Washing: Wash the beads thoroughly with assay buffer to remove unbound protease.

  • Substrate Addition: Add the fluorogenic substrate to the beads in assay buffer.

  • Detection of Activity:

    • For Inhibitor Screening: Beads that have bound a peptide inhibitor of the protease will prevent the cleavage of the fluorogenic substrate, resulting in a lack of fluorescence. These "dark" beads are the hits.

    • For Substrate Screening (if the library peptides are potential substrates): This would require a different detection method, such as a specific antibody that recognizes the cleaved product.

  • Hit Isolation: Manually isolate the hit beads (dark beads in the inhibitor screen) using a micropipette under a microscope.

  • Structure Determination: Determine the sequence of the peptide on the isolated hit beads using methods such as Edman degradation or mass spectrometry.

Mandatory Visualizations

Experimental_Workflow_for_Peptide_Library_Synthesis start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 split_mix Split-and-Mix Synthesis (Randomized Positions) deprotect1->split_mix deprotect2 Final Fmoc Deprotection split_mix->deprotect2 couple_Z_Ala Couple this compound deprotect2->couple_Z_Ala cleave Cleavage and Side-Chain Deprotection (TFA Cocktail) couple_Z_Ala->cleave purify Precipitate, Wash, and Lyophilize Peptides cleave->purify library Peptide Library with N-terminal Z-Ala purify->library

Caption: Workflow for Solid-Phase Synthesis of a Z-Ala Capped Peptide Library.

On_Bead_Screening_Workflow start Start with OBOC Library on Beads wash1 Wash Beads with Assay Buffer start->wash1 block Block with BSA Solution wash1->block incubate Incubate with Target Protease block->incubate wash2 Wash to Remove Unbound Protease incubate->wash2 add_substrate Add Fluorogenic Substrate wash2->add_substrate detect Detect Fluorescence (Identify 'Dark' Beads for Inhibitors) add_substrate->detect isolate Isolate Hit Beads detect->isolate sequence Sequence Peptide on Hit Beads isolate->sequence end Identify Inhibitor Sequence sequence->end

Caption: On-Bead Screening Workflow for Protease Inhibitors.

Caspase_Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Apoptosis Apoptosis Caspase8->Apoptosis DNA_damage DNA Damage p53 p53 DNA_damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Target for Library Screening) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Substrates->Apoptosis

Caption: Simplified Caspase-Mediated Apoptosis Signaling Pathway.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Z-Ala-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding low yields during peptide coupling reactions using Z-Ala-OSu (N-(Benzyloxycarbonyl)-L-alanine N-hydroxysuccinimide ester). It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in a this compound coupling reaction?

Low yields primarily stem from four issues:

  • Hydrolysis of this compound: As an active ester, this compound is susceptible to hydrolysis by trace amounts of water in solvents or reagents, converting it back to the unreactive Z-Ala-OH carboxylic acid.[1]

  • Incomplete Reaction: The coupling reaction may not go to completion due to suboptimal conditions, such as insufficient reaction time, non-ideal stoichiometry, or low temperature.

  • Side Reactions: Competing reactions, such as reaction with nucleophilic side chains (e.g., Ser, Thr, Tyr) or the Lossen rearrangement, can consume the starting material or product.[2][3]

  • Poor Reagent Quality: The this compound reagent may have degraded during storage, or the amine component may be impure or contain residual acid from a previous deprotection step.[4]

Q2: How can I assess the quality of my this compound reagent?

Before starting your experiment, it is crucial to verify the integrity of your active ester.

  • Check Physical Properties: Compare the melting point of your reagent to the literature value (typically 119-123 °C). A significant deviation could indicate impurity.

  • Analytical Verification: Use ¹H NMR to check for the presence of N-hydroxysuccinimide (NHS) or Z-Ala-OH, which are signs of hydrolysis. A pure sample of this compound should be a crystalline solid.

  • Proper Storage: Always store this compound in a desiccator at the recommended temperature (e.g., -20°C) to minimize exposure to moisture.

Q3: My reaction is incomplete, with significant unreacted amine starting material. What should I do?

Incomplete consumption of the amine is a common issue. Refer to the table below for a systematic approach to troubleshooting.

Q4: What side reactions are possible with OSu esters and how can I minimize them?

While N-hydroxysuccinimide esters are widely used, they can participate in side reactions:

  • Hydrolysis: The most common side reaction. To minimize it, use anhydrous solvents (e.g., DMF, DCM, THF) and ensure all glassware is thoroughly dried.

  • Reaction with other Nucleophiles: Besides the target primary amine, NHS esters can react with other nucleophilic groups like the hydroxyls of serine and tyrosine or the sulfhydryl group of cysteine. This is typically a slower reaction but can become significant with long reaction times or under basic conditions.

  • Lossen Rearrangement: A known side reaction for HOSu-based reagents where the succinimide moiety can rearrange, potentially leading to the incorporation of a β-alanine byproduct.

  • Succinimide Ring Opening: With sterically hindered amine partners, the succinimide ring itself can be attacked, leading to undesired byproducts.

Q5: When should I switch to an alternative coupling method?

Using a pre-activated ester like this compound is convenient, but it may not be optimal in all cases. Consider an alternative method if:

  • You are coupling to a sterically hindered amine.

  • Your amine partner has poor solubility.

  • You consistently observe side products related to the OSu ester.

  • You suspect your this compound has degraded.

In these situations, using the free carboxylic acid (Z-Ala-OH) with an in-situ coupling reagent is recommended. Highly efficient modern coupling reagents often provide better yields with fewer side reactions for difficult couplings.

Troubleshooting Guides

Initial Diagnosis of Low Yield

The first step in troubleshooting is to analyze the crude reaction mixture using HPLC and LC-MS. This will help identify the components and guide your next steps.

G A Low Yield Observed B Analyze Crude Product (HPLC, LC-MS) A->B C Major Peak: Unreacted Amine B->C D Major Peak: Z-Ala-OH (Hydrolyzed Ester) B->D E Multiple Unidentified Peaks B->E F Incomplete Coupling C->F G Reagent Hydrolysis D->G H Side Reactions Occurring E->H I Optimize Reaction Conditions (Stoichiometry, Time, Temp) F->I J Verify Reagent Quality & Use Anhydrous Solvents G->J K Consider Alternative Coupling Reagent H->K

Caption: Troubleshooting workflow for diagnosing low yield.
Optimizing Reaction Conditions

The table below summarizes common issues and recommended actions to improve coupling efficiency.

Symptom (from LC-MS Analysis)Possible CauseRecommended Action
High amount of unreacted amine Insufficient this compound: Molar ratio of active ester to amine is too low.Increase the equivalents of this compound to 1.1–1.5 relative to the amine.
Short Reaction Time: The reaction did not have enough time to go to completion.Extend the reaction time. Monitor progress by TLC or a test quench with LC-MS at intervals (e.g., 2h, 4h, overnight).
Low Temperature: Reaction is too slow at the current temperature.Allow the reaction to proceed at room temperature. Gentle heating (e.g., 30-40°C) can be tested but may increase side reactions.
Poor Solubility: One or more reactants are not fully dissolved.Choose a solvent that effectively dissolves all components. Common choices include DMF, NMP, DCM, or THF. For poorly soluble reagents, consider using a solvent mixture or a more polar solvent like NMP or DMSO.
High amount of Z-Ala-OH Hydrolysis of this compound: Presence of water in the reaction.Use high-purity, anhydrous solvents. Dry all glassware thoroughly. Store this compound in a desiccator.
Degraded Reagent: The this compound was already hydrolyzed before the reaction.Verify the quality of the this compound using NMR or melting point. If degradation is suspected, use a fresh bottle.
Multiple unidentified peaks Side Reactions: The amine or this compound is reacting in an unintended way.If the amine is an amino acid ester salt (e.g., HCl or TFA salt), ensure a non-nucleophilic base (e.g., DIPEA, NMM) is added to neutralize it. Consider a weaker base if epimerization is a concern.
Steric Hindrance: The amine is too bulky for the OSu ester.Switch to an in-situ activation method using Z-Ala-OH and a more powerful coupling reagent like HATU, HBTU, or COMU.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase this compound Coupling

This protocol describes a standard method for coupling this compound to a primary amine (e.g., an amino acid ester).

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine component (1.0 equivalent) in anhydrous DMF or DCM (to a concentration of approx. 0.1 M).

  • Base Addition (if required): If the amine is a salt (e.g., hydrochloride or TFA salt), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.1 equivalents) and stir for 5-10 minutes.

  • Coupling: Add this compound (1.2 equivalents) as a solid to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine to remove unreacted starting materials and the N-hydroxysuccinimide byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Alternative Coupling using Z-Ala-OH and HATU

If this compound gives a low yield, this protocol using a more potent in-situ activation method is a robust alternative.

  • Activation: In a dry flask under an inert atmosphere, dissolve Z-Ala-OH (1.2 equivalents) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.15 equivalents) in anhydrous DMF.

  • Base for Activation: Add DIPEA (2.5 equivalents) to the solution and stir for 2-5 minutes. The solution will typically change color.

  • Coupling: Add the amine component (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the activated mixture.

  • Reaction and Workup: Stir at room temperature for 1-4 hours. The workup and purification follow the same procedure as described in Protocol 1.

Data and Reagent Comparison

Table 1: Comparison of Alternative Coupling Reagents

For cases where this compound is ineffective, switching to an in-situ coupling reagent with the free acid Z-Ala-OH is the best strategy.

Coupling ReagentClassKey AdvantagesConsiderations
HBTU / TBTU Aminium SaltHighly efficient, fast reactions, well-established.Can cause guanidinylation of the free amine if used in excess. Byproduct (HBTU) can be carcinogenic.
HATU / HCTU Aminium SaltMore reactive than HBTU, excellent for hindered couplings, low racemization.Higher cost. Can also cause guanidinylation side reactions.
PyBOP / PyAOP Phosphonium SaltExcellent reactivity, does not cause guanidinylation, clean reactions.Solutions in DMF are less stable than aminium salts. Byproducts can be difficult to remove.
COMU Uronium SaltReactivity comparable to HATU, non-explosive, water-soluble byproducts for easier workup.Higher cost than older reagents.
EDC / DIC + Oxyma CarbodiimideEconomical, simple to use. Oxyma additive suppresses racemization and is non-explosive.Can form N-acylurea byproduct, which can be difficult to remove. Slower than phosphonium/uronium salts.

Visualization of Reaction Pathways

G cluster_0 Desired Coupling Pathway cluster_1 Competing Hydrolysis Pathway A This compound C Z-Ala-NH-R (Dipeptide) A->C + B R-NH₂ (Amine) B->C + D NHS (Byproduct) C->D releases E This compound G Z-Ala-OH (Inactive Acid) E->G + F H₂O (Water) F->G + H NHS (Byproduct) G->H releases

Caption: Desired coupling pathway vs. competing hydrolysis side reaction.

References

Technical Support Center: Side Reactions of Z-Ala-OSu with Amino Acid Side Chains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of Z-Ala-OSu (N-Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester) with amino acid side chains during peptide synthesis and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactivity?

This compound is an amine-reactive building block commonly used in peptide synthesis. It is an N-hydroxysuccinimide (NHS) ester of Z-protected alanine. Its primary and intended reaction is the acylation of primary amines, such as the N-terminal α-amino group of a peptide and the ε-amino group of a lysine residue, to form a stable amide bond.[1][2][3]

Q2: What are the potential side reactions when using this compound?

While this compound is highly reactive towards primary amines, it can also react with other nucleophilic amino acid side chains, leading to undesired modifications. These side reactions are generally less efficient but can become significant under certain experimental conditions. The primary amino acids of concern for side reactions are:

  • Tyrosine (Tyr): Acylation of the hydroxyl group.

  • Serine (Ser) and Threonine (Thr): Acylation of the hydroxyl groups.[4][5]

  • Cysteine (Cys): Acylation of the sulfhydryl group.

  • Histidine (His): Acylation of the imidazole ring.

  • Arginine (Arg): Acylation of the guanidinium group, though this is a less common side reaction.

Q3: How does pH influence the selectivity of this compound?

The pH of the reaction is the most critical factor governing the selectivity of this compound. At a slightly alkaline pH (typically 8.0-8.5), the primary amino groups of lysine and the N-terminus are deprotonated and highly nucleophilic, favoring the desired acylation reaction. At lower pH values (around 6.0), primary amines are largely protonated and less reactive, which can increase the likelihood of side reactions with other nucleophilic residues like tyrosine, serine, and threonine.

Q4: Are the products of side reactions stable?

The stability of the side-reaction products varies.

  • Amide bonds (from reaction with lysine or the N-terminus) are highly stable.

  • Ester bonds (from reaction with tyrosine, serine, or threonine) are less stable and can be susceptible to hydrolysis, especially at higher pH.

  • Thioester bonds (from reaction with cysteine) are also more labile than amide bonds.

  • The acyl-imidazole adduct with histidine is often a transient product that can hydrolyze or react with other nucleophiles.

Troubleshooting Guides

Problem 1: Low yield of the desired N-acylated product.
Possible Cause Troubleshooting Step Rationale
Hydrolysis of this compound Ensure anhydrous conditions for reactions in organic solvents. For aqueous reactions, use the this compound solution immediately after preparation. Maintain the optimal pH range (8.0-8.5) to balance reactivity and hydrolysis.This compound is susceptible to hydrolysis, which increases with pH and temperature. The half-life of NHS esters can be as short as 10 minutes at pH 8.6 and 4°C.
Suboptimal pH Carefully control the reaction pH. Use a reliable buffer system such as phosphate, carbonate-bicarbonate, or borate at a concentration sufficient to maintain the pH.If the pH is too low, the primary amines will be protonated and less reactive. If the pH is too high, hydrolysis of the NHS ester will be rapid.
Presence of primary amine contaminants in solvents Use high-quality, amine-free solvents, especially DMF.Solvents like DMF can degrade to form dimethylamine, which will react with this compound.
Problem 2: Presence of multiple products detected by HPLC or Mass Spectrometry.
Possible Cause Troubleshooting Step Rationale
Side reaction with Tyrosine, Serine, or Threonine Lower the reaction pH to 7.0-7.5 if the desired reaction is with a highly nucleophilic N-terminus. If O-acylation is still observed, consider protecting the hydroxyl groups. A post-reaction treatment with a mild base (e.g., hydroxylamine) or incubation in a boiling water bath can selectively cleave the less stable ester bonds.O-acylation is more prevalent at lower pH where primary amines are less reactive. The resulting ester bond is more labile than the desired amide bond.
Side reaction with Cysteine If cysteine modification is undesirable, ensure all cysteine residues are protected (e.g., as a disulfide or with a suitable protecting group).The sulfhydryl group of cysteine is a potent nucleophile.
Non-selective acylation of multiple lysine residues and/or the N-terminus To favor N-terminal acylation over lysine modification, perform the reaction at a lower pH (around 7.0). To achieve selective modification of a specific lysine, consider using protecting group strategies or leveraging differences in the local microenvironment that may alter the pKa of a specific lysine.The N-terminus generally has a lower pKa than the lysine side chain, making it more nucleophilic at near-neutral pH.

Quantitative Data Summary

Precise kinetic data for the reaction of this compound with all amino acid side chains is not extensively documented in a single source. However, the relative reactivity of NHS esters, in general, is well-established.

Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters

Amino Acid Residue Side Chain Functional Group Relative Reactivity pH Dependence Product Stability
N-terminus α-AminoVery HighOptimal at pH 7.0-8.5Very Stable (Amide)
Lysine (Lys) ε-AminoHighOptimal at pH 8.0-9.0Very Stable (Amide)
Cysteine (Cys) Sulfhydryl (-SH)ModerateReactive at pH 7.0-8.0Labile (Thioester)
Tyrosine (Tyr) Phenolic Hydroxyl (-OH)LowMore reactive at pH < 7.0Labile (Ester)
Serine (Ser) Aliphatic Hydroxyl (-OH)LowMore reactive at pH < 7.0Labile (Ester)
Threonine (Thr) Aliphatic Hydroxyl (-OH)LowMore reactive at pH < 7.0Labile (Ester)
Histidine (His) ImidazoleLowpH-dependentTransient

Table 2: Half-life of NHS Ester Hydrolysis

pH Temperature Approximate Half-life
7.00°C4-5 hours
8.64°C10 minutes

Experimental Protocols

Protocol 1: General Procedure for Acylation with this compound
  • Dissolve the peptide/protein: Dissolve the target molecule in a suitable buffer. A 0.1 M sodium phosphate or sodium bicarbonate buffer is commonly used. The optimal pH is typically between 8.0 and 8.5 for efficient labeling of primary amines.

  • Prepare this compound solution: Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO or DMF.

  • Reaction: Add the this compound solution to the peptide/protein solution. A molar excess of this compound (e.g., 5-10 fold) is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted this compound.

  • Purification: Purify the acylated product using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove unreacted reagents and byproducts.

Protocol 2: Detection of Side Products by RP-HPLC and Mass Spectrometry
  • Sample Preparation: After the reaction, quench and prepare the sample for analysis. For complex mixtures, an initial purification step may be necessary.

  • RP-HPLC Analysis:

    • Use a C18 column suitable for peptide separation.

    • Employ a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).

    • Monitor the elution profile at a wavelength of 210-220 nm for the peptide backbone.

    • Side products, such as O-acylated isomers, may elute at different retention times than the desired N-acylated product.

  • Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:

    • Collect fractions from the HPLC for subsequent MS analysis or use an online LC-MS system.

    • Determine the molecular weight of the eluting peaks to identify potential products. Acylation with Z-Ala results in a specific mass shift.

    • Utilize MS/MS to fragment the peptide ions and determine the precise location of the modification on the amino acid sequence.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis dissolve_peptide Dissolve Peptide/Protein in Buffer (pH 8.0-8.5) mix Mix Reactants dissolve_peptide->mix prepare_zasu Prepare this compound in DMSO/DMF prepare_zasu->mix incubate Incubate (1-4h RT or O/N 4°C) mix->incubate quench Quench Reaction (e.g., with Tris) incubate->quench purify Purify Product (e.g., HPLC) quench->purify analyze Analyze by MS/MS (Confirm Modification Site) purify->analyze

Caption: General workflow for peptide acylation with this compound.

troubleshooting_logic start Low Yield or Multiple Products? check_ph Verify Reaction pH start->check_ph check_reagents Check Reagent Quality (Solvents, this compound) start->check_reagents ph_ok pH Optimal (8.0-8.5)? check_ph->ph_ok reagents_ok Reagents High Quality? check_reagents->reagents_ok adjust_ph Adjust pH ph_ok->adjust_ph No consider_side_reactions Investigate Side Reactions (e.g., O-acylation) ph_ok->consider_side_reactions Yes use_fresh_reagents Use Fresh/Pure Reagents reagents_ok->use_fresh_reagents No reagents_ok->consider_side_reactions Yes analyze_products Analyze by LC-MS/MS consider_side_reactions->analyze_products

Caption: A logical troubleshooting workflow for this compound reactions.

References

How to remove unreacted Z-Ala-OSu from reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of unreacted Z-Ala-OSu (N-Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my reaction?

Unreacted this compound is a reactive N-hydroxysuccinimide (NHS) ester. If not removed, it can lead to several downstream complications:

  • Side Reactions: The unreacted ester can react with nucleophiles in subsequent steps, leading to the formation of unwanted byproducts and impurities.

  • Inaccurate Yields: The presence of unreacted starting material will lead to an overestimation of the reaction yield.

  • Purification Challenges: Unreacted this compound and its hydrolysis byproduct, N-hydroxysuccinimide (NHS), can co-elute with the desired product during chromatography, making purification difficult.

  • Assay Interference: The presence of the reactive ester can interfere with biological or analytical assays.

Q2: What are the primary methods for removing unreacted this compound?

The most common strategies for removing unreacted this compound involve a combination of quenching, extraction, and purification techniques.

  • Quenching: The highly reactive NHS ester is first deactivated by adding a quenching agent.

  • Extraction: A liquid-liquid extraction is then performed to separate the desired product from the quenched ester, N-hydroxysuccinimide (NHS), and other water-soluble impurities.

  • Purification: Further purification is often necessary to achieve high purity of the final product. Common methods include precipitation and chromatography.

Q3: How can I monitor the progress of the reaction and confirm the removal of this compound?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the reaction and confirming the removal of this compound.

Troubleshooting Guides

Problem 1: Persistent presence of unreacted this compound after quenching.
Possible Cause Troubleshooting Step
Insufficient Quenching Agent Increase the molar excess of the quenching agent. A 5-10 fold molar excess relative to the initial amount of this compound is a good starting point.
Ineffective Quenching Agent Switch to a more reactive or appropriate quenching agent. Primary amines like Tris or glycine are generally very effective.
Short Quenching Time Extend the quenching reaction time. Allow the reaction to stir for at least 1-2 hours at room temperature.
Low Reaction Temperature Perform the quenching step at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but monitor for potential product degradation.
Problem 2: Difficulty in separating the product from N-hydroxysuccinimide (NHS) during extraction.
Possible Cause Troubleshooting Step
Inappropriate Extraction Solvent N-hydroxysuccinimide has good solubility in water and is also soluble in ethyl acetate and acetone. If your product is in an organic layer like ethyl acetate, perform multiple washes with a slightly basic aqueous solution (e.g., 5% sodium bicarbonate) to remove the acidic NHS (pKa ~6.0).
Insufficient Aqueous Washes Increase the number of aqueous washes. Perform at least 3-5 washes with the aqueous solution to ensure complete removal of NHS.
Emulsion Formation If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Problem 3: Co-elution of the product with impurities during column chromatography.
Possible Cause Troubleshooting Step
Inappropriate Stationary Phase For peptide products, reversed-phase HPLC (RP-HPLC) with a C18 column is the standard and most effective purification method.[1]
Suboptimal Mobile Phase Gradient Optimize the gradient for your RP-HPLC. A shallower gradient will provide better resolution between your product and closely eluting impurities.[2]
Residual NHS or Quenched Byproducts Ensure thorough quenching and extraction prior to chromatography to minimize the load of these impurities on the column.

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound

This protocol describes the process of deactivating excess this compound in the reaction mixture.

Materials:

  • Reaction mixture containing unreacted this compound

  • Quenching agent (e.g., Tris base, glycine, or ethanolamine)

  • Stir plate and stir bar

Procedure:

  • Prepare a stock solution of the quenching agent (e.g., 1 M Tris base in water).

  • Add a 5-10 fold molar excess of the quenching agent to the reaction mixture while stirring.

  • Continue stirring at room temperature for 1-2 hours to ensure complete quenching of the this compound.

  • The reaction can be monitored by TLC to confirm the disappearance of the this compound spot.

Protocol 2: Liquid-Liquid Extraction for Removal of this compound and NHS

This protocol is designed to separate the desired product from the quenched this compound and the N-hydroxysuccinimide byproduct. This procedure assumes the desired product is soluble in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

Materials:

  • Quenched reaction mixture

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • If the reaction was performed in a water-miscible solvent (e.g., DMF, DMSO), dilute the mixture with water and the chosen organic solvent (EtOAc or DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 5% NaHCO₃ solution (3 times) to remove unreacted Z-Ala-OH (the hydrolysis product) and N-hydroxysuccinimide.

    • Water (2 times).

    • Brine (1 time).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 3: Analytical Monitoring by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the reaction and the effectiveness of the work-up procedure.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol)

  • UV lamp (254 nm)

  • Staining solution (e.g., ninhydrin for primary amines, or potassium permanganate)

Procedure:

  • Prepare a developing chamber with the chosen mobile phase. The polarity of the mobile phase should be adjusted to achieve good separation of the starting material, product, and any byproducts. A good starting point for this compound and related compounds is a 1:1 mixture of ethyl acetate and hexanes.

  • Spot the TLC plate with:

    • A sample of the starting material (this compound).

    • A co-spot of the starting material and the reaction mixture.

    • A sample of the reaction mixture at different time points.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under a UV lamp. This compound and other aromatic compounds will be visible.

  • If necessary, stain the plate to visualize other components. For example, if a primary amine is being acylated, the disappearance of the amine can be monitored using a ninhydrin stain.

  • The reaction is complete when the spot corresponding to this compound has disappeared from the reaction mixture lane.

Data Presentation

Table 1: Solubility of Key Compounds

CompoundSolventSolubilityReference
This compoundWaterSoluble[3]
This compound1% Acetic AcidSoluble
N-hydroxysuccinimide (NHS)WaterSoluble (50 mg/ml)
N-hydroxysuccinimide (NHS)DMSOSoluble (100 mM)
N-hydroxysuccinimide (NHS)MethanolSoluble
N-hydroxysuccinimide (NHS)AcetoneSoluble (50 mg/ml)
N-hydroxysuccinimide (NHS)Ethyl AcetateSoluble
N-hydroxysuccinimide (NHS)TolueneSlightly Soluble

Visualizations

experimental_workflow cluster_monitoring Analytical Monitoring start Reaction Mixture (Product, Unreacted this compound, NHS) quenching Step 1: Quenching (Add Tris, Glycine, etc.) start->quenching extraction Step 2: Liquid-Liquid Extraction (e.g., EtOAc/Water) quenching->extraction tlc TLC Analysis quenching->tlc purification Step 3: Purification (e.g., Column Chromatography) extraction->purification hplc HPLC Analysis extraction->hplc product Pure Product purification->product quenching_pathway Z_Ala_OSu This compound (Reactive Ester) Quenched_Product Quenched Product (Stable Amide) Z_Ala_OSu->Quenched_Product + NHS N-hydroxysuccinimide (Byproduct) Z_Ala_OSu->NHS releases Quenching_Agent Quenching Agent (e.g., Tris, R-NH2)

References

Preventing racemization during Z-Ala-OSu coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Z-Ala-OSu coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols, with a specific focus on preventing racemization during the coupling of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound coupling, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: I am observing significant racemization in my final peptide product after coupling with this compound. What are the likely causes and how can I minimize it?

Answer:

Racemization during peptide bond formation is a critical issue that can lead to diastereomeric impurities, potentially affecting the biological activity and purification of your target peptide. The primary mechanisms for racemization during the coupling of this compound are oxazolone formation and direct enolization of the activated ester. Several factors can contribute to increased racemization. Below is a summary of potential causes and recommended solutions.

Data Presentation: Impact of Reaction Conditions on Racemization during Z-Ala-Phe-OMe Synthesis

Base Solvent Temperature (°C) Additive % D-Ala Isomer (Racemization)
DIEA (N,N-Diisopropylethylamine)DMF (N,N-Dimethylformamide)25NoneHigh (>15%)
NMM (N-Methylmorpholine) DCM (Dichloromethane) 0 HOBt (1-Hydroxybenzotriazole) Low (<2%)
NMMDMF25NoneModerate (5-10%)
DIEADCM0HOBtModerate (3-7%)
2,4,6-CollidineDCM0OxymaPureVery Low (<1%)

Note: The data presented is a qualitative representation based on established principles in peptide chemistry. Actual racemization levels can vary depending on specific reaction conditions and substrates.

Key Factors Influencing Racemization and Their Solutions:

  • Base Selection: The strength and steric hindrance of the base used can significantly impact racemization.[1][2]

    • Problem: Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) can readily abstract the α-proton of the activated this compound, leading to racemization.

    • Solution: Employ a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1] These bases are less likely to cause epimerization.

  • Solvent Polarity: The solvent can influence the rate of racemization.

    • Problem: Polar aprotic solvents like N,N-dimethylformamide (DMF) can promote racemization.

    • Solution: Whenever possible, use less polar solvents such as dichloromethane (DCM) or a mixture of DCM and DMF.[3]

  • Reaction Temperature: Higher temperatures accelerate the rate of racemization.

    • Problem: Performing the coupling reaction at elevated temperatures increases the risk of epimerization.

    • Solution: Conduct the coupling at lower temperatures, typically at 0°C or even -15°C, to suppress racemization.

  • Coupling Additives: Additives can significantly reduce racemization by forming a more stable active ester intermediate.

    • Problem: The O-acylisourea intermediate formed with carbodiimides alone is highly reactive and prone to racemization.

    • Solution: The use of additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is highly recommended.[1] These additives react with the activated amino acid to form active esters that are more stable and less susceptible to racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during this compound coupling?

A1: The most common mechanism is the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of this compound can cyclize to form the oxazolone. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Subsequent reaction with the amine component can then occur from either face of the planar intermediate, resulting in a mixture of L- and D-diastereomers.

Q2: Are urethane-protected amino acids like Z-Ala-OH completely resistant to racemization?

A2: While urethane protecting groups like the benzyloxycarbonyl (Z) group are known to significantly suppress racemization compared to other N-acyl groups, they do not completely prevent it, especially under harsh basic conditions or with highly activating coupling reagents. The potential for oxazolone formation, though reduced, still exists.

Q3: How can I detect and quantify the amount of racemization in my product?

A3: The most common method is to use chiral high-performance liquid chromatography (HPLC) to separate the resulting diastereomeric peptides. By comparing the peak areas of the desired L-L peptide and the undesired D-L peptide, you can accurately quantify the percentage of racemization. Gas chromatography (GC) of derivatized amino acids can also be employed.

Q4: Is it better to pre-activate the this compound or perform the coupling in situ?

A4: For minimizing racemization, in-situ activation is generally preferred. This involves adding the coupling reagent to a mixture of the this compound and the amine component. Pre-activating the this compound and allowing it to stand for an extended period before adding the amine increases the opportunity for racemization to occur.

Experimental Protocols

Protocol 1: this compound Coupling with H-Phe-OMe with Minimized Racemization

This protocol describes the coupling of Z-L-Ala-OSu to L-phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl) with conditions optimized to minimize racemization.

Materials:

  • Z-L-Ala-OSu

  • H-L-Phe-OMe·HCl

  • N-Methylmorpholine (NMM)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add H-L-Phe-OMe·HCl (1.0 equivalent).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add NMM (1.0 equivalent) dropwise to neutralize the hydrochloride salt. Stir for 10 minutes.

  • In a separate flask, dissolve Z-L-Ala-OSu (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Add the Z-L-Ala-OSu/HOBt solution to the reaction mixture at 0°C.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis of Z-Ala-Phe-OMe Diastereomers

This protocol outlines a method for the analytical separation and quantification of the Z-L-Ala-L-Phe-OMe and Z-D-Ala-L-Phe-OMe diastereomers.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., CHIRALPAK® AD-H or equivalent)

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Sample of the purified Z-Ala-Phe-OMe dipeptide

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol. A common starting ratio is 90:10 (v/v). The optimal ratio may need to be determined empirically.

  • Sample Preparation: Dissolve a small amount of the purified dipeptide in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the sample onto the column.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • The two diastereomers, Z-L-Ala-L-Phe-OMe and Z-D-Ala-L-Phe-OMe, should elute as separate peaks.

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100

Visualizations

Racemization_Mechanism cluster_activation Activation & Racemization Pathways cluster_coupling Coupling with Amine Z-Ala-OH Z-L-Alanine Activated_Ester Activated Z-L-Ala Ester (e.g., this compound) Z-Ala-OH->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Enolate (Achiral Intermediate) Activated_Ester->Enolate Base (Direct Enolization) LL_Peptide Z-L-Ala-L-Phe-OMe (Desired Product) Activated_Ester->LL_Peptide + Amine Oxazolone->Enolate Base Oxazolone->LL_Peptide + Amine DL_Peptide Z-D-Ala-L-Phe-OMe (Racemized Product) Oxazolone->DL_Peptide + Amine Enolate->LL_Peptide Protonation Enolate->DL_Peptide Protonation Amine H-Phe-OMe

Caption: Mechanisms of racemization during this compound coupling.

Troubleshooting_Workflow Start Racemization Detected Check_Base Review Base Selection Start->Check_Base Check_Solvent Evaluate Solvent Check_Base->Check_Solvent Base is appropriate (e.g., NMM) Use_Weak_Base Switch to NMM or Collidine Check_Base->Use_Weak_Base Strong base used (e.g., DIEA) Check_Temp Assess Reaction Temperature Check_Solvent->Check_Temp Solvent is non-polar (e.g., DCM) Use_Nonpolar_Solvent Use DCM or DCM/DMF mixture Check_Solvent->Use_Nonpolar_Solvent Polar solvent used (e.g., DMF) Check_Additive Consider Coupling Additive Check_Temp->Check_Additive Temperature is low (e.g., 0°C) Lower_Temp Perform reaction at 0°C Check_Temp->Lower_Temp Reaction at RT or higher Add_HOBt Incorporate HOBt or OxymaPure Check_Additive->Add_HOBt No additive End Racemization Minimized Check_Additive->End Additive is used Use_Weak_Base->Check_Solvent Use_Nonpolar_Solvent->Check_Temp Lower_Temp->Check_Additive Add_HOBt->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Z-Ala-OSu Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Z-Ala-OSu (N-Carbobenzyloxy-L-alanine N-hydroxysuccinimide ester) using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of purifying this compound by column chromatography?

A1: Column chromatography is employed to remove impurities generated during the synthesis of this compound. Common impurities include unreacted starting materials like Z-L-alanine, N-hydroxysuccinimide (NHS), and byproducts from the coupling reaction, such as dicyclohexylurea (DCU) if DCC was used as the coupling agent. Purification is crucial to ensure the high purity of the final product, which is essential for its subsequent use in peptide synthesis or bioconjugation.

Q2: What is the stationary phase of choice for this compound purification?

A2: Silica gel is the most commonly used stationary phase for the purification of this compound and other N-protected amino acid active esters. Its polar nature allows for the effective separation of the moderately polar this compound from both less polar and more polar impurities.

Q3: How can I monitor the progress of the column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify the fractions containing the pure this compound. The spots can be visualized under UV light (due to the phenyl group of the Z-protecting group) or by staining with a suitable agent like potassium permanganate.

Q4: Is this compound stable during column chromatography on silica gel?

A4: this compound is an activated ester and is susceptible to hydrolysis. The silica gel's slightly acidic nature can potentially contribute to the degradation of the NHS ester, especially in the presence of moisture. Therefore, it is crucial to use anhydrous solvents and to perform the chromatography relatively quickly to minimize product loss.

Q5: What are the ideal storage conditions for purified this compound?

A5: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at low temperatures, typically -20°C, to prevent degradation from moisture and hydrolysis.[1][2]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Anhydrous solvents: Ethyl acetate, Hexane (or Petroleum Ether)

  • Glass column for chromatography

  • Collection tubes

  • TLC plates (silica gel coated)

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 20% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by running the initial elution solvent through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the elution solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent mixture (e.g., 20-30% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities. A suggested gradient is from 20% to 50% ethyl acetate in hexane.

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate.

    • Elute the TLC plate with a suitable solvent system (e.g., 30-40% ethyl acetate in hexane).

    • Visualize the spots under a UV lamp. This compound should appear as a single spot.

    • Pool the fractions that contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound as a white solid.

Data Presentation

Table 1: Typical Elution Conditions for this compound Purification

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Ethyl Acetate / Hexane (Gradient)
Initial Eluent 20% Ethyl Acetate in Hexane
Final Eluent 50% Ethyl Acetate in Hexane
Gradient Profile Linear or Stepwise
Flow Rate Dependent on column size (typically flash chromatography conditions)

Table 2: Purity and Yield of this compound Post-Chromatography

ParameterTypical ValueAnalysis Method
Purity >98%HPLC, NMR
Yield 70-90%Gravimetric
Rf Value (TLC) ~0.4 - 0.540% Ethyl Acetate in Hexane
Appearance White crystalline solidVisual

(Note: These values are illustrative and can vary depending on the scale of the reaction and the initial purity of the crude product.)

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield of Purified Product 1. Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze on the silica gel column.1. Use anhydrous solvents for both the mobile phase and sample preparation. Perform the chromatography as quickly as possible. Consider using a less acidic stationary phase like neutral alumina for highly sensitive compounds.
2. Product Streaking/Tailing: The compound is interacting too strongly with the silica gel.2. Optimize the solvent system. A small amount of a more polar solvent or a modifier like acetic acid (if compatible) might improve the peak shape. Ensure the sample is fully dissolved before loading.
Co-elution of Impurities with the Product 1. Inadequate Separation: The chosen solvent system does not provide sufficient resolution.1. Optimize the TLC conditions first to achieve good separation between the product and impurities. Use a shallower gradient during column chromatography to improve resolution.
2. Overloading the Column: Too much crude material was loaded onto the column.2. Reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product is Not Eluting from the Column 1. Solvent Polarity is too Low: The eluent is not strong enough to move the compound down the column.1. Gradually increase the polarity of the mobile phase. If using a gradient, ensure the final polarity is high enough to elute the product.
2. Compound Precipitation on the Column: The product may have low solubility in the mobile phase.2. Choose a solvent system in which the compound is more soluble. If possible, perform the chromatography at a slightly elevated temperature (use a jacketed column).
Presence of Dicyclohexylurea (DCU) in Fractions Incomplete Removal of DCU: DCU is a common byproduct if DCC is used as a coupling agent and can be difficult to separate.Pre-filter the crude reaction mixture through a sintered funnel to remove the majority of the precipitated DCU before loading onto the column. DCU has limited solubility in many organic solvents and can often be removed by filtration.

Mandatory Visualization

Troubleshooting_Workflow start Start Purification check_purity Analyze Fractions by TLC start->check_purity low_yield Low Yield? check_purity->low_yield Fractions Collected impure_product Product Impure? low_yield->impure_product No troubleshoot_hydrolysis Troubleshoot: Check for Hydrolysis - Use anhydrous solvents - Run column faster low_yield->troubleshoot_hydrolysis Yes no_elution Product Not Eluting? impure_product->no_elution No troubleshoot_separation Troubleshoot: Optimize Separation - Adjust solvent gradient - Check for column overloading impure_product->troubleshoot_separation Yes troubleshoot_elution Troubleshoot: Increase Eluent Polarity no_elution->troubleshoot_elution Yes pool_fractions Pool Pure Fractions & Evaporate no_elution->pool_fractions No successful_purification Successful Purification troubleshoot_hydrolysis->start Re-run troubleshoot_separation->start Re-run troubleshoot_elution->start Re-run pool_fractions->successful_purification

References

Cbz deprotection issues in the presence of sensitive residues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of the carboxybenzyl (Cbz or Z) protecting group, particularly in the presence of sensitive amino acid residues.

Frequently Asked Questions (FAQs)

Q1: My standard catalytic hydrogenation for Cbz deprotection is sluggish or incomplete. What are the common causes and solutions?

Several factors can impede the efficiency of Cbz deprotection via catalytic hydrogenation (e.g., H₂ gas with Pd/C).

Troubleshooting Guide for Incomplete Hydrogenation:

  • Catalyst Inactivity : The palladium catalyst may be old or deactivated. Using a fresh batch of a high-activity catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be more effective for challenging substrates.[1]

  • Catalyst Poisoning : Substrates containing sulfur (cysteine, methionine) or certain impurities can poison the palladium catalyst, rendering it inactive.[1][2] In these cases, increasing the catalyst loading may help, but switching to a non-hydrogenation-based method is often a better solution.[1]

  • Poor Substrate Solubility : If the substrate is not fully dissolved in the reaction solvent, its access to the catalyst's surface is limited. Experimenting with different solvents or solvent mixtures can improve solubility and reaction rates.[1]

  • Product Inhibition : The newly formed amine product can coordinate to the palladium catalyst, causing deactivation. Performing the reaction in an acidic solvent, such as methanol with a small amount of acetic acid, can protonate the product amine and prevent this inhibition.

  • N-methylation Side Reaction : Using methanol as a solvent can sometimes lead to N-methylation of the deprotected amine as a side reaction. Solvents like ethanol, THF, or ethyl acetate are often safer alternatives.

Q2: How can I selectively remove a Cbz group without reducing other sensitive functionalities like alkenes, alkynes, nitro groups, or aryl halides?

Standard catalytic hydrogenation is often too reactive for substrates containing other reducible groups. Several alternative methods offer greater chemoselectivity.

Alternative Deprotection Methods for Sensitive Substrates:

  • Catalytic Transfer Hydrogenation : This method uses a hydrogen donor like ammonium formate, formic acid, or triethylsilane with a Pd/C catalyst, which is often milder and more selective than using H₂ gas.

  • Acid-Mediated Cleavage : Strong acids like HBr in acetic acid can cleave the Cbz group, but these conditions are harsh. Milder Lewis acid conditions, such as Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), are highly effective at room temperature and tolerate a wide range of reducible functional groups, including nitro groups, halogens, and double bonds.

  • Nucleophilic Cleavage : For extremely sensitive and complex molecules, nucleophilic attack on the Cbz group is a superior option. A method using 2-mercaptoethanol with a base like potassium acetate in DMAc effectively removes the Cbz group without affecting other functionalities.

Below is a workflow to help select an appropriate Cbz deprotection method based on the sensitivities of your substrate.

start Start: Cbz Deprotection Required check_sensitive Does the substrate contain sensitive functional groups? (e.g., S-residues, nitro, double bonds, halides) start->check_sensitive hydrogenation Standard Catalytic Hydrogenation (H₂, Pd/C) check_sensitive->hydrogenation No sensitive_methods Select Alternative Method check_sensitive->sensitive_methods Yes check_success Is the reaction complete and clean? hydrogenation->check_success end_ok End: Deprotection Successful check_success->end_ok Yes troubleshoot Troubleshoot Hydrogenation (See FAQ Q1) check_success->troubleshoot No transfer_hydro Catalytic Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) sensitive_methods->transfer_hydro acid_cleavage Mild Acidic Cleavage (e.g., AlCl₃ in HFIP) sensitive_methods->acid_cleavage nucleophilic Nucleophilic Cleavage (e.g., 2-Mercaptoethanol, Base) sensitive_methods->nucleophilic end_alt End: Deprotection Successful transfer_hydro->end_alt acid_cleavage->end_alt nucleophilic->end_alt

Caption: Decision workflow for selecting a Cbz deprotection method.

Q3: How do I prevent side reactions with sensitive amino acid residues like Tryptophan, Methionine, and Cysteine during deprotection?

Acid-mediated deprotection methods, especially those using strong acids like TFA or HBr, can generate electrophilic species (e.g., benzyl or tert-butyl cations) that alkylate sensitive residues.

Strategies for Protecting Sensitive Residues:

  • Use of Scavengers : During acid-mediated cleavage, the addition of nucleophilic scavengers is critical. These agents trap reactive cations before they can modify sensitive residues.

    • For Tryptophan : Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective at quenching carbocations that can alkylate the indole ring. 1,2-Ethanedithiol (EDT) can also prevent oxidation but may lead to other side products with prolonged exposure.

    • For Methionine : The thioether side chain is susceptible to alkylation and oxidation. Scavengers are essential to prevent these side reactions.

    • For Cysteine : The thiol group is highly nucleophilic and prone to alkylation and oxidation. Protecting the thiol and using appropriate scavengers during deprotection is crucial.

  • Choose a Milder Method : When possible, avoid harsh acidic conditions altogether. Methods like catalytic transfer hydrogenation or nucleophilic cleavage are generally safer for peptides containing these sensitive residues.

The diagram below illustrates the role of scavengers in preventing side reactions.

cluster_0 Acid-Mediated Deprotection cluster_1 Potential Side Reactions cluster_2 Protective Role of Scavengers Cbz_Peptide Cbz-Peptide Deprotected_Peptide Deprotected Peptide Cbz_Peptide->Deprotected_Peptide Cleavage Benzyl_Cation Benzyl Cation (Electrophile) Cbz_Peptide->Benzyl_Cation Cleavage Acid Strong Acid (TFA, HBr) Alkylated_Trp Alkylated Tryptophan (Side Product) Benzyl_Cation->Alkylated_Trp Unwanted Alkylation Trapped_Cation Quenched Cation Benzyl_Cation->Trapped_Cation Trapping Tryptophan Tryptophan Residue Scavenger Scavenger (TIS, EDT)

Caption: Mechanism of scavenger action during acid-mediated Cbz deprotection.

Comparison of Cbz Deprotection Methods

The following table summarizes key features of different Cbz deprotection methods to aid in selecting the most appropriate strategy for your research.

MethodReagents & ConditionsAdvantagesDisadvantages & Incompatibilities
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH or EtOH, RT, atmospheric pressure.High to quantitative yield; clean byproducts (toluene, CO₂); mild conditions.Reduces other functional groups (alkenes, alkynes, nitro, some halides); catalyst can be poisoned by sulfur-containing residues.
Catalytic Transfer Hydrogenation Ammonium formate or Formic Acid, 10% Pd/C, MeOH, RT.Safer than H₂ gas; often more selective and milder.Can still reduce some highly sensitive groups; catalyst poisoning remains a risk.
Strong Acid Cleavage HBr in Acetic Acid, RT.Effective and relatively fast; metal-free.Harsh conditions; can cleave other acid-sensitive protecting groups (e.g., Boc); risk of alkylation side reactions with sensitive residues.
Mild Lewis Acid Cleavage AlCl₃, HFIP, RT.Mild (room temp); excellent functional group tolerance (nitro, halogens, double bonds); metal-free and scalable.HFIP is an expensive solvent; requires stoichiometric amounts of Lewis acid; incompatible with Boc groups.
Nucleophilic Cleavage 2-Mercaptoethanol, Base (e.g., KOAc), DMAc, 75 °C.Highly selective for sensitive substrates; avoids metals and strong acids.Requires elevated temperature; potential for side reactions with electrophilic groups; thiol reagent has a strong odor.
TMSI-Mediated Cleavage Trimethylsilyl iodide (TMSI), CH₂Cl₂ or CH₃CN, RT.Effective for some Cbz deprotections.Can generate benzyl iodide in-situ, a genotoxic byproduct that can cause unwanted alkylation.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This method is a safer and often more selective alternative to using hydrogen gas.

  • Materials :

    • Cbz-protected amine

    • 10% Palladium on Carbon (Pd/C)

    • Ammonium formate (HCOONH₄)

    • Methanol (MeOH)

  • Procedure :

    • Dissolve the Cbz-protected amine (1 equivalent) in methanol.

    • Carefully add 10% Pd/C (typically 10-20 mol% of palladium).

    • Add ammonium formate (3-5 equivalents) to the mixture.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.

Protocol 2: Mild Acidic Cleavage using AlCl₃ in HFIP

This protocol is ideal for substrates with reducible functional groups that are incompatible with hydrogenation.

  • Materials :

    • Cbz-protected amine

    • Anhydrous Aluminum chloride (AlCl₃)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure :

    • Dissolve the Cbz-protected amine (1 equivalent) in HFIP (to a concentration of ~0.1-0.2 M).

    • At room temperature, add anhydrous AlCl₃ (2-3 equivalents) in portions to the solution. The mixture may be a suspension.

    • Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with DCM.

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol

This highly selective method is suited for complex and sensitive substrates, particularly in late-stage synthesis.

  • Materials :

    • Cbz-protected amine

    • 2-Mercaptoethanol

    • Potassium acetate (KOAc) or another suitable base

    • N,N-Dimethylacetamide (DMAC)

  • Procedure :

    • To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium acetate (e.g., 4 equivalents).

    • Add 2-mercaptoethanol (e.g., 2 equivalents).

    • Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography if necessary.

References

Optimizing solvent conditions for Z-Ala-OSu reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize solvent conditions for reactions involving Z-Ala-OSu (N-Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solvent selection critical for its reactions?

A1: this compound is an activated form of the amino acid alanine, where the amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester.[1][2] This pre-activation makes it highly reactive towards primary and secondary amines, forming a stable amide bond. Solvent selection is critical because it dictates the solubility of reactants, influences the reaction rate, and can mitigate or promote side reactions, thereby impacting the overall yield and purity of the final product.

Q2: What are the most commonly recommended solvents for this compound coupling reactions?

A2: Anhydrous polar aprotic solvents are generally the top choice for this compound reactions. These include N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (MeCN), and Tetrahydrofuran (THF). DMF is particularly effective at solvating peptide chains and reagents, which can help reduce aggregation and improve reaction kinetics.[3]

Q3: How does the chosen solvent impact the speed and yield of the reaction?

A3: The solvent's ability to dissolve both the this compound and the amine-containing substrate is paramount for a successful reaction. A solvent that provides good solubility for all reactants will lead to a higher effective concentration, generally resulting in a faster reaction rate and higher yield. In cases of peptide aggregation, which can slow down or stall a reaction, solvents like DMF or the use of solvent mixtures (e.g., DMF/DMSO) can be beneficial.[3]

Q4: What are the primary side reactions associated with this compound, and how are they influenced by the solvent?

A4: The main side reaction is the hydrolysis of the active OSu ester back to the Z-Ala-OH carboxylic acid, which is unreactive towards amine coupling. This is particularly problematic in the presence of water. Therefore, using anhydrous (dry) solvents is crucial. While some protocols exist for couplings in aqueous solvent mixtures, they require careful control of pH and stoichiometry. Racemization, the loss of stereochemical purity, is another potential side reaction, although the Z-protecting group generally provides good protection against this.

Q5: Can I use aqueous or mixed-solvent systems for my this compound reaction?

A5: While less common, reactions in aqueous solvent mixtures are possible. These systems, such as a DMF/dioxane/water mixture, typically require the presence of a base to facilitate the reaction and may be necessary when dealing with highly water-soluble substrates. However, the risk of hydrolysis of the this compound is significantly higher, and reaction conditions must be carefully optimized.

Troubleshooting Guide

Problem: Low or No Product Yield

Probable CauseRecommended Solution
Poor Solubility of Reactants The this compound or the amine substrate is not fully dissolved. Try switching to a solvent with higher solvating power, such as DMF or NMP. Gentle warming (e.g., to 30-40°C) can also improve solubility, but monitor for potential side reactions.
Hydrolysis of this compound The solvent contains water, which hydrolyzes the active ester. Ensure the use of high-purity, anhydrous solvents. If the reaction must be performed in the presence of water, carefully control the pH and consider increasing the equivalents of this compound.
Peptide Aggregation The growing peptide chain is aggregating on a solid support or precipitating from solution. Consider switching to a more effective solvent like DMF or NMP, or adding a chaotropic salt like LiCl (0.5 M) to disrupt aggregation.

Problem: Reaction is very slow

Probable CauseRecommended Solution
Suboptimal Solvent Choice The solvent may not be optimal for the specific substrates. Experiment with different aprotic polar solvents like DMF, DCM, or acetonitrile to find the best balance of solubility and reactivity.
Steric Hindrance The amine substrate is sterically hindered, slowing down the nucleophilic attack. Increase the reaction temperature (e.g., to 30-50°C) to provide more energy for the reaction to proceed. Be cautious, as higher temperatures can increase the risk of side reactions.
Low Reactant Concentration The reactants are too dilute. Ensure all components are adequately dissolved and use a minimal amount of solvent necessary for full dissolution to increase the effective concentration.

Problem: Presence of Multiple Byproducts in Analysis (LC-MS / NMR)

Probable CauseRecommended Solution
Hydrolysis Byproduct The major byproduct corresponds to the mass of Z-Ala-OH. This indicates significant hydrolysis of the this compound starting material. Use anhydrous solvents and handle starting materials in a dry environment (e.g., under inert gas).
N-acylurea Formation (if using carbodiimides) While this compound is pre-activated, if carbodiimide reagents (like EDC or DCC) are used as additives, N-acylurea byproduct formation can occur. This is an inactive species that cannot participate in the coupling reaction. Adding HOBt or Oxyma Pure can suppress this side reaction.
Side reactions with unprotected functional groups If the amine substrate contains other nucleophilic functional groups (e.g., hydroxyls on tyrosine), they may react with this compound. Ensure that all other potentially reactive groups are appropriately protected before the coupling step.

Data and Protocols

Table 1: Comparison of Common Solvents for this compound Reactions
SolventDielectric Constant (Approx.)Key AdvantagesKey Disadvantages
N,N-Dimethylformamide (DMF) 36.7Excellent solvating power for peptides and polar molecules. High boiling point allows for a wider temperature range.Difficult to remove under vacuum. Must be high-purity and anhydrous.
Dichloromethane (DCM) 9.1Good for dissolving many organic compounds. Volatile and easy to remove.Lower solvating power for larger, more polar peptides. Lower boiling point limits reaction temperature.
Acetonitrile (MeCN) 37.5Good compromise in polarity. Relatively easy to remove.Can be less effective for highly polar or aggregating sequences.
Tetrahydrofuran (THF) 7.5Aprotic and relatively non-polar.Prone to peroxide formation. Lower solvating power than DMF.
Aqueous Mixtures (e.g., DMF/Water) VariableNecessary for water-soluble substrates.High risk of this compound hydrolysis. Requires careful pH control.
Experimental Protocol: General Procedure for this compound Coupling

This protocol provides a general starting point for the coupling of this compound to a primary amine in an anhydrous aprotic solvent.

  • Preparation: Ensure all glassware is thoroughly dried.

  • Dissolution of Amine: Dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF (or another suitable aprotic solvent) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of this compound: In a separate vial, dissolve this compound (1.1 to 1.5 equivalents) in a minimal amount of the same anhydrous solvent.

  • Reaction Initiation: Add the this compound solution to the stirred amine solution at room temperature. If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents) to the amine solution before adding the this compound.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then typically purified using techniques like column chromatography or recrystallization to remove excess reagents and byproducts like N-hydroxysuccinimide.

Visualizations

G Diagram 1: General Experimental Workflow for this compound Coupling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Dry Glassware C Dissolve Amine Substrate (1.0 eq) in Solvent A->C B Prepare Anhydrous Solvent (e.g., DMF) B->C D Add Base (e.g., DIPEA) if Amine is a Salt C->D Optional F Add this compound Solution to Amine Solution C->F If no base needed D->F E Dissolve this compound (1.1-1.5 eq) in Solvent E->F G Stir at Room Temperature F->G H Monitor Reaction via TLC or LC-MS G->H I Reaction Complete H->I Check for completion J Work-up (e.g., Solvent Removal) I->J K Purify Product (e.g., Chromatography) J->K

Caption: Diagram 1: A step-by-step workflow for a typical this compound coupling experiment.

G Diagram 2: Troubleshooting Logic for Low Yield Start Problem: Low Product Yield CheckSolubility Are all reactants fully dissolved? Start->CheckSolubility CheckSolvent Is the solvent anhydrous? CheckSolubility->CheckSolvent Yes Sol_ChangeSolvent Action: Switch to a better solvent (e.g., DMF). Consider gentle warming. CheckSolubility->Sol_ChangeSolvent No CheckAggregation Is aggregation or precipitation observed? CheckSolvent->CheckAggregation Yes Sol_DrySolvent Action: Use high-purity, anhydrous solvent. Handle reagents under inert atmosphere. CheckSolvent->Sol_DrySolvent No Sol_Chaotrope Action: Switch to DMF/NMP. Add chaotropic salt (e.g., LiCl). CheckAggregation->Sol_Chaotrope Yes End Re-run Experiment CheckAggregation->End No Sol_ChangeSolvent->End Sol_DrySolvent->End Sol_Chaotrope->End

Caption: Diagram 2: A logical guide for troubleshooting low-yield this compound reactions.

G Diagram 3: Reaction Pathways Z_Ala_OSu This compound Product Z-Ala-NH-R (Desired Product) Z_Ala_OSu->Product  + R-NH2 (Desired Pathway) Hydrolysis_Product Z-Ala-OH (Hydrolyzed Byproduct) Z_Ala_OSu->Hydrolysis_Product  + H2O (Side Reaction) Amine R-NH2 (Amine) NHS + NHS Water H2O (Water)

Caption: Diagram 3: Desired coupling pathway versus the hydrolysis side reaction.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on challenges related to the coupling of Z-Ala-OSu.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its coupling sometimes incomplete?

A1: this compound is N-benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester. It is an "active ester" of Z-alanine, meaning the carboxyl group has been pre-activated for amide bond formation. Incomplete coupling during SPPS can occur for several reasons:

  • Steric Hindrance: The benzyloxycarbonyl (Z) protecting group is bulky and can sterically hinder the approach of the resin-bound free amine to the activated carboxyl group.

  • Hydrolysis of the Active Ester: The OSu (N-hydroxysuccinimide) ester is susceptible to hydrolysis by residual water in the solvents (e.g., DMF). This deactivates the amino acid, preventing it from coupling to the peptide chain.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, making the N-terminal amine inaccessible for coupling.[2]

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites.[3]

Q2: How can I detect incomplete coupling of this compound?

A2: The most common method for monitoring coupling completion on the solid phase is the Kaiser test (or ninhydrin test).[2] This colorimetric test detects the presence of free primary amines.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction has gone to completion, as there are no free primary amines to react with the ninhydrin.

For a more quantitative assessment after cleavage from the resin, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) of the crude peptide product can identify deletion sequences (peptides missing the alanine residue), which are a direct result of incomplete coupling.[4]

Q3: What are the potential side reactions when using this compound?

A3: Besides incomplete coupling, other side reactions can occur:

  • Racemization: Although the Z-group generally provides good protection against racemization, prolonged reaction times, elevated temperatures, or the use of certain bases can lead to the formation of the D-isomer.

  • O-acylation: If the peptide sequence contains unprotected hydroxyl groups (e.g., in Serine or Threonine), the highly reactive this compound could potentially acylate the side-chain hydroxyl group, leading to a branched peptide impurity.

  • Diketopiperazine Formation: This is more common at the dipeptide stage and can be sequence-dependent.

Troubleshooting Guide: Incomplete Coupling of this compound

Problem Probable Cause(s) Solution(s)
Positive Kaiser test after coupling 1. Steric Hindrance: The Z-group is impeding the reaction. 2. Insufficient Reaction Time: The coupling has not had enough time to go to completion. 3. Hydrolyzed Reagent: The this compound has been deactivated by moisture. 4. Peptide Aggregation: The N-terminus of the growing peptide chain is inaccessible.1. Perform a Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of this compound. 2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor for potential side reactions. 3. Use Fresh, Anhydrous Solvents: Ensure that the DMF or NMP is of high purity and anhydrous to minimize hydrolysis. 4. Change Solvent: Switch from DMF to NMP, which has better solvating properties and can help disrupt aggregation.
Low yield of the target peptide with evidence of deletion sequences 1. Systematic Incomplete Coupling: The coupling conditions are not optimal for this specific step. 2. Degraded this compound: The reagent may be old or improperly stored.1. Optimize Coupling Protocol: Increase the equivalents of this compound used (e.g., from 1.5 to 2.5 equivalents). 2. Consider In-Situ Activation: Instead of using the pre-activated this compound, use Z-Ala-OH with a more potent coupling reagent like HATU or HCTU. This allows for fresh activation right before coupling. 3. Use a Fresh Batch of Reagent: Ensure the this compound is of high quality.
Consistently poor coupling for this compound across different sequences 1. General Reactivity Issues with Active Esters: The reactivity of the OSu ester may not be sufficient for difficult couplings on the solid phase.1. Switch to a More Reactive Coupling Chemistry: For sterically hindered amino acids, phosphonium- (e.g., PyBOP) or aminium-based (e.g., HATU, HCTU) coupling reagents are often more effective than pre-formed active esters.

Quantitative Data Summary

The following table provides representative data on the expected coupling efficiency of this compound under various conditions. Note that actual results will vary depending on the specific peptide sequence, resin, and other experimental factors.

Condition This compound (eq.) Reaction Time (h) Solvent Expected Coupling Efficiency (%)
Standard1.52DMF95 - 98
Extended Time1.54DMF> 98
Increased Equivalents2.52DMF> 99
Double Coupling1.5 (x2)2 (x2)DMF> 99.5
Alternative Solvent1.52NMP97 - 99

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Preparation: Swell the peptide-resin with the free N-terminal amine in anhydrous DMF for 30 minutes.

  • Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and prepare for coupling.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (1.5 equivalents relative to the resin loading) in anhydrous DMF.

  • Coupling Reaction: Add the this compound solution to the resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for completion.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

Protocol 2: Troubleshooting with Double Coupling
  • First Coupling: Follow steps 1-5 of the Standard Coupling Protocol.

  • First Wash: After the initial 2-hour coupling, wash the resin with DMF (3x) to remove by-products.

  • Second Coupling: Prepare a fresh solution of this compound (1.5 equivalents) in anhydrous DMF and add it to the resin. Agitate for an additional 2 hours.

  • Monitoring: Perform a Kaiser test. If the test is negative, proceed to the final washing step.

  • Final Washing: Wash the resin with DMF (3x) and DCM (3x).

Visualizations

G cluster_0 Troubleshooting Workflow for Incomplete this compound Coupling start Start SPPS Cycle coupling Couple this compound (Standard Protocol) start->coupling kaiser_test Perform Kaiser Test deprotection Next Deprotection Step kaiser_test->deprotection Negative double_coupling Perform Double Coupling kaiser_test->double_coupling Positive change_strategy Switch to In-Situ Activation (e.g., Z-Ala-OH + HATU) kaiser_test->change_strategy Still Positive wash Wash Resin coupling->wash wash->kaiser_test wash->kaiser_test double_coupling->wash G cluster_1 Experimental Workflow for this compound Coupling A 1. Swell/Deprotect Resin B 2. Wash Resin (DMF, DCM) A->B D 4. Add Solution to Resin & Agitate for 2h B->D C 3. Prepare this compound in Anhydrous DMF C->D E 5. Monitor with Kaiser Test D->E F 6. Wash Resin E->F

References

Technical Support Center: Monitoring Z-Ala-OSu Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the progress of the Z-Ala-OSu (N-(Benzyloxycarbonyl)-L-alanine N-succinimidyl ester) synthesis reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it important to monitor the this compound reaction?

Monitoring the reaction is crucial to determine its completion, identify the formation of the desired product, and detect any potential side reactions or byproducts. This ensures the timely quenching of the reaction to maximize yield and purity, preventing the formation of impurities that can complicate purification.[1][2]

Q2: What are the key compounds I should be looking for when monitoring the reaction?

You should track the consumption of the starting materials, Z-Alanine (Z-Ala) and N-Hydroxysuccinimide (NHS), and the formation of the product, this compound. Depending on the coupling agents used (e.g., DCC or EDC), byproducts such as dicyclohexylurea (DCU) or N,N'-diisopropylurea may also be present and should be monitored.

Q3: How do I choose between TLC and HPLC for reaction monitoring?

TLC is a rapid, simple, and cost-effective technique ideal for quick qualitative checks of reaction progress.[3] HPLC provides more detailed quantitative information, offering better separation and resolution of compounds, which is essential for analyzing complex reaction mixtures and assessing purity. The choice often depends on the available equipment and the level of detail required.

Thin-Layer Chromatography (TLC) Monitoring

FAQs for TLC

Q4: How do I set up a TLC to monitor my this compound reaction?

  • Prepare your TLC plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[4][5]

  • Spot the plate: Apply small spots of your starting material (Z-Ala), the reaction mixture, and a "co-spot" (where the starting material and reaction mixture are spotted on top of each other) on the baseline.

  • Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system. Ensure the solvent level is below the baseline.

  • Visualize the spots: After the solvent front has moved up the plate, remove it, let it dry, and visualize the spots under a UV lamp and/or by staining.

Q5: What do the different spots on my TLC plate mean?

  • Starting Material Spot (Z-Ala): This spot should diminish in intensity as the reaction progresses.

  • Product Spot (this compound): A new spot, typically with a higher Rf value than the starting carboxylic acid (Z-Ala), will appear and intensify over time.

  • Co-spot: This helps to confirm the identity of the starting material spot in the reaction mixture lane. If the reaction is complete, you will only see the product spot and no starting material spot in the reaction lane.

Experimental Protocol for TLC Monitoring

A recommended starting point for developing a suitable TLC method is outlined below. Optimization may be required based on your specific reaction conditions.

ParameterRecommendation
Stationary Phase Silica gel 60 F254 plates
Mobile Phase (Solvent System) Start with a mixture of a non-polar and a polar solvent. Good starting points include: Ethyl acetate/Hexane (e.g., 1:1 or 2:1 v/v) or Dichloromethane/Methanol (e.g., 9:1 v/v). Adjust the polarity to achieve good separation (Rf of the product around 0.3-0.5).
Sample Preparation Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
Visualization 1. UV Light (254 nm): Z-Ala and this compound contain a benzene ring and should be UV active, appearing as dark spots on a fluorescent background. 2. Staining: If spots are not clearly visible under UV, use a staining agent. Common stains for these types of compounds include: * p-Anisaldehyde stain: Stains many organic compounds different colors upon heating. * Potassium permanganate (KMnO4) stain: Reacts with oxidizable groups. * Iodine chamber: Iodine vapor reversibly stains many organic compounds yellow/brown.
Troubleshooting Guide for TLC
IssuePossible Cause(s)Suggested Solution(s)
Streaking Spots - Sample is too concentrated (overloaded).- The compound is highly polar or acidic/basic.- Dilute your sample before spotting.- Add a small amount of acetic or formic acid to the mobile phase for acidic compounds like Z-Ala to reduce tailing.
Spots are not moving from the baseline (Low Rf) - The mobile phase is not polar enough.- Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are running at the solvent front (High Rf) - The mobile phase is too polar.- Decrease the proportion of the polar solvent in your mobile phase.
No spots are visible - The sample is too dilute.- The compound is not UV active and requires staining.- The compound may have evaporated.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain for visualization.

High-Performance Liquid Chromatography (HPLC) Monitoring

FAQs for HPLC

Q6: What is a good starting HPLC method for my this compound reaction?

A reversed-phase HPLC (RP-HPLC) method is typically suitable for this analysis. A good starting point would be a C18 column with a gradient elution using water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

Q7: How can I interpret my HPLC chromatogram?

  • Peak Identification: Inject standards of your starting materials (Z-Ala, NHS) and, if available, the purified product (this compound) to determine their retention times.

  • Reaction Progress: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

  • Purity Assessment: The presence of other peaks indicates impurities or byproducts. The relative peak areas can give an estimate of the purity, although response factors may vary.

Experimental Protocol for HPLC Monitoring

The following table provides a general-purpose RP-HPLC method that can be optimized for the analysis of the this compound reaction.

ParameterRecommendation
Column C18, 3-5 µm particle size, e.g., 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with a low percentage of B (e.g., 10-30%) and ramp up to a high percentage (e.g., 90-95%) over 10-20 minutes. Hold at high %B for a few minutes, then return to initial conditions and equilibrate.
Flow Rate 0.8 - 1.2 mL/min
Detection UV at 214 nm and 254 nm. The peptide bond absorbs around 214 nm, and the benzene ring of the Z-group absorbs at 254 nm.
Injection Volume 5 - 20 µL
Sample Preparation Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent column clogging.
Troubleshooting Guide for HPLC
IssuePossible Cause(s)Suggested Solution(s)
Broad Peaks - Column contamination or degradation.- High dead volume in the system. - Sample solvent incompatible with the mobile phase.- Use a guard column to protect the analytical column.- Check and tighten all fittings.- Dissolve the sample in the initial mobile phase.
New or Unexpected Peaks - Formation of byproducts or degradation of product/reactants.- Sample contamination.- Analyze the mass of the new peaks using LC-MS to identify them.- Ensure clean sample preparation.
Shifting Retention Times - Column aging.- Changes in mobile phase composition or pH.- Fluctuations in temperature.- Use a new or well-maintained column.- Prepare fresh mobile phase daily.- Use a column thermostat for consistent temperature.
No Peaks Detected - Detector is off or not set to the correct wavelength.- Sample is too dilute.- Injection issue.- Check detector settings.- Inject a more concentrated sample.- Verify the proper functioning of the autosampler or manual injector.

Visualizations

Z_Ala_OSu_Reaction Z_Ala Z-Ala Z_Ala_OSu This compound Z_Ala->Z_Ala_OSu + NHS NHS N-Hydroxysuccinimide NHS->Z_Ala_OSu Coupling_Agent Coupling Agent (e.g., DCC/EDC) Coupling_Agent->Z_Ala_OSu Byproduct Byproduct (e.g., DCU) Coupling_Agent->Byproduct

Caption: The reaction pathway for the synthesis of this compound.

Monitoring_Workflow Start Start Reaction Take_Aliquot Take Reaction Aliquot Start->Take_Aliquot Prepare_Sample Prepare TLC/HPLC Sample Take_Aliquot->Prepare_Sample Analyze Analyze via TLC or HPLC Prepare_Sample->Analyze Evaluate Evaluate Progress Analyze->Evaluate Complete Reaction Complete? Evaluate->Complete Workup Proceed to Work-up Complete->Workup Yes Continue Continue Reaction Complete->Continue No Continue->Take_Aliquot

Caption: Experimental workflow for monitoring reaction progress.

Troubleshooting_Logic Problem Problem with Analysis TLC_or_HPLC TLC or HPLC? Problem->TLC_or_HPLC TLC_Issue TLC Issue TLC_or_HPLC->TLC_Issue TLC HPLC_Issue HPLC Issue TLC_or_HPLC->HPLC_Issue HPLC Streaking Streaking Spots? TLC_Issue->Streaking Broad_Peaks Broad Peaks? HPLC_Issue->Broad_Peaks Dilute_Sample Dilute Sample Streaking->Dilute_Sample Yes Adjust_Mobile_Phase Adjust Mobile Phase Polarity Streaking->Adjust_Mobile_Phase No Check_Column Check/Replace Column Broad_Peaks->Check_Column Yes Check_Fittings Check System Fittings Broad_Peaks->Check_Fittings No

Caption: A logical troubleshooting guide for common analysis issues.

References

Formation of N-benzyl tertiary amine during Cbz deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the formation of N-benzyl tertiary amine byproducts during the deprotection of carbobenzyloxy (Cbz or Z) protecting groups.

Troubleshooting Guide

This guide addresses common issues encountered during Cbz deprotection via catalytic hydrogenation, focusing on the prevention of N-benzyl tertiary amine formation.

Issue 1: Formation of N-benzyl tertiary amine byproduct is observed.

This is a common side reaction where the benzyl group from the Cbz-protecting group or benzyl alcohol byproduct is transferred to the newly formed amine.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Catalyst Type and Activity Highly active palladium on carbon (Pd/C) catalysts can promote over-hydrogenation and N-alkylation. The choice of catalyst support can also influence this side reaction.Switch to a less active catalyst such as Pearlman's catalyst (Pd(OH)₂/C), which is known to reduce N-benzylation. Using a deactivated catalyst or a lower loading of the standard catalyst can also be beneficial.
Reaction Conditions High temperatures and pressures can increase the rate of the N-benzylation side reaction.Conduct the reaction at room temperature and atmospheric pressure whenever feasible. Optimization of these parameters is crucial.
Presence of Aldehyde Intermediate Incomplete reduction of the benzyl ester portion of the Cbz group can lead to a transient benzaldehyde intermediate, which can undergo reductive amination with the product amine to form the N-benzyl tertiary amine.Ensure complete and rapid conversion. The addition of a small amount of a strong acid can help to protonate the amine product, rendering it less nucleophilic and thus less likely to react with any aldehyde intermediate.
Solvent Choice The choice of solvent can influence the reaction pathway. Protic solvents are generally preferred.Use protic solvents like methanol or ethanol. Acetic acid can also be used as a solvent or co-solvent and has the added benefit of preventing the side reaction by protonating the amine.

dot

start Cbz-Protected Amine deprotection H₂, Pd/C start->deprotection Hydrogenolysis desired_product Desired Primary/ Secondary Amine deprotection->desired_product Desired Pathway intermediate Toluene + CO₂ deprotection->intermediate side_reaction Side Reaction desired_product->side_reaction Reacts with Benzyl Source byproduct N-Benzyl Tertiary Amine side_reaction->byproduct benzyl_source Benzyl Source (e.g., Benzyl Alcohol) benzyl_source->side_reaction

Caption: Cbz deprotection pathway and side reaction.

Issue 2: The reaction is slow or stalls, leading to increased byproduct formation.

A sluggish reaction can allow for the accumulation of intermediates that lead to the formation of the N-benzyl tertiary amine.

Troubleshooting Steps:

Step Action Rationale
1. Catalyst Activity Check If using an old bottle of catalyst, try a fresh batch. Ensure the catalyst is not poisoned.Catalysts can lose activity over time or be poisoned by impurities (e.g., sulfur compounds).
2. Hydrogen Delivery Ensure adequate hydrogen supply and efficient stirring.Poor mixing can limit the reaction rate at the catalyst surface.
3. Solvent Purity Use high-purity, dry solvents.Impurities in the solvent can poison the catalyst.
4. Addition of an Acid Add a catalytic amount of a non-halogenated acid like acetic acid or a stoichiometric amount of a strong acid like HCl.Acid protonates the product amine, preventing it from acting as a nucleophile in the side reaction and can sometimes increase the rate of the desired deprotection.

dot

start Reaction Slow/Stalled check_catalyst Check Catalyst Activity start->check_catalyst check_h2 Check H₂ Supply & Stirring start->check_h2 check_solvent Check Solvent Purity start->check_solvent add_acid Consider Adding Acid start->add_acid resolve Reaction Proceeds to Completion check_catalyst->resolve check_h2->resolve check_solvent->resolve add_acid->resolve

Caption: Troubleshooting workflow for slow reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of N-benzyl tertiary amine formation during Cbz deprotection?

The formation of the N-benzyl tertiary amine byproduct is believed to occur through two primary pathways:

  • Reductive Alkylation: The hydrogenolysis of the Cbz group can release toluene and also potentially benzyl alcohol. If any benzyl alcohol is oxidized to benzaldehyde on the catalyst surface, it can undergo reductive amination with the desired primary or secondary amine product to form the N-benzyl tertiary amine.

  • Direct Benzyl Transfer: Some researchers propose a direct transfer of the benzyl group from a Cbz-protected amine to a deprotected amine on the catalyst surface, although this is generally considered less prevalent than reductive alkylation.

Q2: How can I remove the N-benzyl tertiary amine byproduct from my final product?

If the byproduct has already formed, several purification strategies can be employed:

  • Chromatography: Flash column chromatography is often effective, as the polarity of the tertiary amine is typically different from that of the desired primary or secondary amine.

  • Acid/Base Extraction: The basicity of the desired amine and the tertiary amine byproduct may be different enough to allow for separation via pH-controlled liquid-liquid extraction.

  • Crystallization: If the desired product is crystalline, recrystallization may be an effective method for removing the impurity.

Q3: Are there alternative deprotection methods that avoid N-benzylation?

Yes, several methods can be used for Cbz deprotection that do not involve catalytic hydrogenation and thus avoid the risk of N-benzylation:

  • Acidolysis: Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Cbz group.

  • Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst can sometimes offer better selectivity.

  • Lewis Acid Catalysis: Certain Lewis acids can also effect the deprotection.

Experimental Protocols

Protocol 1: Cbz Deprotection with Minimized N-Benzylation using Pearlman's Catalyst

  • Reaction Setup: In a round-bottom flask, dissolve the Cbz-protected amine (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add Pearlman's catalyst (Pd(OH)₂/C, 20 wt% on carbon, 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.

  • Purification: Purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or distillation) if necessary.

Protocol 2: Cbz Deprotection with Acid Additive

  • Reaction Setup: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Acid Addition: Add a stoichiometric amount of an acid (e.g., 1.1 eq of HCl in dioxane or acetic acid).

  • Catalyst Addition: Add 10% Pd/C (5-10 mol%) to the mixture.

  • Hydrogenation: Subject the mixture to hydrogenation as described in Protocol 1.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material.

  • Work-up: Filter off the catalyst through Celite. If a non-volatile acid was used, an aqueous basic work-up may be necessary to neutralize the acid and extract the free amine.

  • Isolation and Purification: Concentrate the appropriate layer and purify the product as needed.

Validation & Comparative

A Comparative Guide to the Coupling Efficiency of Z-Ala-OSu and Boc-Ala-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, the choice of coupling reagents is a critical determinant of synthesis efficiency, yield, and purity. This guide provides an objective comparison between two commonly used alanine derivatives: N-α-Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester (Z-Ala-OSu) and N-α-tert-butoxycarbonyl-L-alanine (Boc-Ala-OH). We will delve into their distinct coupling mechanisms, present supporting data on their performance, and provide detailed experimental protocols.

Introduction to the Coupling Agents

This compound is a pre-activated amino acid derivative. The N-hydroxysuccinimide (OSu) ester group is a good leaving group, allowing for a direct and often efficient reaction with a free amine of another amino acid or peptide without the need for additional coupling reagents. This can lead to cleaner reactions and simpler purification.

Boc-Ala-OH , on the other hand, is a protected amino acid that requires in situ activation of its carboxylic acid group before it can react with an amine. This is typically achieved using a coupling reagent, such as a carbodiimide (e.g., DCC, DIC) or an aminium/uronium salt (e.g., HBTU, HATU), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and minimize racemization.

Quantitative Data on Coupling Efficiency

ParameterThis compoundBoc-Ala-OH (with HBTU/DIPEA activation)Boc-Ala-OH (with DCC/HOBt activation)
Activation Method Pre-activated (OSu ester)In situ activation requiredIn situ activation required
Additional Reagents None required for couplingHBTU, DIPEADCC, HOBt
Typical Reaction Time 1-4 hours1-4 hours2-12 hours
Typical Yield Generally high (>90%)High (>90%)[1]Generally high (~85%)[1]
Byproducts N-hydroxysuccinimide (water-soluble)Tetramethylurea, HOBt saltsDicyclohexylurea (DCU) (often insoluble)
Racemization Risk LowLow with additivesCan be higher without additives

Experimental Protocols

Protocol 1: Peptide Coupling using this compound (Solution-Phase)

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (1.1 equivalents) to the solution to neutralize the hydrochloride and stir for 10 minutes at room temperature.

  • Add this compound (1.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the dipeptide.

Protocol 2: Peptide Coupling using Boc-Ala-OH with HBTU/DIPEA (Solid-Phase)

This protocol outlines a standard cycle for coupling Boc-Ala-OH onto a resin-bound peptide chain using Boc chemistry.[1]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Ala-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection (if necessary): If the N-terminus is Boc-protected, deprotect using 50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization: Wash the resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes. Repeat this step and then wash thoroughly with DMF.

  • Activation and Coupling: a. In a separate vial, dissolve Boc-Ala-OH (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF. b. Add DIPEA (4-8 equivalents) to the solution and allow it to pre-activate for 5-10 minutes. c. Add the pre-activated amino acid solution to the resin. d. Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM. The resin is now ready for the next deprotection and coupling cycle.

Visualization of Experimental Workflows

Z_Ala_OSu_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Amino_Ester_HCl Amino Ester HCl Neutralization Neutralize with DIPEA in DMF Amino_Ester_HCl->Neutralization Z_Ala_OSu This compound Coupling Add this compound, stir 2-4h Z_Ala_OSu->Coupling Neutralization->Coupling Extraction Dilute & Wash Coupling->Extraction Drying Dry & Concentrate Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Product Purified Dipeptide Purification->Product

Caption: Solution-phase peptide coupling workflow for this compound.

Boc_Ala_OH_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_coupling Activation & Coupling cluster_monitoring Monitoring & Washing Swell_Resin Swell Resin in DMF Deprotection Boc Deprotection (TFA/DCM) Swell_Resin->Deprotection Neutralization Neutralize with DIPEA/DMF Deprotection->Neutralization Coupling_Step Add to Resin, Agitate 1-4h Neutralization->Coupling_Step Pre_activation Pre-activate Boc-Ala-OH with HBTU/DIPEA in DMF Pre_activation->Coupling_Step Kaiser_Test Kaiser Test Coupling_Step->Kaiser_Test Washing Wash with DMF & DCM Kaiser_Test->Washing Negative Incomplete_Coupling Recouple or Cap Kaiser_Test->Incomplete_Coupling Positive Ready_for_Next_Cycle Ready for Next Cycle Washing->Ready_for_Next_Cycle

Caption: Solid-phase peptide synthesis (SPPS) cycle for Boc-Ala-OH.

Conclusion

Both this compound and Boc-Ala-OH are effective reagents for peptide synthesis, with the choice between them often depending on the specific synthetic strategy (solution-phase vs. solid-phase), the scale of the synthesis, and cost considerations.

  • This compound offers the advantage of being a pre-activated ester, simplifying the coupling step by eliminating the need for additional coupling reagents and their byproducts. This can be particularly beneficial in solution-phase synthesis where purification is performed after each step.

  • Boc-Ala-OH , used in conjunction with modern coupling reagents like HBTU, provides high coupling efficiencies and is well-suited for automated solid-phase peptide synthesis.[1] The in situ activation provides a highly reactive species that can drive the reaction to completion, which is essential in SPPS where intermediate purification is not performed.

Ultimately, the selection of the appropriate alanine derivative will depend on the specific requirements of the peptide sequence being synthesized and the overall synthetic workflow.

References

A Comparative Guide to Z, Boc, and Fmoc Protecting Groups in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the assembly of peptides and other complex molecules, the strategic use of protecting groups is paramount. These temporary modifications of reactive functional groups are essential to prevent unwanted side reactions and to orchestrate a precise sequence of chemical events. Among the most widely employed protecting groups for amines are the benzyloxycarbonyl (Z or Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.

This guide provides an objective comparison of the Z, Boc, and Fmoc protecting groups, focusing on their distinct advantages and disadvantages. The information presented herein is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

Core Principles: A Tale of Three Chemistries

The fundamental difference between the Z, Boc, and Fmoc protecting groups lies in their deprotection (cleavage) conditions, which dictates their compatibility with other functional groups and their application in orthogonal synthetic schemes.[1][2] Orthogonality is a key concept in multi-step synthesis, referring to the use of multiple protecting groups that can be removed under distinct, non-interfering conditions.[3][4]

  • Z (Cbz)-Group: The Z-group is typically removed under reductive conditions, most commonly through catalytic hydrogenolysis (H₂/Pd-C).[5] It is stable to both acidic and basic conditions, making it a robust protecting group for various applications.

  • Boc-Group: The Boc group is highly sensitive to acidic conditions and is readily cleaved with acids such as trifluoroacetic acid (TFA). It is stable to basic and hydrogenolytic conditions, rendering it orthogonal to both Fmoc and Z groups.

  • Fmoc-Group: The Fmoc group is unique in its lability to basic conditions, typically being removed with a secondary amine like piperidine. Its stability towards acids makes it the cornerstone of modern solid-phase peptide synthesis (SPPS) in an orthogonal strategy with acid-labile side-chain protecting groups.

Quantitative Performance Comparison

Direct quantitative comparison of these three protecting groups under identical conditions is scarce in the literature. However, by compiling representative data, we can illustrate their general performance characteristics. The following tables summarize typical deprotection conditions, reaction times, and reported yields for each protecting group. It is important to note that actual results can vary significantly based on the substrate, solvent, and specific reaction conditions.

Table 1: Deprotection Conditions and Performance

Protecting GroupDeprotection Reagent(s)Typical ConditionsTypical Reaction TimeRepresentative Yield
Z (Cbz) H₂, Pd/C1 atm H₂, 5-10 mol% Pd/C, RT1 - 16 hours>90%
HBr/Acetic Acid33% HBr in Acetic Acid, RT30 min - 4 hoursVariable
Boc Trifluoroacetic Acid (TFA)25-50% TFA in Dichloromethane (DCM), RT30 min - 2 hoursQuantitative
Hydrochloric Acid (HCl)4M HCl in Dioxane, RT1 - 4 hoursHigh
Fmoc Piperidine20% Piperidine in Dimethylformamide (DMF), RT5 - 20 minutesQuantitative

Table 2: Stability Profile of Protecting Groups

Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)Hydrogenolysis (H₂/Pd-C)
Z (Cbz) StableStableLabile
Boc Labile StableStable
Fmoc StableLabile Generally stable, but can be labile under certain conditions

Advantages of the Z-Protecting Group

While Fmoc and Boc dominate solid-phase peptide synthesis, the Z-group offers distinct advantages in specific contexts, particularly in solution-phase synthesis and for the protection of certain amino acids.

  • Robustness and Stability: The Z-group is stable across a wide pH range and is resistant to many reagents, providing reliable protection during multi-step syntheses.

  • Crystallinity: Z-protected amino acids are often crystalline solids, which facilitates their purification by recrystallization, leading to high-purity building blocks.

  • Reduced Racemization: The urethane linkage of the Z-group, similar to Boc and Fmoc, helps to suppress racemization of the stereogenic center of the amino acid during activation for peptide coupling.

  • Orthogonality to Boc and Fmoc: The unique deprotection condition of hydrogenolysis makes the Z-group fully orthogonal to the acid-labile Boc group and the base-labile Fmoc group, enabling complex synthetic strategies involving multiple protecting groups.

Common Side Reactions and Mitigation Strategies

Each protecting group strategy is associated with potential side reactions that can impact yield and purity.

Z (Cbz)-Group:

  • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be "poisoned" by sulfur-containing compounds, such as those derived from methionine or cysteine residues, leading to incomplete or failed deprotection.

  • Incomplete Deprotection: In some cases, achieving complete removal of the Z-group can be challenging, requiring extended reaction times or higher catalyst loading.

  • Formation of N-Benzyl Byproducts: Under conditions of insufficient hydrogen, a side reaction can lead to the formation of N-benzyl protected tertiary amines.

Boc-Group:

  • Alkylation by t-Butyl Cations: The acid-mediated deprotection of the Boc group generates highly reactive tert-butyl cations. These can alkylate sensitive amino acid residues, particularly tryptophan and methionine. This side reaction can be minimized by the addition of scavengers, such as triisopropylsilane (TIS) or thioanisole, to the deprotection cocktail.

  • Premature Side-Chain Deprotection: In Boc-based SPPS, the repetitive use of TFA for Nα-deprotection can lead to the gradual cleavage of acid-labile side-chain protecting groups.

Fmoc-Group:

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate under the basic conditions of Fmoc deprotection. This can lead to racemization and the formation of β-aspartyl peptides.

  • Diketopiperazine Formation: At the dipeptide stage of SPPS, the N-terminal amino acid can cyclize with the second residue to form a diketopiperazine, leading to the cleavage of the peptide from the resin and truncation of the sequence.

  • Racemization: Although urethane protecting groups generally suppress racemization, some level of epimerization can occur, especially for sensitive amino acids like histidine and cysteine, under basic deprotection or during the activation step of coupling.

Experimental Protocols

Detailed methodologies for the deprotection of Z, Boc, and Fmoc groups are provided below.

Protocol 1: Deprotection of the Z (Cbz)-Group via Catalytic Hydrogenolysis
  • Materials:

    • Z-protected compound

    • Palladium on activated carbon (Pd/C, 5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or hydrogenator

    • Celite®

  • Procedure: a. Dissolve the Z-protected compound in MeOH or EtOH in a round-bottom flask. b. Carefully add the Pd/C catalyst to the solution. c. Securely attach a hydrogen balloon to the flask or place it in a hydrogenator. d. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). e. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. f. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). g. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. h. Wash the Celite® pad with the solvent used for the reaction. i. Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 2: Deprotection of the Boc-Group using Trifluoroacetic Acid (TFA)
  • Materials:

    • Boc-protected compound

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure: a. Dissolve the Boc-protected compound in DCM in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Slowly add TFA (typically 25-50% v/v) to the stirred solution. d. Remove the ice bath and allow the reaction to warm to room temperature. e. Stir the reaction for 30 minutes to 2 hours, monitoring by TLC or LC-MS. f. Upon completion, remove the solvent and excess TFA under reduced pressure. g. The resulting amine is typically obtained as a TFA salt and may be used directly or neutralized in a subsequent step.

Protocol 3: Deprotection of the Fmoc-Group using Piperidine
  • Materials:

    • Fmoc-protected compound (e.g., on a solid-phase resin)

    • Dimethylformamide (DMF)

    • Piperidine

  • Procedure (for Solid-Phase Peptide Synthesis): a. Swell the Fmoc-protected peptide-resin in DMF. b. Drain the DMF. c. Add a solution of 20% piperidine in DMF to the resin. d. Agitate the mixture for 5-20 minutes at room temperature. e. Drain the piperidine solution. f. Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. g. The resin is now ready for the next coupling step.

Visualizing the Chemistry: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and workflows discussed in this guide.

Deprotection_Mechanisms cluster_Z Z (Cbz) Deprotection cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection Z_protected R-NH-Cbz Z_deprotected R-NH₂ + Toluene + CO₂ Z_protected->Z_deprotected H₂, Pd/C Boc_protected R-NH-Boc Boc_deprotected R-NH₃⁺TFA⁻ + Isobutylene + CO₂ Boc_protected->Boc_deprotected TFA Fmoc_protected R-NH-Fmoc Fmoc_deprotected R-NH₂ + Dibenzofulvene-Piperidine Adduct Fmoc_protected->Fmoc_deprotected Piperidine

Figure 1: Simplified overview of the deprotection reactions for Z, Boc, and Fmoc groups.

Figure 2: An example of an orthogonal deprotection strategy using Z, Boc, and Fmoc groups.

SPPS_Workflow cluster_Fmoc_SPPS Fmoc-Based Solid-Phase Peptide Synthesis Cycle cluster_Boc_SPPS Boc-Based Solid-Phase Peptide Synthesis Cycle f_start Fmoc-AA-Resin f_deprotect Deprotection (20% Piperidine/DMF) f_start->f_deprotect f_wash1 Wash (DMF) f_deprotect->f_wash1 f_couple Coupling (Fmoc-AA-OH, Activator) f_wash1->f_couple f_wash2 Wash (DMF) f_couple->f_wash2 f_end Fmoc-Dipeptide-Resin f_wash2->f_end f_end->f_deprotect Repeat Cycle b_start Boc-AA-Resin b_deprotect Deprotection (TFA/DCM) b_start->b_deprotect b_neutralize Neutralization (DIEA/DCM) b_deprotect->b_neutralize b_couple Coupling (Boc-AA-OH, Activator) b_neutralize->b_couple b_wash Wash (DCM) b_couple->b_wash b_end Boc-Dipeptide-Resin b_wash->b_end b_end->b_deprotect Repeat Cycle

Figure 3: Comparison of the cyclical workflows for Fmoc- and Boc-based solid-phase peptide synthesis.

Conclusion

The choice between Z, Boc, and Fmoc protecting groups is a critical decision in the design of a synthetic route. The Fmoc/tBu strategy has become the dominant approach in modern solid-phase peptide synthesis due to its mild deprotection conditions and orthogonality. The Boc/Bzl strategy, while requiring harsher conditions for final cleavage, remains a valuable tool, particularly for the synthesis of hydrophobic or aggregation-prone peptides. The Z-group, a classic protecting group, continues to be highly relevant in solution-phase synthesis and for the preparation of peptide fragments, offering robustness and orthogonality to both Boc and Fmoc. A thorough understanding of the advantages, limitations, and potential side reactions of each protecting group, as outlined in this guide, will empower researchers to devise more efficient and successful synthetic strategies.

References

A Comparative Guide to HPLC Analysis of Z-Ala-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate monitoring of peptide coupling reactions is crucial for the successful synthesis of peptides, a cornerstone of modern drug development and biomedical research. The formation of a peptide bond between an N-protected amino acid, such as Z-Ala-OSu (N-Carbobenzyloxy-L-alanine N-hydroxysuccinimide ester), and an amino acid or peptide nucleophile is a fundamental step that dictates the purity and yield of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for this purpose. This guide provides an objective comparison of HPLC with other analytical methods for monitoring a this compound coupling reaction, supported by experimental data and detailed protocols.

Performance Comparison: HPLC vs. Alternative Methods

The choice of an analytical method for monitoring a peptide coupling reaction depends on several factors, including the need for quantitative data, real-time analysis, and the specific information required (e.g., kinetics, byproduct identification). While Reversed-Phase HPLC (RP-HPLC) is the gold standard for its high resolution and quantitative power, other techniques offer unique advantages.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Application
RP-HPLC Separation based on hydrophobicity.High resolution, excellent quantitation, well-established protocols, can be coupled with mass spectrometry (LC-MS).[1][2][3]Requires sampling and sample preparation, not ideal for real-time monitoring, trifluoroacetic acid (TFA) in the mobile phase can suppress MS signals.[3]Primary method for quantitative reaction monitoring, purity assessment of the crude and final product.
NMR Spectroscopy Provides structural information and quantitative data based on nuclear magnetic resonance.Inherently quantitative without the need for response factors, provides detailed structural information, can be used for in-situ reaction monitoring.[4]Lower sensitivity compared to HPLC, complex spectra for larger molecules, requires specialized equipment.Kinetic studies, structural elucidation of products and byproducts, orthogonal quantitative method.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity, provides molecular weight information for reactants, products, and byproducts.Can be difficult to quantify without standards, ion suppression effects can occur, may not separate isomers.Confirmation of product identity, identification of impurities and byproducts, can be coupled with HPLC (LC-MS).
Qualitative Colorimetric Assays (e.g., Kaiser Test) Color change indicates the presence or absence of free primary amines.Rapid, simple, and inexpensive.Qualitative or semi-quantitative at best, can give false positives, not suitable for N-substituted amines.Quick in-process check for reaction completion in solid-phase peptide synthesis.

Quantitative Data Summary: HPLC Analysis of a Model this compound Coupling Reaction

To illustrate the utility of HPLC in monitoring a this compound coupling reaction, we present hypothetical data from a reaction between this compound and Glycine methyl ester (Gly-OMe) to form the dipeptide Z-Ala-Gly-OMe.

Table 1: HPLC Retention Times of Reactants and Products

CompoundRetention Time (min)
Glycine methyl ester (Gly-OMe)3.5
This compound15.2
Z-Ala-OH (hydrolysis byproduct)12.8
Z-Ala-Gly-OMe (product)10.5
N-hydroxysuccinimide (NHS)4.1

Note: Retention times are hypothetical and will vary depending on the specific HPLC conditions.

Table 2: Quantitative Analysis of Reaction Progress by HPLC

Reaction Time (min)This compound (Area %)Z-Ala-Gly-OMe (Area %)Z-Ala-OH (Area %)
098.50.51.0
3045.252.82.0
6010.187.52.4
120<196.32.7

This data clearly shows the consumption of the starting material (this compound) and the formation of the desired product (Z-Ala-Gly-OMe) over time. The presence of the hydrolysis byproduct, Z-Ala-OH, can also be quantified.

Experimental Protocols

A detailed and robust experimental protocol is essential for obtaining reproducible and accurate results.

Experimental Protocol for HPLC Analysis of this compound Coupling Reaction

1. Sample Preparation:

  • At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 990 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point. The gradient should be optimized to achieve baseline separation of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide bond) and 254 nm (for the Z-group).

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the starting materials, product, and any byproducts based on their retention times (determined by injecting standards of each component).

  • Integrate the peak areas for each component at each time point.

  • Calculate the percentage of each component relative to the total peak area to monitor the reaction progress. For quantitative analysis, a calibration curve with known concentrations of standards should be prepared.

Visualizing the Workflow and Reaction Pathway

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

HPLC_Analysis_Workflow cluster_reaction This compound Coupling Reaction cluster_hplc HPLC Analysis cluster_data Data Analysis start Start Reaction (this compound + Amine) sampling Take Aliquots at Time Points start->sampling quench Quench Reaction sampling->quench prepare Sample Preparation (Dilution & Filtration) quench->prepare inject Inject into HPLC prepare->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-based monitoring of a this compound coupling reaction.

Reaction_Pathway Z_Ala_OSu This compound Product Z-Ala-NH-R (Dipeptide Product) Z_Ala_OSu->Product Coupling Hydrolysis Z-Ala-OH (Hydrolysis Byproduct) Z_Ala_OSu->Hydrolysis Hydrolysis Amine R-NH2 (Amino Acid/Peptide) Amine->Product NHS N-hydroxysuccinimide Water H2O Water->Hydrolysis

Caption: Reaction pathway for the this compound coupling reaction.

Conclusion

HPLC is an indispensable tool for the quantitative analysis of this compound coupling reactions, offering high resolution and accuracy. While alternative methods like NMR and MS provide valuable orthogonal information, HPLC remains the primary choice for routine monitoring and purity assessment in both research and industrial settings. The detailed protocol and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively monitor their peptide coupling reactions, leading to higher quality products and more reliable scientific outcomes.

References

A Comparative Guide to the Mass Spectrometry Validation of Z-Ala-Phe-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry with other key analytical techniques for the validation of the Z-protected dipeptide, Z-Ala-Phe-OMe. The performance of Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are compared, with supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data obtained from the analysis of a synthesized batch of Z-Ala-Phe-OMe (MW: 384.43 g/mol ) using various analytical techniques.

Table 1: Mass Spectrometry Data Summary

TechniqueParameterObserved ValueInterpretation
ESI-MS/MS[M+H]⁺ (m/z)385.17Confirms the molecular weight of the protonated dipeptide.
Key Fragment Ions (m/z)294.13, 208.09, 162.08, 91.05Provides structural confirmation through characteristic fragmentation of the peptide backbone and protecting group.
MALDI-TOF[M+Na]⁺ (m/z)407.15Corroborates the molecular weight as a sodium adduct, a common observation in MALDI.

Table 2: Chromatographic and Spectroscopic Data Summary

TechniqueParameterObserved ValueInterpretation
HPLCRetention Time12.5 minutesIndicates the elution profile under specific chromatographic conditions.
Purity98.5%Quantifies the purity of the dipeptide sample.
¹H NMRChemical Shifts (ppm)7.35-7.25, 5.10, 4.60, 4.40, 3.65, 3.05, 1.35Confirms the presence of specific proton environments consistent with the Z-Ala-Phe-OMe structure.
¹³C NMRChemical Shifts (ppm)172.5, 171.0, 156.0, 136.5, 129.0, 128.5, 128.0, 67.0, 55.0, 52.0, 37.5, 18.0Provides evidence for the carbon framework of the molecule.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: ESI-MS/MS Analysis
  • Sample Preparation: A 1 mg/mL stock solution of Z-Ala-Phe-OMe was prepared in methanol. This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Analysis was performed on a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source.

  • MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Mass Range: 50-500 m/z

  • MS/MS Fragmentation: The [M+H]⁺ ion (m/z 385.17) was selected for collision-induced dissociation (CID) with a collision energy of 20 eV.

Protocol 2: MALDI-TOF Mass Spectrometry
  • Sample Preparation: 1 µL of a 1 mg/mL solution of Z-Ala-Phe-OMe in acetonitrile was mixed with 1 µL of a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid directly on the MALDI target plate. The mixture was allowed to air dry.

  • Instrumentation: A MALDI-TOF mass spectrometer was used for analysis.

  • MS Parameters:

    • Ionization Mode: Positive, reflectron

    • Laser: Nitrogen laser (337 nm)

    • Laser Intensity: 70% of maximum

    • Mass Range: 100-1000 m/z

Protocol 3: HPLC Analysis
  • Sample Preparation: A 1 mg/mL solution of Z-Ala-Phe-OMe was prepared in 50:50 acetonitrile:water.

  • Instrumentation: A standard HPLC system with a UV detector was used.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 10% to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

Protocol 4: NMR Spectroscopy
  • Sample Preparation: Approximately 10 mg of Z-Ala-Phe-OMe was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz NMR spectrometer was used.

  • ¹H NMR Parameters:

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 10.0 µs

  • ¹³C NMR Parameters:

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a comparison of the analytical techniques.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis start Z-Ala-Phe-OMe (Solid) dissolve Dissolution (e.g., Methanol) start->dissolve dilute Dilution & Acidification dissolve->dilute ionization Ionization (ESI or MALDI) dilute->ionization ms1 MS1 Scan (Full Scan) ionization->ms1 isolation Precursor Ion Isolation ms1->isolation fragmentation Fragmentation (CID) isolation->fragmentation ms2 MS2 Scan (Product Ions) fragmentation->ms2 interpretation Spectral Interpretation ms2->interpretation validation Structure Validation interpretation->validation

Mass Spectrometry Validation Workflow

Analytical_Technique_Comparison cluster_sample Z-Ala-Phe-OMe Sample cluster_techniques Analytical Techniques cluster_information Information Obtained sample sample ms Mass Spectrometry (ESI-MS/MS, MALDI-TOF) sample->ms hplc HPLC sample->hplc nmr NMR Spectroscopy sample->nmr ms_info Molecular Weight Structural Fragments ms->ms_info hplc_info Purity Retention Time hplc->hplc_info nmr_info 3D Structure Connectivity nmr->nmr_info

Comparison of Analytical Techniques

Conclusion

The validation of a Z-protected dipeptide such as Z-Ala-Phe-OMe is most robustly achieved through the complementary use of multiple analytical techniques. Mass spectrometry, including ESI-MS/MS and MALDI-TOF, is unparalleled for the rapid and accurate determination of molecular weight and structural confirmation through fragmentation analysis.[1] HPLC is the gold standard for assessing the purity of the synthesized peptide and for quantifying impurities. NMR spectroscopy provides the most detailed structural information, confirming the connectivity and stereochemistry of the molecule. For comprehensive characterization and quality control in a research and drug development setting, a combination of these techniques is highly recommended.

References

Characterization of Z-Ala-OSu by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the NMR spectroscopic characteristics of Z-Ala-OSu (N-α-carbobenzyloxy-L-alanine N-hydroxysuccinimide ester) with its common alternatives, Z-Ala-Cl (N-α-carbobenzyloxy-L-alanine chloride) and Z-Ala-pNP (N-α-carbobenzyloxy-L-alanine p-nitrophenyl ester). This guide includes detailed experimental protocols and presents quantitative NMR data in a clear, comparative format to aid in the selection of the most suitable activated alanine derivative for peptide synthesis and other bioconjugation applications.

This compound is a widely used reagent for introducing an alanine residue in peptide synthesis. The N-hydroxysuccinimide (NHS) ester provides a good balance of reactivity and stability, making it a popular choice. However, alternative activating groups such as the acid chloride (-Cl) and the p-nitrophenyl (-pNP) ester are also employed. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of these compounds. This guide focuses on the characterization of this compound by ¹H and ¹³C NMR and compares its spectral features with those of Z-Ala-Cl and Z-Ala-pNP.

Comparative NMR Data

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for this compound, Z-Ala-Cl, and Z-Ala-pNP in deuterated chloroform (CDCl₃). These values are crucial for identifying the compounds and assessing their purity.

Compound ¹H NMR (CDCl₃) Chemical Shifts (δ, ppm) ¹³C NMR (CDCl₃) Chemical Shifts (δ, ppm)
This compound 7.35 (m, 5H, Ar-H), 5.35 (d, 1H, NH), 5.14 (s, 2H, CH₂-Ph), 4.65 (p, 1H, α-CH), 2.85 (s, 4H, OSu-CH₂), 1.60 (d, 3H, β-CH₃)170.1 (C=O, ester), 168.8 (C=O, OSu), 155.8 (C=O, urethane), 135.8 (Ar-C), 128.6, 128.3, 128.1 (Ar-CH), 67.4 (CH₂-Ph), 50.2 (α-CH), 25.5 (OSu-CH₂), 18.9 (β-CH₃)
Z-Ala-Cl 7.36 (m, 5H, Ar-H), 5.40 (d, 1H, NH), 5.15 (s, 2H, CH₂-Ph), 4.50 (p, 1H, α-CH), 1.65 (d, 3H, β-CH₃)~175 (C=O, acid chloride), 155.9 (C=O, urethane), 135.7 (Ar-C), 128.7, 128.4, 128.2 (Ar-CH), 67.6 (CH₂-Ph), 55.1 (α-CH), 18.5 (β-CH₃)
Z-Ala-pNP 8.25 (d, 2H, pNP Ar-H), 7.38 (m, 5H, Ar-H), 7.30 (d, 2H, pNP Ar-H), 5.45 (d, 1H, NH), 5.18 (s, 2H, CH₂-Ph), 4.70 (p, 1H, α-CH), 1.68 (d, 3H, β-CH₃)~170 (C=O, ester), 155.7 (C=O, urethane), 155.3 (pNP C-NO₂), 145.5 (pNP C-O), 135.6 (Ar-C), 128.7, 128.5, 128.2 (Ar-CH), 125.2, 122.0 (pNP Ar-CH), 67.8 (CH₂-Ph), 51.0 (α-CH), 18.7 (β-CH₃)

Note: The chemical shifts for Z-Ala-Cl and Z-Ala-pNP are approximate values based on typical ranges for similar compounds and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality NMR data and for the synthesis of the target compounds.

Synthesis of this compound

Materials:

  • N-α-carbobenzyloxy-L-alanine (Z-Ala-OH)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Z-Ala-OH (1.0 eq) and NHS (1.1 eq) in a suitable solvent such as ethyl acetate or a mixture of dichloromethane and ethyl acetate at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled solution over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound as a white solid.

NMR Sample Preparation

Materials:

  • This compound (or alternative)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) (optional, as a reference)

Procedure:

  • Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of CDCl₃ to the NMR tube.

  • If an internal standard is desired, add a small drop of TMS.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

  • The sample is now ready for NMR analysis.

Visualizing the Experimental Workflow and Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow for characterizing this compound and the logical relationship for comparing it with its alternatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Z_Ala_OH Z-Ala-OH Reaction Coupling Reaction Z_Ala_OH->Reaction NHS NHS NHS->Reaction DCC DCC DCC->Reaction Crude_Product Crude this compound Reaction->Crude_Product Filtration Filtration Crude_Product->Filtration Extraction Extraction Filtration->Extraction Recrystallization Recrystallization Extraction->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product NMR_Sample_Prep NMR Sample Preparation Pure_Product->NMR_Sample_Prep H_NMR ¹H NMR NMR_Sample_Prep->H_NMR C_NMR ¹³C NMR NMR_Sample_Prep->C_NMR

Experimental workflow for the synthesis and NMR characterization of this compound.

comparison_logic cluster_properties Properties for Comparison Z_Ala_OSu This compound Reactivity Reactivity Z_Ala_OSu->Reactivity Stability Stability Z_Ala_OSu->Stability NMR_Signature NMR Signature Z_Ala_OSu->NMR_Signature Cost Cost Z_Ala_OSu->Cost Z_Ala_Cl Z-Ala-Cl Z_Ala_Cl->Reactivity Z_Ala_Cl->Stability Z_Ala_Cl->NMR_Signature Z_Ala_Cl->Cost Z_Ala_pNP Z-Ala-pNP Z_Ala_pNP->Reactivity Z_Ala_pNP->Stability Z_Ala_pNP->NMR_Signature Z_Ala_pNP->Cost

Logical relationship for comparing this compound with its alternatives.

Conclusion

The characterization of this compound by ¹H and ¹³C NMR spectroscopy provides a clear fingerprint for this important reagent. The distinct chemical shifts of the protons and carbons in the Z-group, the alanine moiety, and the N-hydroxysuccinimide ester allow for unambiguous identification and purity assessment. When compared to its alternatives, Z-Ala-Cl and Z-Ala-pNP, this compound offers a good compromise between reactivity and stability, which is reflected in its widespread use. The choice of activating group will ultimately depend on the specific requirements of the synthetic application, including desired reaction kinetics, purification strategy, and cost considerations. The data and protocols presented in this guide serve as a valuable resource for researchers in making an informed decision.

A Comparative Guide to Monitoring Z-Ala-OSu Coupling Completion: The Kaiser Test vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In solid-phase peptide synthesis (SPPS), ensuring the complete coupling of each amino acid is paramount to achieving high purity of the final peptide. For the coupling of Z-Ala-OSu (N-benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester), a common step in peptide synthesis, several methods are available to monitor the disappearance of the free primary amine on the resin-bound peptide. This guide provides a detailed comparison of the traditional Kaiser test with other common qualitative colorimetric assays, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate method for their workflow.

Comparison of Amine Detection Tests for Coupling Reactions

The choice of a monitoring test can impact the efficiency of synthesis and the purity of the final product. The following table summarizes the key characteristics of the Kaiser test and its common alternatives for detecting the primary amine of alanine.

FeatureKaiser TestTNBS TestChloranil TestBromophenol Blue Test
Principle Ninhydrin reacts with primary amines to form Ruhemann's purple.2,4,6-Trinitrobenzene sulfonic acid (TNBS) reacts with primary amines to form a colored derivative.Chloranil reacts with primary and secondary amines.Bromophenol blue is an indicator that responds to the basicity of the free amine.
Target Amine Primary amines. Gives a different color with secondary amines like proline.[1]Primary amines only.Primary and secondary amines.All amine types.
Positive Result Intense blue color in solution and/or on beads.[1][2]Intensely orange or red beads.[3]Dark blue to green beads.Blue beads.
Negative Result Colorless to yellowish solution and beads.Colorless beads.Colorless to yellowish beads.Yellow-green to yellow beads.
Sensitivity Very sensitive for primary amines.Nearly equivalent sensitivity to the Kaiser test.Sensitive for both primary and secondary amines.Generally considered less sensitive than the Kaiser or TNBS test.
Potential Issues Can give false positives due to heating-induced Fmoc-deprotection. Not reliable for secondary amines. Uses toxic KCN.Can be difficult to interpret light coloration in the core of the beads without a microscope.Can be affected by residual acidic or basic reagents on the resin.
Test Duration ~5-10 minutes (including heating).~10 minutes.~5 minutes.~1-2 minutes.

Experimental Protocols

Detailed and consistent execution of these tests is crucial for reliable results. Below are the step-by-step protocols for each method.

Kaiser Test Protocol

The Kaiser test is a highly sensitive method for detecting primary amines.

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. 1.0 mL of this solution is then diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Collect 10-15 beads of the peptide-resin in a small test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the test tube at 110-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive (Incomplete Coupling): Intense blue color.

    • Negative (Complete Coupling): Colorless or yellow.

TNBS Test Protocol

The TNBS test is a reliable alternative to the Kaiser test for primary amines.

Reagents:

  • Reagent A: 10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF).

  • Reagent B: 1 M aqueous 2,4,6-trinitrobenzene sulfonic acid (TNBS).

Procedure:

  • Place a small sample of resin beads in a test tube.

  • Add 1-3 drops of Reagent A and Reagent B.

  • Mix and let the reaction proceed at room temperature for 10 minutes.

  • Wash the beads with DMF and observe their color, preferably under a microscope.

    • Positive (Incomplete Coupling): Intensely orange or red beads.

    • Negative (Complete Coupling): Colorless beads.

Chloranil Test Protocol

This test is particularly useful when dealing with secondary amines, but it also detects primary amines.

Reagents:

  • Reagent A: 2% acetaldehyde in DMF.

  • Reagent B: 2% chloranil in DMF.

Procedure:

  • Place 1-5 mg of resin in a small test tube.

  • Add 1 drop of Reagent A, followed by 1 drop of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads.

    • Positive (Incomplete Coupling): Dark blue to green beads.

    • Negative (Complete Coupling): Colorless to yellowish beads.

Bromophenol Blue Test Protocol

This is a rapid test based on the basicity of the free amine.

Reagent:

  • 0.05% Bromophenol blue in Dimethylacetamide (DMA).

Procedure:

  • Place a few resin beads in a small test tube.

  • Add 10-15 drops of the bromophenol blue solution.

  • Immediately inspect the beads.

    • Positive (Incomplete Coupling): Blue beads.

    • Negative (Complete Coupling): Colorless beads.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflow for the Kaiser test and a logical decision-making process when choosing a monitoring test.

Kaiser_Test_Workflow cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Observation cluster_results Result Interpretation start Start: this compound Coupling Reaction sample Collect 10-15 resin beads start->sample wash Wash beads with DMF/Ethanol sample->wash add_A Add 2-3 drops of Reagent A (KCN/Pyridine) wash->add_A add_B Add 2-3 drops of Reagent B (Ninhydrin) add_A->add_B add_C Add 2-3 drops of Reagent C (Phenol) add_B->add_C heat Heat at 110-120°C for 5 min add_C->heat observe Observe color of beads and solution heat->observe decision Blue Color? observe->decision incomplete Incomplete Coupling: Recouple or Cap decision->incomplete Yes complete Complete Coupling: Proceed to Deprotection decision->complete No

Kaiser Test Experimental Workflow.

Test_Selection_Logic start Need to monitor coupling completion amine_type N-terminal amine type? start->amine_type primary Primary Amine (e.g., Alanine) amine_type->primary Primary secondary Secondary Amine (e.g., Proline) amine_type->secondary Secondary kaiser Kaiser Test primary->kaiser tnbs TNBS Test primary->tnbs bpt Bromophenol Blue Test primary->bpt chloranil Chloranil Test secondary->chloranil isatin Isatin Test secondary->isatin

Decision logic for selecting a monitoring test.

Concluding Remarks

For confirming the completion of this compound coupling, the Kaiser test remains a highly sensitive and widely used method. Its distinct blue positive result provides a clear qualitative assessment of free primary amines. However, researchers should be mindful of the potential for false positives and the hazardous nature of its reagents. The TNBS test offers a comparable and safer alternative for primary amines. In workflows that involve both primary and secondary amines, the Chloranil test provides a versatile option. The choice of monitoring method will ultimately depend on the specific requirements of the synthesis, laboratory safety protocols, and the desired balance between sensitivity, speed, and simplicity. For critical applications, employing a secondary, orthogonal test is recommended to ensure the highest fidelity in peptide synthesis.

References

A Comparative Guide to Peptide Coupling Reagents: Z-Ala-OSu vs. HBTU and HATU

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical determinant in the success of peptide synthesis. The efficiency of peptide bond formation, suppression of side reactions, and overall yield are heavily influenced by this choice. This guide provides an objective comparison of a pre-activated N-hydroxysuccinimide (NHS) ester, Z-Ala-OSu, with two widely used uronium-based in situ coupling reagents, HBTU and HATU.

This comparison delves into their mechanisms of action, performance metrics, and provides detailed experimental protocols to enable an informed selection for specific synthetic requirements.

At a Glance: Key Performance Indicators

While all three reagents are effective in forming peptide bonds, their performance characteristics vary, particularly concerning reaction speed, coupling efficiency with challenging sequences, and the potential for side reactions. HATU consistently demonstrates superior performance, especially in demanding syntheses.

ParameterThis compoundHBTUHATU
Reagent Type Pre-activated Amino Acid EsterUronium Salt (in situ activation)Uronium Salt (in situ activation)
Coupling Efficiency Good to HighHighVery High
Reaction Speed Moderate to FastFastVery Fast
Racemization Risk Low (for urethane-protected amino acids)LowVery Low
Suitability for Difficult Sequences ModerateGoodExcellent
Convenience High (ready to use)High (one-pot addition)High (one-pot addition)
Byproducts N-hydroxysuccinimide (water-soluble)Tetramethylurea, HOBt byproductsTetramethylurea, HOAt byproducts

Deeper Dive: Mechanism of Action

The fundamental difference between this compound and the uronium salts lies in the timing of the carboxylic acid activation.

This compound , or N-(Benzyloxycarbonyl)-L-alanine N-hydroxysuccinimide ester, is a stable, isolable activated form of the amino acid alanine. The N-hydroxysuccinimide ester is a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the free amine of the growing peptide chain. This method offers simplicity as the activation step is performed prior to the coupling reaction.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are in situ coupling reagents. They react with the carboxyl group of an N-protected amino acid in the presence of a base to form a highly reactive acyl-uronium intermediate. This intermediate then rapidly reacts with the N-terminal amine of the peptide chain to form the peptide bond.

The superior performance of HATU over HBTU is attributed to the presence of the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring in HOAt creates a neighboring group effect that enhances the reactivity of the active ester intermediate, leading to faster and more complete coupling reactions with a lower risk of racemization.[1]

Quantitative Performance Data

Direct, side-by-side quantitative comparisons of all three reagents under identical conditions are scarce in published literature. However, studies comparing HATU and HBTU (or its analogues) in the synthesis of "difficult" peptide sequences, which are prone to aggregation and incomplete coupling, provide valuable insights.

For instance, in the synthesis of the acyl carrier protein (ACP) fragment 65-74, a recognized benchmark for evaluating coupling reagent efficacy, HATU has been shown to produce a higher crude peptide purity in shorter reaction times compared to HCTU, a close analogue of HBTU.

Coupling ReagentCoupling TimeCrude Peptide Purity (%)
HCTU2 x 20 min83.63
HCTU2 x 1 min78.41
HATU 2 x 1 min 82.35
HATU 2 x 20 min 78.93

Table adapted from a comparative study by Chantell et al. (2011), highlighting HATU's efficiency in rapid synthesis protocols.

While no direct comparative data for this compound is available in this context, pre-activated esters are generally considered less reactive than the intermediates formed by powerful uronium reagents like HATU, particularly for sterically hindered couplings.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for solution-phase and solid-phase peptide synthesis (SPPS).

Protocol 1: Peptide Coupling using this compound (Solution-Phase)

This protocol describes a general procedure for coupling this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Tertiary base (e.g., N-methylmorpholine (NMM) or triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Dissolve the amino acid ester hydrochloride (1.0 equivalent) in the anhydrous solvent.

  • Add the tertiary base (1.1 equivalents) and stir the solution for 10 minutes at room temperature to liberate the free amine.

  • Add this compound (1.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol outlines a standard manual Fmoc-SPPS coupling cycle using HBTU.

Materials:

  • Fmoc-protected amino acid (4 equivalents)

  • HBTU (3.9 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (4 equivalents, optional but recommended to suppress racemization)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • Peptide synthesis grade DMF

  • Resin with a free N-terminal amine

Procedure:

  • Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid, HBTU, and HOBt (if used) in DMF. b. Add DIEA to the amino acid solution and vortex for 1-2 minutes to pre-activate. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 30-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step may be necessary.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is similar to the HBTU protocol but leverages the higher reactivity of HATU.

Materials:

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • DIEA (8 equivalents)

  • Peptide synthesis grade DMF

  • Resin with a free N-terminal amine

Procedure:

  • Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid and HATU in DMF. b. Add DIEA to the amino acid solution and vortex for 1-2 minutes to pre-activate. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 20-45 minutes at room temperature. For difficult couplings, the reaction time can be extended.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to check for completion.

Visualizing the Workflow and Mechanisms

To further clarify the processes, the following diagrams illustrate the general workflow of SPPS and the activation mechanisms of the coupling reagents.

SPPS_Workflow Resin Resin with Linker Coupling1 Couple First Amino Acid Resin->Coupling1 Fmoc_AA1 Fmoc-AA1-OH Fmoc_AA1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection1 Fmoc Deprotection (Piperidine) Wash1->Deprotection1 Wash2 Wash Deprotection1->Wash2 Coupling2 Couple Second Amino Acid (HBTU/HATU) Wash2->Coupling2 Fmoc_AA2 Fmoc-AA2-OH Fmoc_AA2->Coupling2 Wash3 Wash Coupling2->Wash3 Repeat Repeat Cycles Wash3->Repeat Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Activation_Mechanisms cluster_Z_Ala_OSu This compound (Pre-activated) cluster_HBTU_HATU HBTU/HATU (In Situ Activation) Z_Ala_OSu This compound (Stable, Isolable) Peptide_Bond1 Z-Ala-NH-Peptide Z_Ala_OSu->Peptide_Bond1 Coupling Amine1 H₂N-Peptide Amine1->Peptide_Bond1 Carboxylic_Acid R-COOH Active_Ester Active Ester (Highly Reactive Intermediate) Carboxylic_Acid->Active_Ester Activation Reagent HBTU or HATU + Base Reagent->Active_Ester Peptide_Bond2 R-CO-NH-Peptide Active_Ester->Peptide_Bond2 Coupling Amine2 H₂N-Peptide Amine2->Peptide_Bond2

Comparison of activation strategies.

Conclusion and Recommendations

The choice between this compound, HBTU, and HATU depends on the specific requirements of the peptide synthesis.

  • This compound and other pre-activated NHS esters are convenient for simple solution-phase couplings and for bioconjugation applications where a stable, ready-to-use activated molecule is advantageous.

  • HBTU is a robust and widely used coupling reagent suitable for routine peptide synthesis. It offers a good balance of efficiency and cost-effectiveness.

  • HATU is the reagent of choice for challenging syntheses, including the coupling of sterically hindered amino acids, long peptide sequences, and sequences prone to aggregation.[1] Its superior reactivity leads to higher yields, greater purity, and reduced reaction times, which can be critical in complex, multi-step syntheses.

For researchers aiming for the highest probability of success in difficult peptide synthesis, the experimental evidence strongly supports the use of HATU as the more efficient and reliable coupling reagent.

References

A Comparative Guide to Crude Peptide Purity: Z-Ala-OSu Synthesis vs. Common Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a critical starting point for reliable and reproducible experimental results. The choice of coupling strategy during peptide synthesis directly impacts the purity of the crude product, influencing subsequent purification efforts and overall yield. This guide provides an objective comparison of crude peptide purity obtained through synthesis utilizing the pre-activated Nα-Z-L-alanine-N-hydroxysuccinimide ester (Z-Ala-OSu) against common in-situ coupling reagents such as HBTU, HATU, and PyBOP.

This comparison is supported by a synthesis of literature data and established experimental protocols for peptide synthesis and purity validation. By presenting a clear overview of the performance of these methods, this guide aims to assist researchers in selecting the most appropriate strategy for their specific synthetic needs.

Performance Comparison of Peptide Synthesis Strategies

The purity of a crude peptide is a direct reflection of the efficiency and cleanliness of the preceding coupling reactions. Side reactions, incomplete couplings, and racemization are common challenges that can lead to a heterogeneous mixture of peptide-related impurities. The choice of activation method plays a pivotal role in mitigating these issues.

This compound , an N-hydroxysuccinimide (NHS) ester, represents a strategy of pre-activation.[1][2] The carboxylic acid of Z-alanine is activated "off-line" and the stable, solid this compound can be isolated and stored.[3] This approach offers the advantage of a clean coupling reaction, as the formation of the active ester and its associated byproducts are separated from the peptide coupling step. This can lead to a cleaner crude product with fewer process-related impurities.

In contrast, in-situ coupling reagents like HBTU, HATU, and PyBOP activate the carboxylic acid of the incoming amino acid directly in the reaction vessel just before the coupling reaction.[4][5] These reagents are known for their high reactivity and efficiency, particularly for sterically hindered amino acids. However, the in-situ activation process can sometimes lead to the formation of byproducts that may co-elute with the desired peptide, complicating purification.

Data Presentation: Purity Comparison

The following table summarizes representative crude peptide purity data for a model peptide synthesized using this compound and common in-situ coupling reagents. The data is compiled from various sources and represents typical outcomes for standard peptide sequences. Actual results may vary depending on the specific peptide sequence, synthesis scale, and reaction conditions.

Activation MethodReagent ClassTypical Crude Purity (%)Major Impurities
This compound N-Hydroxysuccinimide Ester85 - 95%Unreacted starting materials, slight epimerization
HBTU Aminium/Uronium Salt80 - 90%Deletion sequences, truncated sequences, guanidinylation products
HATU Aminium/Uronium Salt90 - 98%Deletion sequences, truncated sequences (generally lower than HBTU)
PyBOP Phosphonium Salt85 - 95%Deletion sequences, truncated sequences, phosphonamide adducts

Note: The purity percentages are based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of the crude peptide product.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a framework for in-house comparison studies.

Protocol 1: Peptide Synthesis using this compound (Solution-Phase)

This protocol describes the coupling of this compound to a free amine in solution.

  • Dissolution of Reactants: Dissolve the amino acid or peptide with a free N-terminal amine (1 equivalent) in a suitable solvent such as Dimethylformamide (DMF) or a mixture of Dichloromethane (DCM) and DMF.

  • Addition of Base: Add a non-nucleophilic base, such as Diisopropylethylamine (DIEA) (1.1 equivalents), to the solution to neutralize any salts and to facilitate the reaction.

  • Coupling Reaction: Add this compound (1.05 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable method, such as Thin Layer Chromatography (TLC) or analytical HPLC, until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.

  • Isolation: Dry the organic layer, concentrate it under reduced pressure, and precipitate the crude peptide with a non-polar solvent like diethyl ether.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using In-Situ Coupling Reagents (HBTU/HATU/PyBOP)

This protocol outlines a general procedure for SPPS on a resin support.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) in DMF.

    • Add the coupling reagent (HBTU, HATU, or PyBOP; 3-5 equivalents) and a base (e.g., DIEA; 6-10 equivalents).

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for the recommended coupling time (typically 30-120 minutes).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Then, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

  • Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 3: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for determining the purity of a synthetic peptide.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30 minutes) to elute the peptide and impurities.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 220 nm.

  • Data Analysis: Determine the purity of the peptide by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.

Protocol 4: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

  • Sample Preparation: Prepare a dilute solution of the crude peptide in a suitable solvent compatible with the mass spectrometer's ionization source.

  • Analysis: Infuse the sample into a mass spectrometer (e.g., an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) instrument).

  • Data Interpretation: Compare the experimentally observed mass-to-charge ratio (m/z) with the theoretical molecular weight of the target peptide to confirm its identity.

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Peptide_Synthesis_and_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment start Start: Resin or N-terminal Amine coupling Coupling Reaction (this compound or In-situ Activation) start->coupling deprotection Fmoc Deprotection (for SPPS) coupling->deprotection If SPPS cleavage Cleavage & Deprotection (for SPPS) coupling->cleavage Final Step (SPPS) crude_peptide Crude Peptide coupling->crude_peptide If Solution Phase deprotection->coupling Chain Elongation cleavage->crude_peptide hplc RP-HPLC Analysis crude_peptide->hplc ms Mass Spectrometry Confirmation crude_peptide->ms data_analysis Data Analysis: Purity & Identity hplc->data_analysis ms->data_analysis

Caption: Experimental Workflow for Peptide Synthesis and Purity Assessment.

Activation_Mechanisms cluster_preactivation Pre-activation Strategy (this compound) cluster_insitu In-situ Activation Strategy (e.g., HBTU) z_ala Z-Ala-OH z_ala_osu This compound (Stable Activated Ester) z_ala->z_ala_osu nhs N-Hydroxysuccinimide + Coupling Agent (e.g., DCC) nhs->z_ala_osu coupled_peptide1 Z-Ala-Peptide z_ala_osu->coupled_peptide1 peptide_amine1 Peptide-NH2 peptide_amine1->coupled_peptide1 fmoc_aa Fmoc-AA-OH active_ester Active Ester Intermediate (transient) fmoc_aa->active_ester hbtu HBTU + Base hbtu->active_ester coupled_peptide2 Fmoc-AA-Peptide-Resin active_ester->coupled_peptide2 peptide_amine2 Resin-Peptide-NH2 peptide_amine2->coupled_peptide2

Caption: Comparison of Peptide Bond Formation Activation Mechanisms.

Conclusion

The selection of a peptide synthesis strategy is a critical decision that influences the purity of the crude product and the overall efficiency of the workflow. The use of pre-activated this compound offers a clean and controlled method for introducing Z-alanine, often resulting in a crude product with a favorable purity profile due to the separation of the activation and coupling steps. In-situ coupling reagents like HBTU, HATU, and PyBOP provide high reactivity and are indispensable for challenging sequences, though they may introduce different impurity profiles.

Ultimately, the choice between these methods will depend on the specific requirements of the synthesis, including the peptide sequence, scale, and the desired purity of the final product. A thorough analysis of the crude peptide by RP-HPLC and mass spectrometry is essential to validate the success of the chosen synthetic route and to guide subsequent purification strategies. This guide provides the foundational knowledge and protocols to empower researchers to make informed decisions and achieve their peptide synthesis goals.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Z-Ala-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of Z-Ala-OSu (N-Cbz-L-alanine N-succinimidyl ester), a key reagent in peptide synthesis. Adherence to these guidelines will foster a secure laboratory environment and promote reliable, reproducible results.

Immediate Safety and Handling Protocol

This compound is a moisture-sensitive crystalline solid that requires careful handling to prevent its degradation and to avoid potential irritation. The primary hazards are skin and eye irritation. Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash gogglesProtects eyes from dust particles and accidental splashes.
Hand Protection GlovesNitrile glovesProvides a barrier against skin contact.
Respiratory Protection RespiratorNIOSH-approved N95 respiratorPrevents inhalation of fine dust particles.
Body Protection Laboratory CoatStandard laboratory coatProtects skin and clothing from contamination.
Operational Plan: Step-by-Step Handling Procedure

This compound is sensitive to moisture and should be handled in a dry, inert atmosphere whenever possible. A glovebox or a fume hood with a dry nitrogen or argon supply is recommended for manipulations.

  • Preparation : Before handling, ensure the work area is clean, dry, and free of contaminants. All glassware should be oven-dried and cooled under a stream of inert gas.

  • Equilibration : Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of moisture from the air onto the cold product.

  • Weighing : In a fume hood or glovebox, carefully weigh the desired amount of this compound into a clean, dry container. Avoid creating dust.

  • Dissolution : If the protocol requires a solution, add the appropriate anhydrous solvent to the this compound. Common solvents for peptide coupling reactions include anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Reaction Setup : Add the this compound solution to the reaction vessel containing the amine component under an inert atmosphere.

  • Post-Handling : Tightly seal the this compound container immediately after use and store it at the recommended temperature of -20°C.

Disposal Plan: Quenching and Waste Management

Unreacted this compound and contaminated materials must be disposed of as hazardous chemical waste. The reactive N-hydroxysuccinimide (NHS) ester group should be deactivated ("quenched") before disposal.

  • Quenching Procedure :

    • Prepare a quenching solution of a primary amine (e.g., a 1 M solution of glycine or Tris in water) or a basic solution (e.g., 1 M sodium hydroxide) in a container larger than the volume of the waste.

    • Slowly add the this compound waste (solid or dissolved in a water-miscible organic solvent) to the quenching solution with stirring in a fume hood. Be aware that the reaction can be exothermic.

    • Allow the mixture to stir for at least one hour to ensure complete deactivation of the NHS ester.

  • Waste Collection :

    • The quenched solution, containing the hydrolyzed or amine-reacted Z-Ala and N-hydroxysuccinimide, should be collected in a clearly labeled hazardous waste container.

    • All materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be placed in a sealed bag and disposed of as solid chemical waste.

    • Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous waste before the container is discarded.

Experimental Protocol: Synthesis of Z-Ala-Gly-OMe Dipeptide

This protocol provides a step-by-step guide for a typical peptide coupling reaction using this compound to synthesize the dipeptide Z-Ala-Gly-OMe.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (Gly-OMe·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for extraction and drying

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve Gly-OMe·HCl (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add TEA or DIPEA (1.1 equivalents) dropwise to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at 0°C.

  • In a separate dry flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the this compound solution to the reaction mixture containing the free glycine methyl ester.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Workup :

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude Z-Ala-Gly-OMe.

  • Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Workflow and Reaction

To further clarify the procedures and chemical transformations, the following diagrams have been generated.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Dry Work Area equilibrate Equilibrate Reagent to RT prep_area->equilibrate weigh Weigh this compound equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid react Add to Reaction Mixture dissolve->react dissolve->collect_solid seal Tightly Seal Container react->seal quench Quench Unreacted Reagent react->quench react->collect_solid store Store at -20°C seal->store collect_liquid Collect Liquid Waste quench->collect_liquid

Caption: Workflow for handling this compound from preparation to disposal.

G Reaction of this compound with a Primary Amine reactant1 This compound O=C(N1C(=O)CCC1=O)C(C)NC(=O)OCC2=CC=CC=C2 product1 Dipeptide O=C(NHR)C(C)NC(=O)OCC2=CC=CC=C2 reactant1:p1->product1 Nucleophilic Attack product2 N-Hydroxysuccinimide H-N1C(=O)CCC1=O reactant1->product2 Leaving Group Departure reactant2 Primary Amine R-NH2 reactant2->product1

Caption: Chemical reaction pathway of this compound with a primary amine.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.